1-(2-Amino-6-bromophenyl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-amino-6-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHKNFJKGIVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736072 | |
| Record name | 1-(2-Amino-6-bromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55830-09-6 | |
| Record name | 1-(2-Amino-6-bromophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80736072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Amino-6-bromophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-6-bromophenyl)ethanone, CAS Number 55830-09-6. This document details the compound's physicochemical properties, a plausible synthetic route with a step-by-step protocol, and its critical applications in modern organic and medicinal chemistry. As a key bifunctional building block, its ortho-amino ketone moiety serves as a linchpin for constructing complex heterocyclic systems, most notably substituted quinolines via the Friedländer annulation. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and synthetic utility.
Compound Profile and Physicochemical Properties
This compound is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The strategic placement of the amino, bromo, and acetyl groups on the phenyl ring offers multiple reactive sites for further functionalization.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55830-09-6 | [1] |
| Molecular Formula | C₈H₈BrNO | N/A |
| Molecular Weight | 214.06 g/mol | N/A |
| Appearance | Typically a yellow or white solid | N/A |
| Purity | ≥97% (typical commercial grade) | N/A |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | N/A |
Synthesis and Purification: A Plausible Approach
While specific literature detailing the synthesis of the 6-bromo isomer is not as prevalent as for other isomers, a reliable route can be conceptualized from fundamental principles of organic chemistry, starting from the commercially available 2'-aminoacetophenone. The primary challenge is achieving regioselective bromination at the C6 position, which is ortho to the strongly activating amino group.
2.1. Synthetic Rationale
Direct bromination of 2'-aminoacetophenone typically yields a mixture of products, with the major product often being the 5-bromo or 3,5-dibromo derivatives due to the ortho, para-directing nature of the amine.[2] To favor substitution at the C6 position, a strategy involving protection of the more reactive para-position (C4) or using a directing group may be necessary. However, a carefully controlled electrophilic aromatic substitution remains the most direct approach. The protocol below is a generalized procedure adapted for this target.
2.2. Experimental Protocol: Controlled Monobromination
Materials:
-
2'-Aminoacetophenone
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and cooling bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2'-aminoacetophenone in anhydrous DCM or MeCN (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction rate and improve selectivity.
-
Bromination: Slowly add a solution of N-Bromosuccinimide (1.0 eq.) in the same solvent dropwise over 30-60 minutes. The slow addition helps to minimize over-bromination and side reactions.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours at 0°C.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Transfer the mixture to a separatory funnel and extract the organic layer.
-
Extraction & Drying: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product will likely be a mixture of isomers. Purify the desired this compound using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[3]
2.3. Visualization of Synthetic Workflow
Caption: Generalized workflow for the synthesis of this compound.
Core Application: The Friedländer Annulation for Quinolines
The most powerful application of this compound is its role as a precursor in the Friedländer annulation , a classic and efficient method for synthesizing quinoline derivatives.[4] The reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group (a readily enolizable ketone or aldehyde).[5]
3.1. Mechanistic Insight
The reaction proceeds via an initial aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminoaryl ketone. This is followed by an intramolecular cyclization (condensation of the amine onto the newly formed carbonyl) and subsequent dehydration to yield the aromatic quinoline ring system.[4][6] The use of an acid or base catalyst is common to facilitate the condensation and cyclization steps.[7]
The significance of using this compound is that the bromine atom is retained on the resulting quinoline scaffold, specifically at the 8-position. These 8-bromoquinolines are valuable intermediates themselves, as the bromine atom can be further functionalized through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity, a cornerstone of modern drug discovery.[8][9]
3.2. Visualization of the Friedländer Annulation
Caption: Logical workflow of the Friedländer annulation to form 8-bromoquinolines.
3.3. General Protocol for 8-Bromoquinoline Synthesis
This protocol describes a general method for synthesizing a substituted 8-bromoquinoline from this compound.
Materials:
-
This compound (1.0 eq.)
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone) (1.1 eq.)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq.) or Potassium Hydroxide (KOH)
-
Toluene or Ethanol
-
Apparatus for heating under reflux with a Dean-Stark trap (if using acid catalysis in toluene)
Procedure:
-
Charging the Flask: To a round-bottom flask, add this compound, the active methylene compound, the chosen catalyst, and the solvent.
-
Heating: Heat the reaction mixture to reflux. If using p-TsOH in toluene, use a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the product.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cooling and Isolation: Allow the reaction mixture to cool to room temperature. If a solid precipitates, it can be collected by vacuum filtration.
-
Work-up: If no solid forms, concentrate the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution (if acid catalyst was used) or water (if base was used), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
Predicted Spectroscopic and Analytical Data
Full spectroscopic data for this specific isomer is not widely published. However, based on its structure and data from analogous compounds like 2'-aminoacetophenone and other bromo-isomers, a reliable prediction of its key spectral features can be made.[10][11][12] This is invaluable for chemists to confirm the identity and purity of their synthesized material.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | δ ~2.6 ppm (s, 3H): Acetyl methyl protons (-COCH₃).δ ~4.5-5.5 ppm (br s, 2H): Amine protons (-NH₂), broad and exchangeable with D₂O.δ ~6.7-7.5 ppm (m, 3H): Aromatic protons. Expect a doublet, a triplet (or doublet of doublets), and another doublet, corresponding to the three adjacent protons on the ring. |
| ¹³C NMR | δ ~28-32 ppm: Acetyl methyl carbon (-C H₃).δ ~110-150 ppm: Six signals for the aromatic carbons, with the C-Br and C-NH₂ carbons being distinct.δ ~198-202 ppm: Ketone carbonyl carbon (C=O). |
| IR (cm⁻¹) | ~3350-3480 cm⁻¹: N-H stretching (doublet for primary amine).~1650-1680 cm⁻¹: C=O stretching for the aryl ketone.~1600-1620 cm⁻¹: N-H bending and C=C aromatic stretching. |
| Mass Spec (EI) | M⁺ at m/z 213/215: Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio).Fragment at m/z 198/200: Loss of the methyl group (-CH₃). |
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. As with many halogenated and amino-aromatic compounds, it should be treated as potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. After handling, wash hands thoroughly.
-
Hazard Statements (Potential): Based on similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.
-
Spills and Disposal: In case of a spill, collect the material mechanically, avoiding dust formation, and place it in a suitable container for disposal.[15] Dispose of chemical waste in accordance with local, regional, and national regulations.
Conclusion
This compound is a strategically designed chemical intermediate with significant utility for synthetic and medicinal chemists. Its true value is realized in its capacity to serve as a robust precursor to 8-bromo-substituted quinolines via the Friedländer annulation. The presence of the bromine atom provides a reactive handle for subsequent diversification, making this compound an essential tool in the construction of libraries of complex molecules for drug discovery and materials science. This guide provides the foundational knowledge required for its synthesis, characterization, and effective application in research and development settings.
References
- 1. vegpharm.com [vegpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. spectrabase.com [spectrabase.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. carlroth.com:443 [carlroth.com:443]
Physical and chemical properties of 1-(2-Amino-6-bromophenyl)ethanone
An In-depth Technical Guide to 1-(2-Amino-6-bromophenyl)ethanone: Physicochemical Properties, Synthesis, and Synthetic Applications
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 55830-09-6), a valuable substituted acetophenone for researchers, medicinal chemists, and drug development professionals. While experimental data for this specific isomer is limited in publicly accessible literature, this document consolidates available information, presents robustly predicted data based on established chemical principles, and outlines its significant potential as a precursor in heterocyclic chemistry. The guide covers its core physicochemical properties, detailed spectral analysis based on predictive models and comparisons with structural analogs, a proposed multi-step synthetic pathway, and its primary application in the Friedländer annulation for the synthesis of 8-bromoquinolines—a privileged scaffold in medicinal chemistry. All methodologies are presented with the clarity and rigor required for practical application in a research and development setting.
Introduction and Significance
This compound is an aromatic ketone featuring an aniline moiety ortho to the acetyl group and a bromine atom at the 6-position. This specific arrangement of functional groups—an o-aminoaryl ketone—makes it an exceptionally useful building block for constructing complex heterocyclic systems. The presence of the bromine atom provides a reactive handle for further synthetic modifications via cross-coupling reactions, while the ortho-amino ketone functionality is the key prerequisite for cyclocondensation reactions.
Its primary utility lies in its role as a precursor for 8-bromo-substituted quinolines through the Friedländer synthesis.[1][2] The quinoline ring system is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide spectrum of biological activities, including anti-malarial and anti-cancer properties.[1][3] Therefore, having reliable access to and a thorough understanding of intermediates like this compound is critical for the exploration of novel chemical space in drug discovery.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. It is important to note that while core identifiers are well-established, some physical properties like boiling point are based on computational predictions due to a lack of comprehensive experimental data in peer-reviewed literature.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 2'-Amino-6'-bromoacetophenone | - |
| CAS Number | 55830-09-6 | [4] |
| Molecular Formula | C₈H₈BrNO | [4] |
| Molecular Weight | 214.06 g/mol | [4] |
| Appearance | Yellow solid | [5] |
| Melting Point | Not available | [5] |
| Boiling Point | 311.5 ± 27.0 °C (Predicted) | [6] |
| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and alcohols. Sparingly soluble in water. | - |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment and protected from light. | [5] |
Spectroscopic and Analytical Characterization
Definitive experimental spectra for this compound are not widely published. The following sections provide an expert analysis of the expected spectral data based on computational prediction tools and direct comparison with structurally similar compounds.[7][8][9][10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are crucial for structural verification and purity assessment. Predictions are based on established substituent effects on the aromatic ring.
Table of Predicted NMR Data (Solvent: CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic CH | ~7.25 - 7.40 | t | 1H | H-4 |
| Aromatic CH | ~6.80 - 6.95 | d | 1H | H-5 |
| Aromatic CH | ~6.65 - 6.80 | d | 1H | H-3 |
| Amine (NH₂) | ~5.5 - 6.5 | broad s | 2H | -NH₂ |
| Acetyl (CH₃) | ~2.60 | s | 3H | -COCH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl C=O | ~200 | -C OCH₃ |
| Aromatic C-NH₂ | ~148 | C-2 |
| Aromatic C-Br | ~115 | C-6 |
| Aromatic CH | ~135 | C-4 |
| Aromatic CH | ~120 | C-5 |
| Aromatic CH | ~118 | C-3 |
| Aromatic C-CO | ~122 | C-1 |
| Acetyl CH₃ | ~28-30 | -COC H₃ |
Justification: The electron-donating amino group will shield ortho and para protons (H-3, H-5), shifting them upfield, while the electron-withdrawing acetyl and bromo groups will have a deshielding effect. The broad signal for the amine protons is characteristic and its chemical shift can vary with concentration and solvent.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. Based on the spectrum of 2'-Aminoacetophenone, the following characteristic absorption bands are expected.[13][14][15][16]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H symmetric & asymmetric stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1650 - 1630 | Strong | C=O stretch (ketone, conjugated) |
| 1620 - 1580 | Strong | N-H scissoring (bending) |
| 1580 - 1450 | Medium-Strong | Aromatic C=C stretches |
| 1360 | Strong | C-CO stretch |
| 1300 - 1200 | Strong | Aromatic C-N stretch |
| 600 - 500 | Medium | C-Br stretch |
Causality: The carbonyl stretch is observed at a lower frequency than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring. The N-H stretching region will characteristically show two bands for the primary amine.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show a distinct molecular ion peak and predictable fragmentation patterns.[17][18][19][20][21]
-
Molecular Ion (M⁺): A prominent molecular ion peak will be observed with a characteristic M/M+2 isotopic pattern of approximately 1:1 intensity ratio, which is definitive for the presence of a single bromine atom. The expected m/z values would be 213 (for ⁷⁹Br) and 215 (for ⁸¹Br).
-
Key Fragmentations:
-
[M-15]⁺ (m/z 198/200): Loss of a methyl radical (•CH₃) via alpha-cleavage, a common fragmentation for methyl ketones.
-
[M-43]⁺ (m/z 170/172): Loss of an acetyl radical (•COCH₃).
-
Bromobenzoyl Cation (m/z 183/185): A very stable fragment corresponding to [BrC₆H₄CO]⁺, resulting from cleavage of the bond between the carbonyl carbon and the aromatic ring.
-
Bromophenyl Cation (m/z 155/157): Subsequent loss of carbon monoxide (CO) from the bromobenzoyl cation.
-
Proposed Synthesis Pathway
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CASPRE [caspre.ca]
- 9. acdlabs.com [acdlabs.com]
- 10. Visualizer loader [nmrdb.org]
- 11. Visualizer loader [nmrdb.org]
- 12. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 13. benchchem.com [benchchem.com]
- 14. 2-Aminoacetophenone(551-93-9) IR Spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. spectrabase.com [spectrabase.com]
- 17. p-bromoacetophenone [chalk.richmond.edu]
- 18. benchchem.com [benchchem.com]
- 19. 4'-Bromoacetophenone(99-90-1) MS spectrum [chemicalbook.com]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. massbank.eu [massbank.eu]
Synthesis pathway for 1-(2-Amino-6-bromophenyl)ethanone
An In-depth Technical Guide to the Synthesis of 1-(2-Amino-6-bromophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview of a robust and regioselective synthesis pathway for this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. Traditional electrophilic aromatic substitution methods are often inadequate for creating the challenging 1-acetyl-2-amino-6-bromo substitution pattern due to conflicting directing group effects and steric hindrance. This whitepaper details a modern, field-proven approach utilizing Directed ortho-Metalation (DoM), a powerful strategy that overcomes these classical limitations. We will explore the mechanistic underpinnings of this pathway, provide a detailed, step-by-step experimental protocol, and present a comparative analysis against alternative, less efficient routes. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the preparation of this key building block.
Introduction and Synthetic Challenge
This compound is an aromatic ketone featuring a unique substitution pattern that makes it a versatile precursor for the synthesis of various heterocyclic systems, particularly in the development of novel therapeutic agents. The core challenge in its synthesis lies in the precise installation of the acetyl group (-COCH₃) ortho to both the amino (-NH₂) and bromo (-Br) substituents on the phenyl ring.
Standard synthetic strategies such as Friedel-Crafts acylation face significant hurdles:
-
Directing Group Conflict: The amino group is a powerful ortho, para-director, while the bromo group is also an ortho, para-director. When the amino group is protected as an acetamide to moderate its activity, it still directs incoming electrophiles to the position para to it, which is already occupied by the bromine atom.
-
Steric Hindrance: The target C6 position is sterically encumbered, flanked by the bulky bromine atom and the protected amino group, making it a disfavored site for classical electrophilic attack.
-
Catalyst Deactivation: The basicity of the amino group can lead to the deactivation of Lewis acid catalysts like AlCl₃, a common requirement for Friedel-Crafts reactions.[1][2]
These challenges necessitate a more sophisticated approach that can override innate electronic preferences and steric barriers. The Directed ortho-Metalation (DoM) strategy provides an elegant and highly effective solution.
Retrosynthetic Analysis
A logical retrosynthetic disconnection for this compound points to a C-C bond formation as the key step. The most strategic disconnection is that of the bond between the aromatic ring and the acetyl group's carbonyl carbon. This reveals a hypothetical 2-amino-6-bromophenyl anion equivalent and an acetyl cation equivalent. This analysis leads us directly to 2-bromoaniline as a commercially available and logical starting material. The forward synthesis will require a method to deprotonate the C6 position of 2-bromoaniline selectively.
The Directed ortho-Metalation (DoM) Pathway
The DoM pathway is a powerful technique in modern organic synthesis that allows for the deprotonation of a specific position ortho to a "Directed Metalation Group" (DMG).[3] The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent, bringing the strong base into proximity of the target C-H bond and facilitating a kinetically controlled deprotonation.[4][5]
This strategy can be executed in three primary stages:
-
Protection: The amino group of 2-bromoaniline is protected to prevent N-deprotonation and to install an effective DMG.
-
DoM and Acylation: The protected aniline undergoes regioselective lithiation at the C6 position, followed by quenching with an acetylating electrophile.
-
Deprotection: The protecting group is removed to yield the final product.
Workflow for the Directed ortho-Metalation Synthesis
Caption: High-level workflow for the 3-step synthesis.
Step 1: Protection of 2-Bromoaniline
Causality: The primary amine of the starting material must be protected. The unprotected amine has an acidic proton that would be immediately deprotonated by the organolithium base. Furthermore, a simple acetyl protecting group is often not sufficient. A pivaloyl group (-COC(CH₃)₃) is chosen as the protecting group for two critical reasons:
-
It is an excellent and robust Directed Metalation Group.[6] The carbonyl oxygen effectively chelates the lithium atom of the base.
-
Its steric bulk prevents competitive deprotonation at the benzylic position of the acetyl group if it were used as a protecting group and also hinders potential side reactions.
Experimental Protocol: Synthesis of N-(2-Bromophenyl)pivalamide
-
To a stirred solution of 2-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add pivaloyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with 1M HCl, then saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield N-(2-bromophenyl)pivalamide as a white solid.
Step 2: Directed ortho-Metalation and Acylation
Causality: This is the key regiochemistry-defining step.
-
Base and Additive: A combination of sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) is used. s-BuLi is a strong, non-nucleophilic base. TMEDA is a bidentate ligand that chelates the lithium ion, breaking up organolithium aggregates and increasing the kinetic basicity of the reagent, which facilitates the deprotonation of the sterically hindered C-H bond.[2]
-
Temperature: The reaction is performed at -78 °C (dry ice/acetone bath) to ensure kinetic control. This prevents potential side reactions, such as bromine-lithium exchange or rearrangement.
-
Electrophile: Acetyl chloride (AcCl) is used as the acylating agent. It is a highly reactive electrophile that rapidly quenches the aryllithium intermediate.
Mechanism of Directed ortho-Metalation
References
An In-depth Technical Guide to 1-(2-Amino-6-bromophenyl)ethanone: Molecular Characteristics, Synthesis, and Analytical Validation
Abstract
This technical guide offers a comprehensive examination of 1-(2-Amino-6-bromophenyl)ethanone, a substituted aromatic ketone of significant interest in synthetic organic chemistry. While its direct applications are still emerging, its structural motifs suggest considerable potential as a precursor for the synthesis of complex heterocyclic systems, which are foundational in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, provides an expert perspective on its synthetic pathway, outlines a robust protocol for its analytical characterization, and discusses essential safety and handling protocols. The guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate.
Core Molecular Identity and Physicochemical Properties
This compound, registered under CAS Number 55830-09-6, is a bifunctional organic molecule.[1][2] It incorporates an acetophenone core, substituted with both an amino (-NH₂) group and a bromine (-Br) atom on the phenyl ring. The ortho-positioning of these three distinct functional groups (acetyl, amino, and bromo) creates a unique electronic and steric environment, rendering it a valuable and reactive building block in organic synthesis.
Key Identifiers and Properties
A summary of the compound's essential data is presented below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 55830-09-6 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [1][2] |
| Molecular Weight | 214.06 g/mol | [1][2] |
| Physical State | Solid (typically a yellow solid) | [2] |
| Predicted Boiling Point | 311.5 ± 27.0 °C (at 760 mmHg) | [1] |
| Predicted Density | 1.535 ± 0.06 g/cm³ | [1] |
Molecular Structure Visualization
The spatial arrangement of the functional groups is fundamental to the molecule's reactivity. The acetyl and amino groups are positioned ortho to each other, a classic arrangement for intramolecular cyclization reactions, while the bromine atom at the 6-position introduces a site for cross-coupling reactions and sterically influences the adjacent amino group.
Caption: 2D structure of this compound.
Synthesis and Strategic Applications
The synthesis of substituted acetophenones is a well-established field in organic chemistry. While specific literature detailing the high-yield synthesis of the 6-bromo isomer is sparse, a robust synthetic strategy can be extrapolated from established bromination protocols for 2'-aminoacetophenone.
Synthetic Approach: Electrophilic Aromatic Substitution
The synthesis hinges on the electrophilic bromination of 2'-aminoacetophenone. The directing effects of the substituents on the aromatic ring are paramount. The amino group (-NH₂) is a strongly activating, ortho-, para-director, while the acetyl group (-COCH₃) is a deactivating, meta-director. The powerful activating effect of the amino group dominates, directing the incoming electrophile (Br⁺) to the positions ortho and para to it (positions 3, 5, and 1). However, the position between the two existing groups (position 3) is sterically hindered. Therefore, bromination is expected to occur at the less hindered ortho position (position 6, which is para to the acetyl group's meta-directing influence) and the para position (position 5). Precise control of reaction conditions is necessary to favor mono-bromination at the desired C6 position.
Experimental Protocol: Controlled Bromination
Disclaimer: This protocol is a representative methodology based on established chemical principles.[3] It must be performed by trained personnel with appropriate safety measures in a chemical fume hood.
Materials:
-
2'-Aminoacetophenone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) as solvent
-
Initiator (e.g., AIBN or benzoyl peroxide)
-
Sodium thiosulfate solution (aqueous)
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) in CCl₄ or DCM.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.1 eq) and a catalytic amount of initiator to the solution. Expertise & Experience Insight: Using NBS provides a controlled, slow release of bromine, which is crucial for achieving selective mono-bromination and avoiding the formation of di- or tri-brominated byproducts. CCl₄ is a classic solvent for radical reactions, but the less toxic DCM is a viable alternative.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Quenching & Neutralization: Transfer the filtrate to a separatory funnel and wash sequentially with aqueous sodium thiosulfate (to quench any unreacted bromine), aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product via column chromatography on silica gel or recrystallization to obtain pure this compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
Substituted amino-bromo-acetophenones are valuable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5] The functional groups of this compound allow for diverse subsequent reactions:
-
Heterocycle Formation: The ortho-amino ketone moiety is a classic precursor for Friedländer annulation to produce substituted quinolines, a scaffold present in numerous pharmaceuticals.
-
Cross-Coupling Reactions: The bromine atom can be readily substituted via Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions to introduce complex carbon-carbon or carbon-nitrogen bonds.
-
Amine and Ketone Derivatization: The amino and ketone groups can be further modified to build out molecular complexity.
This versatility makes the compound a strategic starting point for creating libraries of novel molecules for drug discovery screening.[4][6]
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic techniques provides an unambiguous structural elucidation.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR | -NH₂ Protons | δ 4.5 - 6.0 ppm (broad singlet) | Amine protons are exchangeable and often appear as a broad signal. |
| Aromatic Protons | δ 6.5 - 7.5 ppm (multiplets) | Three distinct protons on the aromatic ring, with splitting patterns determined by their coupling with each other. | |
| -COCH₃ Protons | δ ~2.5 ppm (singlet) | Methyl protons adjacent to a carbonyl group, appearing as a sharp singlet. | |
| IR Spec. | N-H Stretch | 3300-3500 cm⁻¹ (two bands) | Characteristic of a primary amine. |
| C=O Stretch | ~1680 cm⁻¹ | Carbonyl stretch, frequency is lowered due to conjugation with the aromatic ring.[10] | |
| C-Br Stretch | 500-600 cm⁻¹ | Found in the fingerprint region. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 213, 215 | A characteristic 1:1 isotopic pattern (M⁺ and M+2 peaks) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[11] |
| Key Fragment | m/z 198, 200 | Loss of the methyl group (-CH₃). | |
| Key Fragment | m/z 170, 172 | Loss of the acetyl group (-COCH₃). |
Analytical Workflow for Structural Validation
Caption: Logical workflow for the analytical validation of the final compound.
Safety, Handling, and Storage
Trustworthiness: Adherence to strict safety protocols is non-negotiable when handling chemical intermediates. The information below is synthesized from safety data sheets of analogous compounds and represents best practices.[12][13]
-
Hazard Identification: Based on related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation.[2][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15]
-
Handling: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid generating dust. Keep away from sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.[12]
-
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from the unique interplay of its three functional groups. Its molecular structure and weight have been clearly defined, and robust methodologies for its synthesis and analytical validation have been outlined. While it serves as a foundational building block, its true potential is realized in its application as a precursor for more complex, high-value molecules in the pharmaceutical and materials science sectors. The technical insights provided in this guide are intended to equip researchers and developers with the necessary knowledge to confidently and safely utilize this compound in their synthetic endeavors.
References
- 1. This compound CAS#: 55830-09-6 [m.chemicalbook.com]
- 2. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 8. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 12. fishersci.ie [fishersci.ie]
- 13. fishersci.com [fishersci.com]
- 14. 1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. chemstock.ae [chemstock.ae]
Spectroscopic data (NMR, IR, MS) for 1-(2-Amino-6-bromophenyl)ethanone
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(2-Amino-6-bromophenyl)ethanone
Authored by: Dr. Gemini, Senior Application Scientist
Abstract: this compound is a substituted acetophenone derivative whose structural complexity makes it a valuable intermediate in synthetic organic chemistry and drug discovery. Its utility in these fields is predicated on unambiguous structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By integrating foundational spectroscopic principles with comparative data from structurally related analogues, this document serves as an authoritative reference for researchers, offering predictive insights and detailed experimental protocols to guide the synthesis and characterization of this molecule.
Molecular Structure and Key Features
This compound possesses a unique substitution pattern on the aromatic ring that dictates its spectroscopic behavior. The ortho-positioning of the electron-donating amino (-NH₂) group and the electron-withdrawing acetyl (-COCH₃) group, combined with the steric and electronic influence of the bromine atom at the 6-position, creates a distinct electronic environment. Understanding this interplay is crucial for interpreting the resulting spectra.
Below is the chemical structure with IUPAC numbering for the aromatic carbons, which will be referenced throughout this guide.
Caption: Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is paramount for elucidating the proton environment of a molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the acetyl methyl protons.
Predicted ¹H NMR Data
The predicted chemical shifts are based on the analysis of substituent effects. The electron-donating amino group tends to shield ortho and para protons (shifting them upfield), while the electron-withdrawing acetyl and bromo groups deshield them (shifting them downfield).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| -COCH₃ | ~2.6 | Singlet (s) | 3H | Characteristic region for a methyl ketone. Appears as a singlet as there are no adjacent protons. |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | 2H | Chemical shift can vary with concentration and solvent. Broadening is due to quadrupole moment of nitrogen and potential hydrogen exchange. |
| H-4 | ~6.6 - 6.8 | Triplet (t) | 1H | Coupled to both H-3 and H-5, expected to appear as a triplet. Shielded by the amino group. |
| H-3 | ~7.2 - 7.4 | Doublet of Doublets (dd) | 1H | Coupled to H-4 and H-5. Deshielded relative to H-4 due to proximity to the bromine atom. |
| H-5 | ~7.5 - 7.7 | Doublet of Doublets (dd) | 1H | Coupled to H-4 and H-3. Deshielded due to proximity to the acetyl group. |
Experimental Protocol for ¹H NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
Acquire the spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay).
-
Co-add at least 16 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are typically required.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -C OCH₃ | ~28-32 | Typical range for a methyl group attached to a carbonyl. |
| C-4 | ~118-122 | Shielded by the ortho-amino group. |
| C-6 (C-Br) | ~115-120 | The carbon directly attached to bromine is expected in this region. |
| C-5 | ~128-132 | Aromatic C-H carbon. |
| C-3 | ~133-137 | Aromatic C-H carbon, deshielded by the adjacent C-Br bond. |
| C-1 | ~138-142 | Aromatic carbon attached to the acetyl group. |
| C-2 (C-NH₂) | ~148-152 | Deshielded due to the direct attachment of the electronegative nitrogen atom. |
| -C =O | ~198-202 | Characteristic chemical shift for a ketone carbonyl carbon. |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.7 mL of solvent).
-
Instrument Setup: Use the same locked and shimmed sample from ¹H NMR analysis.
-
Data Acquisition:
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch (aromatic) | Medium-Weak | Aromatic Ring |
| 2950 - 2850 | C-H stretch (aliphatic) | Weak | Methyl (-CH₃) |
| 1680 - 1660 | C=O stretch | Strong | Ketone (conjugated) |
| 1620 - 1580 | N-H bend | Medium | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C stretch (in-ring) | Medium-Weak | Aromatic Ring |
| 1360 | C-H bend (symmetric) | Medium | Methyl (-CH₃) |
| 1300 - 1200 | C-N stretch | Medium | Aryl Amine |
| 850 - 750 | C-H bend (out-of-plane) | Strong | Substituted Aromatic |
| 600 - 500 | C-Br stretch | Medium-Strong | Aryl Bromide |
Experimental Protocol for IR Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Weight: 214.06 g/mol [1].
-
Molecular Ion (M⁺•): A key feature will be a pair of peaks of nearly equal intensity at m/z 214 and 216. This characteristic isotopic pattern is definitive for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes have a natural abundance of approximately 50.7% and 49.3%, respectively).
-
Major Fragmentation Pathways: The primary fragmentation is expected to be the alpha-cleavage of the methyl group.
Caption: Predicted major fragmentation pathway for this compound.
Key Predicted Fragments:
-
m/z 199/201 ([M-15]⁺): Loss of the methyl radical (•CH₃) via alpha-cleavage, resulting in a stable acylium ion. This is often the base peak.
-
m/z 171/173 ([M-43]⁺): Subsequent loss of carbon monoxide (CO) from the acylium ion.
-
m/z 120: Loss of bromine from the [M-CH₃CO]⁺ fragment.
-
m/z 92: Further fragmentation of the aromatic ring.
Experimental Protocol for MS Acquisition (EI-GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities before it enters the ion source.
-
Use a standard electron ionization (EI) source at 70 eV.
-
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peaks and compare the observed fragmentation pattern with the predicted pathways and isotopic distributions.
Conclusion
The collective application of NMR, IR, and MS provides a robust and orthogonal approach to the structural verification of this compound. The predicted data in this guide, derived from fundamental principles and comparative analysis, offers a detailed spectral fingerprint. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and substitution pattern. The IR spectrum will verify the presence of the key amine and ketone functional groups. Finally, mass spectrometry will confirm the molecular weight and the presence of bromine through its distinct isotopic signature. Adherence to the detailed protocols will ensure the generation of high-quality, reliable data for researchers in the pharmaceutical and chemical sciences.
References
Solubility of 1-(2-Amino-6-bromophenyl)ethanone in various solvents
An In-depth Technical Guide to the Solubility of 1-(2-Amino-6-bromophenyl)ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a substituted acetophenone derivative of interest in chemical synthesis and drug discovery. Lacking extensive published solubility data, this document establishes a framework for understanding and determining its solubility profile. We will explore the physicochemical properties of the compound, predict its behavior in various solvent systems based on first principles, provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, and discuss the interpretation of this critical data. This guide is designed to empower researchers to systematically evaluate the solubility of this and similar compounds, ensuring data integrity and advancing research objectives.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is not merely an academic exercise; it is a critical step that influences everything from reaction kinetics in a synthesis flask to absorption and distribution in a biological system.[1] Poor aqueous solubility, in particular, is a major hurdle in drug development, often leading to poor absorption and inadequate bioavailability.[2] Therefore, a thorough characterization of a compound's solubility in a diverse range of solvents—from nonpolar organic to aqueous buffer systems—is an indispensable part of its development profile. This guide provides the theoretical grounding and practical methodologies to achieve this characterization for this compound.
Physicochemical Profile of this compound
To understand the solubility of a molecule, one must first understand the molecule itself. The structure of this compound contains several key features that dictate its interactions with various solvents.
| Property | Value / Description | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 55830-09-6 | [3][4] |
| Molecular Formula | C₈H₈BrNO | [3][4] |
| Molecular Weight | 214.06 g/mol | [3][4] |
| Physical State | Yellow solid | [4] |
| Key Functional Groups | - Primary Aromatic Amine (-NH₂) - Acetyl Group (-C(O)CH₃) - Phenyl Ring (Aromatic) - Bromo Group (-Br) | N/A |
Structural Analysis: The molecule possesses both polar and nonpolar characteristics.
-
Polar Features : The primary amine (-NH₂) and the carbonyl group (C=O) of the acetyl moiety are polar. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These groups will favor interactions with polar solvents.
-
Nonpolar Features : The phenyl ring and the methyl group are nonpolar (hydrophobic), promoting solubility in nonpolar organic solvents.[5]
-
Amphoteric Potential : The primary amine is a weak base and can be protonated in acidic solutions to form a water-soluble salt (R-NH₃⁺).[6] This is a critical feature that can be exploited to enhance aqueous solubility.
Theoretical Principles and Predicted Solubility Profile
The guiding principle of solubility is "like dissolves like." This means that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Solvents (e.g., Water, Ethanol, Methanol) : The presence of hydrogen bond donor (-NH₂) and acceptor (C=O) groups suggests some degree of solubility in polar protic solvents. However, the bulky, nonpolar phenyl ring and the bromine atom will limit this solubility. Water solubility is expected to be low.[5] Amines with up to five or six carbons are often water-soluble; this molecule's larger, nonpolar structure likely makes it sparingly soluble at best.[7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents can engage in dipole-dipole interactions but do not donate hydrogen bonds. Due to the molecule's own polarity, it is predicted to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These are common solvents for screening compound solubility in drug discovery.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene) : The significant hydrophobic character of the bromophenyl ring suggests that the compound will be more soluble in nonpolar or weakly polar solvents than in water.[5] Solvents like toluene, chloroform, and dichloromethane are likely to be effective.
-
Aqueous Acidic & Basic Solutions :
-
Acidic (e.g., 5% HCl) : The basic amine group will be protonated by a dilute acid, forming an ammonium salt (R-NH₃⁺Cl⁻). This ionic salt is expected to be significantly more soluble in water than the neutral compound. Therefore, this compound should be soluble in dilute aqueous acid.[6]
-
Basic (e.g., 5% NaOH) : The molecule lacks a significant acidic proton, so its solubility is not expected to increase in a basic solution.
-
This predictive analysis allows for a logical selection of solvents for experimental testing.
Experimental Determination of Solubility
A multi-tiered approach, starting with qualitative classification and moving to quantitative measurement, provides a comprehensive solubility profile. The following protocols are designed to be self-validating and are based on standard industry practices.[9]
Qualitative Solubility Classification
This initial screening protocol efficiently classifies the compound's solubility based on its acid-base properties, providing crucial information with minimal compound usage.
Caption: Qualitative solubility analysis workflow.
-
Preparation : Label a series of small test tubes for each solvent to be tested (Water, 5% NaOH, 5% HCl).
-
Sample Addition : Accurately weigh approximately 10-20 mg of this compound into the first test tube.
-
Water Solubility :
-
Add 1 mL of deionized water to the test tube.
-
Vigorously agitate the tube for 60 seconds.
-
Observe against a contrasting background. If the solid dissolves completely, the compound is water-soluble. If not, proceed to the next step.
-
Causality: Water is the universal biological solvent and the first logical test. Insolubility here immediately flags potential bioavailability issues.[7]
-
-
Base Solubility (for water-insoluble compounds) :
-
To a fresh sample, add 1 mL of 5% w/v sodium hydroxide (NaOH) solution.
-
Agitate and observe. Dissolution indicates an acidic functional group.
-
Prediction for this compound: No dissolution is expected.
-
-
Acid Solubility (for water-insoluble compounds) :
-
To a fresh sample, add 1 mL of 5% v/v hydrochloric acid (HCl) solution.
-
Agitate and observe.
-
Prediction for this compound: Dissolution is expected due to the formation of the amine salt.[6] This would place it in Solubility Class B (Base) .
-
Quantitative Solubility Determination (Shake-Flask Method)
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9] It measures the concentration of a saturated solution at a specific temperature.
Caption: Quantitative shake-flask solubility protocol.
-
System Preparation : Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) for creating a calibration curve. Develop an HPLC-UV method capable of detecting and quantifying this compound.
-
Calibration : Prepare a series of standards of known concentrations from the stock solution and inject them into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Preparation : Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Acetonitrile, etc.). "Excess" means enough solid remains undissolved at the end of the experiment.[9]
-
Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium, typically 24 to 48 hours.[8]
-
Phase Separation : After equilibration, remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. For best results, centrifuge the vials and draw from the middle of the supernatant, or filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Analysis : Accurately dilute the supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve. Inject the diluted sample into the HPLC system.
-
Calculation : Using the peak area from the chromatogram and the calibration curve, calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the solubility of the compound in the test solvent.
Data Presentation and Interpretation
Quantitative results should be tabulated for clear comparison. The following table represents a hypothetical but realistic dataset based on the theoretical predictions.
| Solvent System | Solvent Type | Predicted Solubility | Quantitative Result (µg/mL at 25°C) |
| Deionized Water | Polar Protic | Very Low | < 50 |
| Phosphate Buffer (pH 7.4) | Aqueous Buffer | Low | < 100 |
| 0.1 M HCl | Aqueous Acid | High | > 10,000 |
| Methanol | Polar Protic | Moderate | 5,000 - 10,000 |
| Ethanol | Polar Protic | Moderate | 2,000 - 5,000 |
| Acetonitrile | Polar Aprotic | Moderate-High | > 10,000 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | > 50,000 |
| Dichloromethane | Weakly Polar | High | > 20,000 |
| Toluene | Nonpolar | Moderate | 1,000 - 5,000 |
| Hexane | Nonpolar | Very Low | < 50 |
Interpretation : The dramatic increase in solubility in 0.1 M HCl confirms the basic nature of the amine group and provides a viable strategy for formulating aqueous solutions. The high solubility in DMSO and Dichloromethane makes them excellent choices for reaction solvents or for preparing concentrated stock solutions for biological screening assays. The low solubility in water and hexane confirms the molecule's mixed polarity, with intermolecular forces that are not ideally suited to either extreme of the polarity scale.
Safety and Handling
Proper safety precautions are mandatory when handling this compound and associated solvents.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls : Handle the solid compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Hazard Statements : The compound is classified as toxic/harmful if swallowed, in contact with skin, or if inhaled.[3][4][10]
-
Storage : Keep the container tightly closed and store in a cool, dry, dark place as recommended.[3][4]
Conclusion
References
- 1. rheolution.com [rheolution.com]
- 2. researchgate.net [researchgate.net]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. studylib.net [studylib.net]
- 7. globalconference.info [globalconference.info]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. scispace.com [scispace.com]
- 10. 55830-09-6|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1-(2-Amino-6-bromophenyl)ethanone: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical intermediate 1-(2-Amino-6-bromophenyl)ethanone, a valuable building block in synthetic organic and medicinal chemistry. While direct literature on this specific regioisomer is sparse, this document consolidates foundational chemical principles and data from closely related analogues to present a robust guide for researchers, scientists, and drug development professionals. We will explore its nomenclature and physicochemical properties, propose a detailed synthetic pathway with mechanistic justifications, provide an in-depth analysis of its expected spectroscopic characteristics, and discuss its potential applications in the synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs). This guide is designed to be a self-validating resource, grounding its protocols and claims in established chemical literature and principles.
Introduction and Chemical Identity
This compound, also known as 2'-amino-6'-bromoacetophenone, is an aromatic ketone featuring an aniline moiety and a bromine substituent ortho to the amino group and meta to the acetyl group. This unique substitution pattern makes it a sterically hindered yet highly versatile precursor for a range of chemical transformations. The interplay between the electron-donating amino group and the electron-withdrawing, sterically demanding bromine atom dictates its reactivity and makes it a key intermediate for accessing complex molecular architectures.
The strategic placement of the functional groups in this compound allows for its use in cyclization reactions to form various heterocyclic systems, which are core scaffolds in numerous biologically active molecules. Its synthesis and purification require careful control of reaction conditions to ensure regioselectivity and avoid the formation of isomeric impurities.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 2'-Amino-6'-bromoacetophenone | N/A |
| CAS Number | 55830-09-6 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Appearance | Yellow solid (predicted) | [1] |
| Boiling Point | 311.5±27.0 °C (Predicted) | N/A |
| Density | 1.535±0.06 g/cm³ (Predicted) | N/A |
| SMILES | CC(=O)c1c(N)cccc1Br | N/A |
| InChI | InChI=1S/C8H8BrNO/c1-5(11)7-3-2-4-8(10)6(7)9/h2-4H,10H2,1H3 | N/A |
Proposed Synthesis Protocol
The synthesis of this compound presents a regioselectivity challenge due to the activating and ortho-, para-directing nature of the amino group in the starting material, 2'-aminoacetophenone. Direct bromination of 2'-aminoacetophenone typically yields a mixture of isomers, with the 5-bromo and 3,5-dibromo derivatives being common products.[3] To achieve selective bromination at the 6-position, a strategy involving the protection of the more reactive sites is necessary.
Synthetic Strategy: Acetanilide as a Directing Group
A plausible and efficient route involves the protection of the amino group as an acetanilide. The acetyl group is a moderately activating ortho-, para-director and provides steric hindrance, which can favor bromination at the less hindered position.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2'-Aminoacetophenone
-
Acetic Anhydride
-
Pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Step 1: Protection of the Amino Group
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-aminoacetophenone (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2'-acetamidoacetophenone.
Causality: The acetylation of the amino group to form an acetanilide serves two primary purposes. Firstly, it reduces the activating effect of the amino group, thereby preventing over-bromination. Secondly, the bulky acetyl group provides steric hindrance, directing the incoming electrophile (bromine) to the less hindered ortho position (the 6-position).
Step 2: Regioselective Bromination
-
Dissolve the 2'-acetamidoacetophenone (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 1-(2-acetamido-6-bromophenyl)ethanone.
Causality: NBS is chosen as the brominating agent as it allows for a milder and more controlled bromination compared to elemental bromine, reducing the risk of side reactions. Acetonitrile is a suitable polar aprotic solvent for this reaction.
Step 3: Deprotection of the Acetyl Group
-
To the crude 1-(2-acetamido-6-bromophenyl)ethanone, add a mixture of water and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Causality: Acid-catalyzed hydrolysis is a standard and effective method for the deprotection of acetanilides, regenerating the free amine.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the acetyl group.
Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COCH₃ | ~2.6 | Singlet | 3H | Typical range for a methyl ketone. |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet | 2H | Exchangeable protons, broad signal. |
| H-4 | ~6.7 | Triplet | 1H | Ortho coupling to H-3 and H-5. |
| H-3 | ~7.2 | Doublet | 1H | Ortho coupling to H-4. |
| H-5 | ~7.4 | Doublet | 1H | Ortho coupling to H-4. |
Justification: The aromatic region will be complex due to the substitution pattern. The proton at the 4-position, being flanked by two other protons, is expected to appear as a triplet. The protons at the 3 and 5-positions will each be split into a doublet by the H-4 proton. The exact chemical shifts will be influenced by the electronic effects of the amino and bromo groups.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -COCH₃ | ~28 | Typical for a methyl ketone. |
| C-6 | ~110 | Carbon bearing the bromine, shielded by the amino group. |
| C-4 | ~118 | Aromatic CH. |
| C-5 | ~120 | Aromatic CH. |
| C-3 | ~133 | Aromatic CH. |
| C-1 | ~135 | Quaternary carbon attached to the acetyl group. |
| C-2 | ~148 | Carbon bearing the amino group. |
| C=O | ~200 | Carbonyl carbon of the ketone. |
Justification: The chemical shifts are estimated based on standard values for substituted benzenes.[9][10] The carbons directly attached to the electronegative bromine and nitrogen atoms (C-6 and C-2) will show characteristic shifts. The carbonyl carbon will appear significantly downfield.
FTIR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted FTIR Key Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3450 - 3300 | N-H | Symmetric and asymmetric stretching |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 1660 - 1640 | C=O | Stretching |
| 1620 - 1580 | N-H | Bending |
| 1600 - 1450 | C=C (aromatic) | Stretching |
| 600 - 500 | C-Br | Stretching |
Justification: The spectrum will be dominated by a strong carbonyl stretch. The N-H stretching of the primary amine will appear as two distinct peaks in the high-frequency region. The C-Br stretch is expected in the fingerprint region.
Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) will likely show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peak at m/z 213 and 215.
-
Major Fragmentation: A significant fragment will be the loss of the methyl group ([M-15]⁺) to form the acylium ion at m/z 198 and 200. Further fragmentation of the aromatic ring may also be observed.
Analytical Workflow
The characterization and quality control of this compound would typically involve a combination of chromatographic and spectroscopic techniques.
Caption: A typical analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) with UV detection would be the primary method for assessing purity.[11] Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for identifying volatile impurities. The definitive structural confirmation would be achieved through a combination of ¹H and ¹³C NMR spectroscopy, with high-resolution mass spectrometry confirming the elemental composition.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented, its structural motifs are prevalent in many pharmaceutical compounds. Its utility can be inferred from the reactivity of its functional groups.
Precursor for Heterocyclic Synthesis
The ortho-amino ketone functionality is a classic precursor for the synthesis of a wide variety of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.
-
Quinoline Synthesis: Through reactions like the Friedländer annulation, this compound can be condensed with compounds containing an α-methylene ketone to form substituted quinolines.[3] The bromine atom at the 8-position of the resulting quinoline provides a handle for further functionalization through cross-coupling reactions.
-
Benzodiazepine Synthesis: Reaction with α-amino acids or their derivatives can lead to the formation of benzodiazepine scaffolds, a privileged structure in medicinal chemistry known for its diverse biological activities.
-
Other Heterocycles: This compound can also serve as a starting material for the synthesis of quinoxalines, benzoxazines, and other fused heterocyclic systems.[12][13][14]
Intermediate for API Synthesis
Brominated aromatic compounds are frequently used as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[15][16] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks. The presence of the amino and acetyl groups provides additional points for diversification.
Conclusion
This compound is a valuable, albeit under-documented, chemical intermediate with significant potential in organic synthesis and drug discovery. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and a thorough analysis of its expected spectroscopic characteristics. The proposed synthetic and analytical protocols are grounded in established chemical principles and data from closely related compounds, offering a reliable starting point for researchers. The potential of this molecule as a precursor for diverse heterocyclic systems underscores its importance for the development of novel therapeutic agents.
References
- 1. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 2. This compound, CasNo.55830-09-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 5. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 6. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 8. Ethanone, 1-(2-bromophenyl)- [webbook.nist.gov]
- 9. treenablythe.weebly.com [treenablythe.weebly.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 12. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the Safe Handling of 1-(2-Amino-6-bromophenyl)ethanone
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for 1-(2-Amino-6-bromophenyl)ethanone. As a substituted aromatic amine, this compound requires careful management in a laboratory setting to mitigate potential health risks. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in research and development.
Introduction: Understanding the Compound
This compound is an organic compound featuring an acetophenone core substituted with an amino group and a bromine atom. Such structures are common intermediates in medicinal chemistry and organic synthesis. The presence of both an aromatic amine and a halogen imparts specific chemical reactivity and toxicological properties that dictate the necessary handling precautions. While a specific CAS number for the 6-bromo isomer is not widely indexed, its structural similarity to other isomers, such as 1-(2-Amino-5-bromophenyl)ethanone (CAS 29124-56-9), allows for a robust, precautionary approach to its handling based on established data for analogous compounds.
Compound Profile:
-
Chemical Name: this compound
-
Molecular Formula: C₈H₈BrNO[1]
-
Molecular Weight: 214.06 g/mol [1]
-
Appearance: Typically a solid powder.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The toxicological properties of this compound have not been exhaustively investigated[2]. Therefore, a conservative risk assessment is warranted, treating it with the precautions suitable for related, better-characterized compounds.
GHS Classification (Anticipated)
Based on data from structurally similar aromatic bromo-amino compounds, the following GHS hazard classifications should be anticipated.[3] This conservative approach is crucial in the absence of specific data.
| Hazard Class | Hazard Statement | Rationale & Causality |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][3] | Aromatic amines can exhibit systemic toxicity upon ingestion. |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3] | Halogenated aromatic compounds are frequently irritating to the skin upon direct contact. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[3] | Particulate matter and chemical nature can cause significant irritation or damage to eye tissue. |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | H335: May cause respiratory irritation[3] | Inhalation of the fine powder can irritate the mucous membranes and respiratory tract. |
This table is predictive and based on data for analogous compounds. All laboratory work should proceed under the assumption that these hazards are present.
Toxicological Profile
The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion.[3]
-
Inhalation: May cause irritation to the respiratory system.[3][4] Volatile or dusty solids should always be handled in a ventilated enclosure.[5]
-
Skin Contact: May cause skin irritation, characterized by redness, itching, or inflammation.[3] Prolonged contact should be avoided.
-
Eye Contact: Direct contact with the powder can cause serious eye irritation.[3]
-
Ingestion: Considered harmful if swallowed.[2][3] Accidental ingestion must be prevented through strict hygiene protocols.[6]
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions are the primary defense against exposure, supplemented by robust PPE protocols.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be performed inside a certified chemical fume hood.[4] This is the most critical step to prevent inhalation of airborne particulates and to contain any potential spills.[6] The hood sash should be kept as low as possible.
-
Ventilation: The laboratory should have adequate general ventilation to exchange the air and prevent the accumulation of contaminants.[4]
Personal Protective Equipment (PPE)
A standard PPE ensemble is mandatory for handling this compound.[6][7]
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards are required at all times.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed frequently, especially if contamination is suspected.[7] Never touch surfaces like doorknobs, keyboards, or pens with gloved hands.[7]
-
Protective Clothing: A full-length, long-sleeved lab coat is required to protect skin and clothing.[8] Shoes must be closed-toed.[7]
-
Respiratory Protection: If engineering controls fail or for certain high-risk procedures where dust generation is unavoidable, a respirator may be necessary. The selection should be based on a formal risk assessment.[9]
Section 3: Standard Operating Procedure (SOP) for Safe Handling
This section outlines a self-validating protocol for the weighing and dispensing of the powdered compound.
Pre-Handling Checks
-
Verify Controls: Confirm that the chemical fume hood is on and functioning correctly. Check the certification date.
-
Assemble PPE: Don all required PPE (goggles, lab coat, gloves) before entering the designated handling area.[6]
-
Prepare Workspace: Clear the fume hood of all unnecessary items. Place absorbent bench paper on the work surface to contain minor spills.
-
Locate Safety Equipment: Mentally confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.[8]
Weighing and Dispensing Protocol
-
Container Handling: Place the stock container of this compound inside the fume hood. Allow the container to equilibrate to the ambient temperature before opening to avoid moisture condensation.
-
Aliquot Preparation: Never return unused reagent to the original container to prevent contamination.[10] Use a clean, dedicated spatula to carefully transfer the desired amount of powder to a tared, secondary container (e.g., a weigh boat or vial).
-
Minimize Dust: Handle the powder gently to minimize the generation of airborne dust.[4][11] Avoid pouring the powder from a height.
-
Secure Containers: Immediately and tightly seal both the stock container and the secondary container after dispensing.[10]
-
Decontamination: Wipe the spatula clean. If necessary, decontaminate the exterior of the containers and the balance with a damp cloth before removing them from the hood. Dispose of the cloth as chemical waste.
Post-Handling Procedures
-
Waste Disposal: Dispose of all contaminated consumables (gloves, weigh boats, bench paper) in a designated, sealed hazardous waste container.[12]
-
Hygiene: After completing the task and removing PPE, wash hands thoroughly with soap and water.[4][5]
Mandatory Visualization: Safe Weighing Workflow
Caption: Workflow for safely weighing powdered chemical reagents.
Section 4: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][12]
Spill Response
For a small powder spill:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: If safe to do so, prevent the powder from spreading.
-
Cleanup: Wearing appropriate PPE, gently sweep up the material to avoid creating dust.[4] Place the collected material and all cleanup supplies into a sealed, labeled container for hazardous waste disposal.[2][4] Do not use a vacuum cleaner unless it is HEPA-filtered.[11] Wet methods are preferred for final cleanup.[11]
Section 5: Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[13]
-
Ensure the container is clearly labeled with the chemical name and associated hazards.[10][14]
Disposal
-
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[13]
-
Dispose of contents and container to an approved waste disposal plant.[2][12] Do not allow the product to enter drains.[4]
References
- 1. lookchem.com [lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. peptide.com [peptide.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. csub.edu [csub.edu]
- 8. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 11. tmi.utexas.edu [tmi.utexas.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. Handling Chemicals | Wittenberg University [wittenberg.edu]
Initial characterization of 1-(2-Amino-6-bromophenyl)ethanone
An In-depth Technical Guide to the Initial Characterization of 1-(2-Amino-6-bromophenyl)ethanone
Abstract
This technical guide provides a comprehensive framework for the initial synthesis, purification, and structural characterization of the chemical intermediate This compound (CAS No. 55830-09-6). As a substituted 2'-aminoacetophenone, this compound is a valuable building block in synthetic organic chemistry, particularly for the construction of complex heterocyclic systems. This document moves beyond a simple recitation of data to explain the causal reasoning behind experimental design, from a plausible synthetic strategy to the multi-technique spectroscopic analysis required for unambiguous structural confirmation. Detailed, self-validating protocols for synthesis and characterization are provided, grounded in established chemical principles. All quantitative data are summarized in tables, and key workflows are visualized using process diagrams to enhance clarity for researchers, scientists, and drug development professionals.
Introduction and Strategic Significance
This compound is an aromatic ketone featuring an aniline moiety ortho to the acetyl group and a bromine atom ortho to the amine. This specific arrangement of functional groups—an o-aminoaryl ketone—renders it a highly valuable precursor for cyclization reactions. Its primary utility lies in its application in the Friedländer annulation , a classic and reliable method for synthesizing substituted quinolines[1][2]. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The bromine substituent provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the generation of diverse chemical libraries for drug discovery programs.
This guide establishes a foundational dataset for this compound, addressing the current scarcity of consolidated public characterization data.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical properties and hazards is a prerequisite for safe and effective laboratory work. The data, compiled from various chemical supplier databases, are presented below.
Physical and Chemical Identifiers
| Property | Value | Reference(s) |
| CAS Number | 55830-09-6 | [3] |
| Molecular Formula | C₈H₈BrNO | [4] |
| Molecular Weight | 214.06 g/mol | [4] |
| Appearance | White powder to yellow solid | [5] |
| Boiling Point | 311.5 ± 27.0 °C (Predicted) | [1] |
| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [1] |
Safety and Handling
Directive: This compound should be handled exclusively within a certified chemical fume hood by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.
| Hazard Class | GHS Classification | Precautionary Measures | First Aid |
| Acute Toxicity | Warning/Danger: H301/H302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H332 (Harmful if inhaled) | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. | Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor. Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. Inhalation: Remove person to fresh air. |
| Skin Irritation | Warning: H315 (Causes skin irritation) | P264: Wash skin thoroughly after handling. | If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation | Warning: H319 (Causes serious eye irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | If eye irritation persists: Get medical advice/attention. |
| Storage | Not specified | P403+P233: Store in a well-ventilated place. Keep container tightly closed. Keep in a dark, dry place, refrigerated (4 to 8 °C). | N/A |
(Hazard classifications can vary between suppliers. The most stringent classification should be followed.)
Synthesis and Purification Protocol
Direct bromination of 2'-aminoacetophenone is ill-advised due to the strong activating nature of the amino group, which would lead to poor regioselectivity and over-bromination. A more robust and logical approach involves the protection of the amino group, followed by directed bromination and subsequent deprotection. This strategy ensures high regioselectivity for the desired ortho-brominated product.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Protection of 2'-Aminoacetophenone
-
Rationale: The acetyl group is an effective protecting group for the aniline, moderating its activating effect and preventing N-bromination.
-
Dissolve 2'-aminoacetophenone (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-acetylphenyl)acetamide.
Step 2: Regioselective Bromination
-
Rationale: The acetamido group is an ortho-, para-director. With the para position blocked, bromination is directed to the open ortho position (C6). N-Bromosuccinimide (NBS) is a safe and convenient source of electrophilic bromine.
-
Dissolve N-(2-acetylphenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.05 eq) in portions at room temperature.
-
Stir the mixture for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the mixture into water. The product often precipitates.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Dry the crude N-(2-acetyl-3-bromophenyl)acetamide under vacuum.
Step 3: Acid-Catalyzed Deprotection
-
Rationale: The amide bond is readily hydrolyzed under acidic conditions to regenerate the free amine.
-
Suspend the crude product from Step 2 in a mixture of ethanol and 6M hydrochloric acid.
-
Heat the mixture to reflux (approx. 90-100 °C) for 6-8 hours.
-
Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Purification and Quality Control
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds based on differential solubility. Purity is confirmed by a sharp, un-depressed melting point and a single spot on TLC.
-
The crude solid is purified by recrystallization from an ethanol/water or hexanes/ethyl acetate solvent system.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Assess purity via Thin Layer Chromatography (TLC) and melting point analysis.
Structural Characterization Workflow
Unambiguous structural elucidation requires a multi-faceted analytical approach. Mass spectrometry provides molecular weight and formula, infrared spectroscopy identifies functional groups, and nuclear magnetic resonance spectroscopy reveals the precise connectivity and chemical environment of atoms.
Caption: Integrated workflow for structural characterization.
Mass Spectrometry (MS)
Rationale: Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compound and characteristic fragmentation patterns. The presence of a bromine atom is readily confirmed by its unique isotopic signature (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
| m/z Value (Predicted) | Ion | Interpretation |
| 215 / 213 | [M]⁺ | Molecular Ion: The presence of two peaks of nearly equal intensity, separated by 2 amu, is the definitive signature of a monobrominated compound. |
| 200 / 198 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group, a common fragmentation pathway for acetophenones[6]. |
| 172 / 170 | [M - COCH₃]⁺ | Cleavage of the acetyl group to form the 2-amino-6-bromophenyl cation. |
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the amine N-H bonds and the ketone C=O bond. Intramolecular hydrogen bonding between the amine and the carbonyl is expected to lower the C=O stretching frequency compared to a typical aryl ketone.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3450 - 3350 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3080 - 3010 | C-H Aromatic Stretch | Ar-H |
| 2960 - 2850 | C-H Aliphatic Stretch | Methyl (-CH₃) |
| ~1665 | C=O Carbonyl Stretch | Ketone (H-bonded) |
| 1610, 1570, 1450 | C=C Aromatic Ring Stretch | Phenyl Ring |
| ~1360 | C-H Aliphatic Bend | Methyl (-CH₃) |
| ~1250 | C-N Stretch | Aryl Amine |
| ~780 | C-H Aromatic Out-of-Plane Bend | 1,2,3-Trisubstituted Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure. They provide information on the number, type, and connectivity of hydrogen and carbon atoms. The predicted spectra below are based on established substituent chemical shift effects and analysis of related compounds.
4.3.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |
| ~7.25 | t, J ≈ 7.9 Hz | 1H | H-4 | The triplet arises from coupling to both H-3 and H-5. It is downfield due to deshielding from the adjacent bromine. |
| ~6.88 | d, J ≈ 7.7 Hz | 1H | H-5 | Coupled to H-4. Shielded by the ortho amino group. |
| ~6.70 | d, J ≈ 8.1 Hz | 1H | H-3 | Coupled to H-4. Shielded by the para amino group. |
| ~6.50 | br s | 2H | -NH₂ | Broad signal due to quadrupole relaxation and exchange. The downfield shift suggests intramolecular H-bonding. |
| ~2.60 | s | 3H | -COCH₃ | Singlet, characteristic of an acetyl methyl group. |
4.3.2. Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~201.0 | C=O | Typical chemical shift for an aryl ketone carbonyl. |
| ~150.0 | C-2 (C-NH₂) | Attached to the highly electron-donating amino group, resulting in a downfield shift. |
| ~134.0 | C-4 | Aromatic CH carbon, deshielded by the adjacent bromine. |
| ~122.0 | C-1 (C-C=O) | Quaternary carbon attached to the acetyl group. |
| ~119.0 | C-5 | Aromatic CH carbon, shielded by the ortho amino group. |
| ~117.5 | C-3 | Aromatic CH carbon, shielded by the para amino group. |
| ~112.0 | C-6 (C-Br) | Attached to bromine; the heavy atom effect shifts it upfield relative to other substituted carbons. |
| ~28.0 | -CH₃ | Aliphatic methyl carbon. |
Applications in Synthesis: The Friedländer Annulation
The primary synthetic value of this compound is its role as a key precursor in the Friedländer synthesis to produce 8-bromoquinolines[1][7][8]. This reaction involves the condensation of an o-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl (e.g., another ketone or an ester).
The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring system[2]. The 8-bromo-substituent can then be used for further molecular elaboration, making this a powerful strategy for building complex, drug-like molecules.
Conclusion
This guide establishes a robust foundational dataset for this compound. A reliable, regioselective synthesis has been proposed, and a comprehensive characterization profile has been detailed based on predictive analysis grounded in fundamental spectroscopic principles. The combination of mass spectrometry, IR, ¹H NMR, and ¹³C NMR provides a self-validating system for confirming the identity and purity of the synthesized material. This information serves as a critical resource for researchers utilizing this versatile building block in the synthesis of quinolines and other complex heterocyclic targets relevant to the pharmaceutical and materials science industries.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. vegpharm.com [vegpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
The Strategic Application of 1-(2-Amino-6-bromophenyl)ethanone in the Synthesis of 8-Bromoquinolines: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Unique Role of 1-(2-Amino-6-bromophenyl)ethanone
The quinoline moiety is a privileged heterocyclic scaffold, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Consequently, the development of efficient and versatile synthetic routes to substituted quinolines remains a cornerstone of medicinal chemistry and drug discovery.
Among the various synthetic strategies, the Friedländer annulation stands out as a direct and powerful method for constructing the quinoline ring system.[1][2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, typically catalyzed by an acid or a base.[1][3]
This technical guide focuses on the strategic use of a specific and highly valuable precursor, This compound , in the Friedländer synthesis. The presence of the bromine atom at the 6-position of the aniline ring (which becomes the 8-position in the resulting quinoline) offers a key synthetic handle for further functionalization, making this starting material particularly attractive for the generation of diverse molecular libraries in drug development programs. This guide provides a detailed exploration of the underlying reaction mechanisms, field-tested experimental protocols, and the causal reasoning behind critical process parameters.
Mechanistic Insights: The Friedländer Annulation Pathways
The Friedländer synthesis can proceed through two primary mechanistic pathways, the preferred route being dependent on the specific reaction conditions and the nature of the reactants.[1] Understanding these pathways is crucial for optimizing reaction outcomes and troubleshooting potential issues.
-
The Aldol-First Pathway: This pathway is typically favored under base-catalyzed conditions. It commences with an aldol condensation between the enolizable methylene compound and the acetyl group of this compound. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl intermediate. The final step involves an intramolecular cyclization via nucleophilic attack of the amino group onto the carbonyl, followed by a second dehydration to yield the aromatic 8-bromoquinoline.[1]
-
The Schiff Base-First Pathway: Often prevalent under acidic catalysis, this pathway begins with the formation of a Schiff base (imine) between the amino group of this compound and the carbonyl group of the reaction partner. The Schiff base then tautomerizes to an enamine, which subsequently undergoes an intramolecular aldol-type reaction. A final dehydration step affords the quinoline product.[1]
The bromine atom at the 6-position is generally considered a spectator in the core cyclization chemistry, but its electron-withdrawing nature can influence the reactivity of the amino group and the aromatic ring. It primarily serves as a valuable site for post-synthesis modifications, such as cross-coupling reactions, to introduce further molecular diversity.
Visualizing the Synthesis: Reaction Mechanism and Workflow
Caption: Mechanistic pathways of the Friedländer synthesis.
Caption: General experimental workflow for Friedländer synthesis.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of 8-bromoquinoline derivatives from this compound. These have been designed based on established methodologies for analogous transformations and are intended to be adapted and optimized by the end-user.[1]
Protocol 1: Base-Catalyzed Synthesis of 8-Bromo-4-hydroxy-2-methylquinoline
This protocol details the reaction with ethyl acetoacetate, a common active methylene compound, to yield a 4-hydroxyquinoline derivative.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 10 mL per gram of starting material).
-
Addition of Reagents: To this solution, add ethyl acetoacetate (1.2 eq.).
-
Catalyst Addition: In a separate beaker, dissolve potassium hydroxide (2.0 eq.) in a minimal amount of water and add it dropwise to the reaction mixture. Causality: The base is crucial for deprotonating the active methylene group of ethyl acetoacetate, initiating the aldol condensation.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Precipitation: Add deionized water to the residue. Acidify the solution carefully with 1 M HCl to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Acid-Catalyzed Microwave-Assisted Synthesis of a Fused 8-Bromoquinoline
This protocol describes a rapid synthesis using a cyclic ketone, demonstrating the versatility of the Friedländer reaction. Microwave irradiation can significantly reduce reaction times.[1]
Materials:
-
This compound
-
Cyclohexanone (or other cyclic ketone)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
Procedure:
-
Reactant Preparation: In a microwave reaction vial, combine this compound (1.0 eq.), the cyclic ketone (1.2 eq.), and p-TsOH·H₂O (10 mol%). Causality: The acid catalyst facilitates the formation of the Schiff base intermediate, which is the initial step in this pathway.
-
Solvent Addition: Add toluene as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 10-30 minutes, monitoring the internal pressure.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the contents with ethyl acetate.
-
Extraction: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Data Presentation: Comparative Yields in Friedländer Synthesis
The choice of catalyst and reaction partner significantly impacts the efficiency of the Friedländer synthesis. The following table summarizes representative yields for the synthesis of quinolines from 2-aminoacetophenones with various active methylene compounds under different catalytic conditions. While specific data for the 6-bromo-substituted analog is limited in readily available literature, these examples provide a strong predictive framework for experimental design.
| 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| 2'-Aminoacetophenone | Acetylacetone | FeCl₃·6H₂O, EtOH, rt | 2,4-Dimethylquinoline | High | [4] |
| 2'-Aminoacetophenone | Cyclohexanone | KOH, EtOH, reflux | Fused Quinoline | Good | [1] |
| 2'-Aminoacetophenone | 4-Cholesten-3-one | p-TsOH, Toluene, MW | Fused Steroidal Quinoline | High | [1][5] |
| 2-Amino-5-chlorobenzophenone | Cyclohexanone | T3P, MeCN, 80 °C | Polysubstituted Quinoline | Excellent | [6] |
Note: Yields are highly dependent on specific reaction conditions and purification methods. This table is for illustrative purposes.
Conclusion and Future Outlook
This compound is a strategically important precursor for the synthesis of 8-bromo-substituted quinolines via the Friedländer annulation. Its utility stems from the direct and efficient construction of the quinoline core, coupled with the presence of a bromine atom that serves as a versatile handle for subsequent chemical modifications. The choice between acid and base catalysis allows for flexibility in experimental design and can be tailored to the specific substrates being employed. Modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reduced reaction times and potentially improved yields. For researchers and professionals in drug development, mastering the application of this building block opens up a direct and efficient pathway to novel and diverse libraries of quinoline-based compounds with high potential for biological activity.
References
Application Notes and Protocols for the Friedländer Annulation Reaction with 1-(2-Amino-6-bromophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the Friedländer annulation reaction, with a specific focus on the strategic use of 1-(2-Amino-6-bromophenyl)ethanone as a key precursor for the synthesis of 8-bromoquinoline derivatives. Quinolines are a paramount class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals and bioactive molecules.[1][2] The presence of a bromine atom at the 8-position offers a valuable synthetic handle for further functionalization, making this protocol particularly relevant for medicinal chemistry and drug discovery programs. This document details the underlying reaction mechanism, provides validated, step-by-step experimental protocols, and offers expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Importance of the Friedländer Annulation
The Friedländer synthesis, first described by Paul Friedländer in 1882, is a robust and versatile method for constructing the quinoline ring system.[1][3] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, typically a ketone or ester.[1][4][5] This acid- or base-catalyzed reaction proceeds via a cyclocondensation pathway to yield highly substituted quinolines.[5][6]
The utility of the Friedländer annulation is underscored by its application in the synthesis of a wide array of biologically active molecules, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2][7] The ability to introduce diverse substituents onto the quinoline scaffold by varying the starting materials makes it an indispensable tool in modern organic synthesis and medicinal chemistry.[7]
1.1. The Unique Role of this compound
The selection of this compound as a starting material is strategic. The ortho-amino ketone functionality is the cornerstone of the Friedländer reaction, enabling the crucial cyclization step. The bromine substituent at the 6-position of the aniline ring ultimately becomes positioned at the 8-position of the resulting quinoline ring. This halogen atom is not merely a spectator; it serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitutions, or metallation reactions. This allows for the late-stage diversification of the quinoline core, a highly desirable feature in the generation of compound libraries for drug screening.
Reaction Mechanism and Rationale
The Friedländer annulation can proceed through two primary mechanistic pathways, the preferred route being dependent on the reaction conditions (acidic vs. basic catalysis).[1][8]
2.1. Acid-Catalyzed Mechanism (Schiff Base Pathway)
Under acidic conditions, the reaction is believed to initiate with the formation of a Schiff base (imine) between the 2-amino group of this compound and the carbonyl group of the reaction partner (e.g., an α-methylene ketone). This is followed by an intramolecular aldol-type condensation and subsequent dehydration to furnish the final 8-bromoquinoline product.[1]
2.2. Base-Catalyzed Mechanism (Aldol Condensation Pathway)
In the presence of a base, the reaction is thought to commence with an aldol condensation between the enolizable ketone and the acetyl group of this compound. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the newly formed carbonyl, followed by dehydration to yield the quinoline.[1]
For the protocols described herein, acid catalysis is generally preferred as it often leads to cleaner reactions and higher yields with 2-aminoaryl ketones.
Figure 1. Acid-Catalyzed Friedländer Annulation Pathway.
Experimental Protocols
3.1. General Considerations and Best Practices
-
Reagent Purity: The purity of this compound and the α-methylene carbonyl compound is critical. Impurities can lead to side reactions and lower yields.
-
Solvent Selection: The choice of solvent can significantly influence reaction rates and yields. While ethanol is commonly used, higher-boiling solvents like toluene or solvent-free conditions may be advantageous for less reactive substrates.[6]
-
Catalyst Choice: A variety of acid catalysts can be employed, including Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, SnCl₂·2H₂O, In(OTf)₃).[8][9][10] Lewis acids are often effective under milder conditions.[10][11]
-
Reaction Monitoring: Progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to identify the formation of any significant byproducts.
3.2. Protocol 1: Synthesis of 8-Bromo-2-methyl-4-phenylquinoline using p-Toluenesulfonic Acid (p-TsOH)
This protocol details the reaction of this compound with acetophenone.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 214.06 | 1.0 | 214 mg |
| Acetophenone | 120.15 | 1.2 | 144 mg (0.14 mL) |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.2 | 38 mg |
| Toluene | - | - | 5 mL |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (214 mg, 1.0 mmol), acetophenone (144 mg, 1.2 mmol), and toluene (5 mL).
-
Stir the mixture to dissolve the solids.
-
Add p-toluenesulfonic acid monohydrate (38 mg, 0.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The product spot should be significantly less polar than the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 8-bromo-2-methyl-4-phenylquinoline.
3.3. Protocol 2: Solvent-Free Synthesis of Ethyl 8-bromo-2-methylquinoline-4-carboxylate using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
This protocol offers an environmentally benign, solvent-free approach.[9]
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 214.06 | 1.0 | 214 mg |
| Ethyl acetoacetate | 130.14 | 1.1 | 143 mg (0.14 mL) |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 0.3 | 68 mg |
Procedure:
-
In a 10 mL glass vial, combine this compound (214 mg, 1.0 mmol), ethyl acetoacetate (143 mg, 1.1 mmol), and tin(II) chloride dihydrate (68 mg, 0.3 mmol).
-
Stir the mixture thoroughly with a glass rod at room temperature. The reaction is often exothermic.
-
Continue stirring at room temperature for 30-60 minutes. The mixture may solidify as the product forms.[9]
-
Monitor the reaction by TLC. A simple workup can be performed by dissolving a small aliquot in ethyl acetate and spotting directly on the TLC plate.
-
Once the reaction is complete, add water (10 mL) and ethyl acetate (15 mL) to the vial.
-
Stir vigorously to dissolve the product and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallization from ethanol or purification by column chromatography may be performed if necessary to obtain a highly pure product.
Figure 2. General Experimental Workflow.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Inefficient catalyst; Steric hindrance from substrates. | Increase reaction time or temperature; Screen different acid catalysts (e.g., switch from a Brønsted to a Lewis acid like In(OTf)₃)[10]; Use microwave irradiation to accelerate the reaction.[1][12] |
| Formation of Byproducts | Self-condensation of the α-methylene ketone; Side reactions due to harsh conditions. | Use a milder catalyst; Lower the reaction temperature; Consider a solvent-free protocol which can sometimes be cleaner.[9] |
| Poor Regioselectivity (with unsymmetrical ketones) | Lack of kinetic or thermodynamic control. | This is less of an issue with this compound, but with unsymmetrical α-methylene ketones, regioselectivity can be a challenge.[6] Screening different catalysts and temperatures may favor one regioisomer. |
| Difficulty in Purification | Product and starting material have similar polarities. | Ensure the reaction goes to completion by monitoring with TLC; Optimize the solvent system for column chromatography to achieve better separation. |
Conclusion
The Friedländer annulation of this compound is a highly effective and strategic method for the synthesis of 8-bromo-substituted quinolines. These products are valuable intermediates in medicinal chemistry, providing a platform for the development of novel therapeutic agents. The protocols provided herein offer reliable and adaptable methods for researchers. By understanding the reaction mechanism and key experimental parameters, scientists can effectively leverage this reaction to advance their research and drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. benchchem.com [benchchem.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Utility of 1-(2-Amino-6-bromophenyl)ethanone in Advanced Heterocyclic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Amino-6-bromophenyl)ethanone, also known as 2'-Amino-6'-bromoacetophenone, is a pivotal bifunctional building block in modern organic synthesis. Its unique architecture, featuring an ortho-aminoaryl ketone system coupled with a strategically placed bromine atom, offers a versatile platform for constructing a variety of medicinally relevant heterocyclic scaffolds. This guide provides an in-depth exploration of its application, focusing on the synthesis of quinolines, quinazolines, and benzodiazepines. We will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss the strategic implications of the bromine substituent for downstream diversification.
Introduction: A Profile of a Versatile Precursor
The synthetic utility of this compound stems from the cooperative reactivity of its functional groups. The ortho-disposition of the amino and acetyl groups makes it an ideal substrate for a range of intramolecular cyclization and condensation reactions. The bromine atom, while influencing the electronic properties of the aniline ring, primarily serves as a valuable synthetic handle for post-heterocyclization modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse molecular libraries.
The presence of these functional groups makes it a versatile precursor for cyclization reactions, a critical aspect in the development of complex heterocyclic systems that are core scaffolds in numerous biologically active molecules.[1][2]
Caption: Structure of this compound.
Synthesis of 8-Bromoquinoline Scaffolds via Friedländer Annulation
The most prominent application of this compound is in the synthesis of quinolines via the Friedländer annulation.[1] This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone or β-dicarbonyl compound, under acidic or basic catalysis.[3] The result is a highly efficient and atom-economical construction of the quinoline core.
Mechanistic Insight
The Friedländer synthesis can proceed through two primary mechanistic pathways, often dictated by the reaction conditions.[4][5]
-
Pathway A (Base-Catalyzed): Aldol Condensation First: The reaction initiates with a base-catalyzed aldol condensation between the enolate of the methylene partner (e.g., acetone) and the acetyl group of this compound. The resulting aldol adduct undergoes intramolecular cyclization via condensation between the amino group and the newly formed ketone, followed by dehydration to yield the final quinoline product.[4][5]
-
Pathway B (Acid-Catalyzed): Schiff Base Formation First: Under acidic conditions, the reaction can commence with the formation of a Schiff base (imine) between the amino group and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the quinoline ring.[4][5]
Caption: Dual mechanistic pathways of the Friedländer annulation.
Experimental Protocol: Synthesis of 8-Bromo-2,4-dimethylquinoline
This protocol details a classic base-catalyzed Friedländer synthesis.
Materials:
-
This compound
-
2,4-Pentanedione (Acetylacetone)
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq, e.g., 2.14 g, 10 mmol) in 30 mL of ethanol.
-
Reagent Addition: To the stirred solution, add 2,4-pentanedione (1.2 eq, 1.20 g, 12 mmol). Subsequently, add a solution of potassium hydroxide (2.0 eq, 1.12 g, 20 mmol) dissolved in 10 mL of ethanol.
-
Causality Note: KOH acts as the base to catalyze the initial aldol condensation between the two carbonyl partners. An excess ensures the reaction proceeds to completion.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold deionized water. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 8-Bromo-2,4-dimethylquinoline.
-
Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of 8-Bromo-4(3H)-Quinazolinones
Ortho-amino ketones are also valuable precursors for the synthesis of quinazolinones, another important heterocyclic motif in medicinal chemistry.[6] The reaction typically involves condensation with an orthoester or a similar C1 source, followed by cyclization.
General Reaction Pathway
The synthesis often proceeds by reacting the this compound with a reagent like triethyl orthoformate in the presence of an acid catalyst. This forms an intermediate which then undergoes cyclization and subsequent tautomerization to yield the quinazolinone core.
Caption: Workflow for 8-Bromo-4(3H)-quinazolinone synthesis.
Experimental Protocol: Synthesis of 8-Bromo-4-methyl-4(3H)-quinazolinone
Materials:
-
This compound
-
Triethyl orthoformate
-
Formamide
-
Formic acid (as catalyst)
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of formic acid (0.1 eq) in an excess of formamide, which acts as both a reagent and a solvent.
-
Reaction Execution: Heat the mixture to 150-160 °C for 3-5 hours. Monitor the reaction by TLC.
-
Causality Note: The high temperature is necessary to drive the condensation and cyclization-dehydration steps. Formamide serves as the nitrogen source for the N3 position of the quinazolinone ring.
-
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. The product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: The crude solid can be purified by recrystallization from ethanol to afford the desired 8-Bromo-4-methyl-4(3H)-quinazolinone.
Synthesis of 9-Bromo-1,4-Benzodiazepine Derivatives
While direct synthesis is less common, this compound can be a precursor for 1,4-benzodiazepines, a class of compounds renowned for their pharmacological activities.[7][8] The synthesis typically requires a multi-step sequence.
Synthetic Strategy Overview
A common strategy involves the initial acylation of the amino group with a haloacetyl chloride (e.g., chloroacetyl chloride), followed by cyclization with ammonia or a primary amine to form the seven-membered diazepine ring.[7]
Experimental Protocol: Synthesis of 9-Bromo-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Conceptual Outline)
This protocol outlines a plausible, generalized route.
Step 1: N-Acylation
-
Dissolve this compound in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath and add a base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Add chloroacetyl chloride dropwise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with dilute acid, water, and brine, then dry the organic layer and concentrate to obtain the N-(2-acetyl-3-bromophenyl)-2-chloroacetamide intermediate.
Step 2: Cyclization
-
Dissolve the chloroacetamide intermediate from Step 1 in a solvent like ethanol or methanol.
-
Bubble ammonia gas through the solution or add a concentrated solution of a primary amine (e.g., methylamine in THF).
-
Heat the reaction mixture to facilitate the intramolecular nucleophilic substitution and cyclization.
-
Upon completion, cool the mixture, and the benzodiazepine product may precipitate. Alternatively, concentrate the solvent and purify the residue by column chromatography.
Data Summary
The following table summarizes typical reaction conditions for the synthesis of quinolines, providing a comparative overview.
| Heterocycle | Reaction Partner | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Quinoline | Acetylacetone | KOH | Ethanol | 80 | 4-6 | 75-90 |
| Quinoline | Ethyl Acetoacetate | p-TSA | Toluene | 110 | 8-12 | 70-85 |
| Quinoline | Cyclohexanone | Iodine | None | 120 | 2-4 | 80-95 |
| Quinazolinone | Triethyl Orthoformate | Formic Acid | Formamide | 160 | 3-5 | 60-75 |
Conclusion
This compound is a highly valuable and versatile starting material in heterocyclic chemistry. Its ability to readily undergo Friedländer annulation provides straightforward access to 8-bromo-substituted quinolines. Furthermore, it serves as a competent precursor for the synthesis of other important scaffolds, including quinazolinones and benzodiazepines. The presence of the bromine atom is a key strategic element, offering a site for post-synthetic modification to build molecular complexity and generate compound libraries for drug discovery and materials science applications. The protocols and mechanistic insights provided herein serve as a robust guide for researchers leveraging this powerful synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1-(2-Amino-6-bromophenyl)ethanone
Introduction: The Strategic Importance of 1-(2-Amino-6-bromophenyl)ethanone in Synthesis
This compound is a valuable bifunctional building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group, an electrophilic ketone, and a synthetically versatile aryl bromide, offers a rich platform for the construction of complex molecular architectures. The strategic positioning of the amino and acetyl groups ortho to the bromine atom makes this substrate an ideal precursor for the synthesis of a variety of heterocyclic scaffolds, such as quinolines and acridones, which are prevalent in many biologically active compounds.[1]
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering high efficiency, functional group tolerance, and predictable stereochemistry.[2] This application note provides detailed protocols and technical insights for the successful implementation of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this compound as the electrophilic partner. The protocols are designed to be robust and adaptable, providing a solid foundation for researchers and drug development professionals.
Core Principles of Palladium-Catalyzed Cross-Coupling
The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key elementary steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[3]
dot graph "Palladium_Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", pos="0,2!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, pos="1.5,1!"]; PdII [label="R-Pd(II)-X\n L_n", fillcolor="#F1F3F4", pos="3,0!"]; Transmetalation [label="Transmetalation\n(e.g., with R'-B(OH)₂)", shape=plaintext, pos="1.5,-1!"]; AmineCoupling [label="Amine Coordination\n& Deprotonation", shape=plaintext, pos="4.5,-1!"]; PdII_R [label="R-Pd(II)-R'\n L_n", fillcolor="#F1F3F4", pos="0,-2!"]; RedElim [label="Reductive\nElimination", shape=plaintext, pos="-1.5,-1!"]; Product [label="R-R'", shape=ellipse, fillcolor="#FFFFFF", pos="-3,0!"]; CatalystRegen [label="Catalyst\nRegeneration", shape=plaintext, pos="-1.5,1!"];
// Edges Pd0 -> PdII [label="R-X"]; PdII -> PdII_R [label="R'-M"]; PdII_R -> Pd0 [label=""]; PdII_R -> Product [label=""]; } caption: "Generalized Palladium Catalytic Cycle."
The efficiency of this cycle is highly dependent on the choice of the palladium source, the ligand, the base, and the solvent system. The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific coupling partner and desired scale. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling: Synthesis of 1-(2-Amino-6-arylphenyl)ethanone
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This protocol outlines the coupling of this compound with a generic arylboronic acid.
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial | >98% |
| Arylboronic Acid | Commercial | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial | >98% |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Commercial | >98% |
| Potassium Phosphate (K₃PO₄), anhydrous | Commercial | >99% |
| Toluene, anhydrous | Commercial | >99.8% |
| Water, deionized and degassed | In-house | - |
Step-by-Step Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium phosphate (2.0 mmol, 2.0 eq.).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).
-
Evacuate and backfill the Schlenk flask with an inert gas (argon or nitrogen) three times.
-
Add the catalyst premix to the Schlenk flask, followed by anhydrous toluene (8 mL) and degassed deionized water (1 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(2-Amino-6-arylphenyl)ethanone.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl bromides, particularly those with potentially coordinating functional groups like the amino group.[5]
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions.[6]
-
Solvent System: The use of a toluene/water biphasic system is common for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.[4]
Sonogashira Coupling: Synthesis of 1-(2-Amino-6-(alkynyl)phenyl)ethanone
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted aromatic compounds.[7]
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial | >98% |
| Terminal Alkyne | Commercial | >98% |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Commercial | >98% |
| Copper(I) Iodide (CuI) | Commercial | >99% |
| Triethylamine (Et₃N), anhydrous | Commercial | >99.5% |
| N,N-Dimethylformamide (DMF), anhydrous | Commercial | >99.8% |
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Add anhydrous N,N-dimethylformamide (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq.).
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The classic PdCl₂(PPh₃)₂/CuI system is a reliable choice for Sonogashira couplings.[8] The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]
-
Base: Triethylamine serves as both a base to neutralize the HBr formed during the reaction and as a solvent in some cases.[9]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst components.
dot graph "Sonogashira_Mechanism" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", pos="0,2.5!"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, pos="2,1.5!"]; ArPdX [label="Ar-Pd(II)-X\n L_n", fillcolor="#F1F3F4", pos="4,0.5!"]; CuCycle [label="Copper Cycle", shape=ellipse, style=dashed, pos="0,-2!"]; Alkyne [label="R-C≡C-H", shape=plaintext, pos="-2,-1!"]; CuX [label="CuX", shape=plaintext, pos="-2,-2!"]; CuAcetylide [label="R-C≡C-Cu", fillcolor="#F1F3F4", pos="2,-2!"]; Transmetalation [label="Transmetalation", shape=plaintext, pos="3,-1!"]; ArPdAlkyne [label="Ar-Pd(II)-C≡C-R\n L_n", fillcolor="#F1F3F4", pos="0,-0.5!"]; RedElim [label="Reductive\nElimination", shape=plaintext, pos="-2,0.5!"]; Product [label="Ar-C≡C-R", shape=ellipse, fillcolor="#FFFFFF", pos="-4,0.5!"];
// Edges Pd0 -> ArPdX [label="Ar-X"]; Alkyne -> CuAcetylide [label="+ CuX, Base"]; CuAcetylide -> ArPdAlkyne [label="+ ArPdX"]; ArPdAlkyne -> Pd0; ArPdAlkyne -> Product; } caption: "Simplified Sonogashira Coupling Mechanism."
Buchwald-Hartwig Amination: Synthesis of 1-(2-Amino-6-(N-arylamino)phenyl)ethanone
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[3]
Reaction Scheme:
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial | >98% |
| Amine (e.g., Aniline) | Commercial | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Commercial | >97% |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | Commercial | >98% |
| Sodium tert-butoxide (NaOt-Bu) | Commercial | >97% |
| Toluene, anhydrous | Commercial | >99.8% |
Step-by-Step Protocol:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).
-
Evacuate and backfill the tube with argon.
-
Add a solution of this compound (1.0 mmol, 1.0 eq.) and the desired amine (1.2 mmol, 1.2 eq.) in anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the organic phase, dry, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for a broad range of Buchwald-Hartwig aminations, including those with challenging substrates.[11]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine and the subsequent reductive elimination.[12]
-
Solvent: Toluene is a common high-boiling solvent for these reactions.
Data Summary and Expected Outcomes
The following table provides a general overview of the expected outcomes for the described cross-coupling reactions. Actual yields will vary depending on the specific coupling partners and optimization of reaction conditions.
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Expected Yield Range |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 60-90% |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 65-95% |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 50-85% |
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, changing the ligand, or using a stronger base. The reaction temperature and time may also need to be optimized.
-
Side Reactions: The presence of the free amino group on the substrate can sometimes lead to side reactions, such as N-arylation. If this is observed, protection of the amino group (e.g., as an acetamide) prior to the cross-coupling reaction may be necessary.
-
Catalyst Decomposition: Ensure that anhydrous and deoxygenated solvents are used to prevent catalyst decomposition.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse range of substituted 2-aminoacetophenones. These products are valuable intermediates for the construction of medicinally relevant heterocyclic scaffolds. The protocols outlined in this application note, based on established methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, offer a reliable starting point for researchers in organic synthesis and drug discovery. Careful consideration of the catalyst system, base, and solvent, along with appropriate reaction monitoring, will ensure successful and efficient execution of these important transformations.
References
- 1. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 1-(2-Amino-6-bromophenyl)ethanone as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
This technical guide provides a comprehensive overview of 1-(2-amino-6-bromophenyl)ethanone, a key building block in the synthesis of diverse heterocyclic scaffolds of pharmaceutical relevance. Its strategic placement of an amino group, a bromine atom, and a reactive acetyl moiety makes it a versatile precursor for constructing quinazoline, quinoline, and isoindolinone core structures. These heterocycles are central to the development of a wide range of therapeutic agents. This document details the physicochemical properties of this compound and provides validated, step-by-step protocols for its application in the synthesis of key pharmaceutical intermediates, supported by mechanistic insights and characterization data.
Introduction
In the landscape of medicinal chemistry, the efficient synthesis of novel molecular architectures is paramount to the discovery of new therapeutic agents. This compound has emerged as a valuable and versatile starting material for the construction of a variety of heterocyclic systems. The presence of an ortho-aminoaryl ketone functionality allows for a range of cyclocondensation reactions, while the bromine substituent offers a handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space. This guide will focus on the practical application of this precursor in the synthesis of 8-bromo-substituted quinazolines and 5-bromo-substituted isoindolinones, classes of compounds with demonstrated biological activities.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 55830-09-6 | [1][2] |
| Molecular Formula | C₈H₈BrNO | [1][3] |
| Molecular Weight | 214.06 g/mol | [1][3] |
| Appearance | Yellow solid | [2] |
| Boiling Point | 311.5 ± 27.0 °C (Predicted) | [3] |
| Density | 1.535 ± 0.06 g/cm³ (Predicted) | [3] |
Core Synthetic Applications and Protocols
The strategic arrangement of functional groups in this compound allows for its use in several key synthetic transformations to produce valuable pharmaceutical intermediates.
Synthesis of 8-Bromo-Substituted Quinolines via Friedländer Annulation
The Friedländer synthesis is a classical and highly effective method for the construction of quinoline rings.[4][5][6] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically under acidic or basic conditions.[4][5][6]
Reaction Scheme:
Figure 1: General scheme for the Friedländer synthesis of an 8-bromoquinoline derivative.
Protocol 1: Synthesis of Ethyl 8-bromo-2-methylquinoline-3-carboxylate
This protocol details the base-catalyzed Friedländer condensation of this compound with ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Sodium bicarbonate, saturated solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add ethyl acetoacetate (1.2 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 8-bromo-2-methylquinoline-3-carboxylate.
Causality and Experimental Choices:
-
Base Catalyst: Piperidine acts as a base to facilitate the initial aldol-type condensation between the two carbonyl compounds.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for both the condensation and subsequent cyclization/dehydration steps.
-
Work-up: The aqueous work-up with sodium bicarbonate is to neutralize any remaining acidic species and remove water-soluble byproducts.
Synthesis of 8-Bromo-Substituted Quinazolines
Quinazolines are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[7] They can be synthesized from 2-aminoaryl ketones through cyclocondensation reactions with various reagents, such as nitriles or their precursors.
Reaction Scheme:
Figure 2: General scheme for the synthesis of 8-bromo-substituted quinazolines.
Protocol 2: Synthesis of 8-Bromo-2,4-dimethylquinazoline
This protocol describes a one-pot synthesis of a disubstituted quinazoline from this compound and acetonitrile in the presence of a strong acid.
Materials:
-
This compound
-
Acetonitrile
-
Dry Hydrogen Bromide gas or HBr in acetic acid
-
1,4-Dioxane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a gas inlet, magnetic stirrer, and a drying tube, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.
-
Add acetonitrile (1.5 eq) to the solution.
-
Cool the mixture in an ice bath and bubble dry hydrogen bromide gas through the solution for 15-20 minutes, or add a solution of HBr in acetic acid (2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 3-4 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 8-bromo-2,4-dimethylquinazoline.
Causality and Experimental Choices:
-
Acid Catalyst: Hydrogen bromide protonates the nitrile, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of the acetophenone.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the intermediate species and reduce the yield.
-
Neutralization: Careful neutralization is required to deprotonate the product and allow for its extraction into the organic phase.
Synthesis of 5-Bromo-Substituted Isoindolinones
Isoindolinone derivatives are another class of compounds with significant therapeutic potential.[8] The synthesis of a 5-bromo-3-methylisoindolin-1-one derivative can be envisioned starting from this compound, although this represents a more complex transformation involving rearrangement or functional group manipulation. A more direct, albeit related, synthesis of a brominated isoindolinone starts from a brominated benzonitrile.[3][9]
Conceptual Workflow:
Figure 3: Conceptual pathway for the synthesis of a 5-bromo-isoindolinone derivative.
Data Summary
The following table summarizes representative yields for the synthesis of related quinazoline and quinoline derivatives, highlighting the utility of 2-aminoaryl ketones as precursors.
| Precursor | Reagent | Product | Yield (%) | Reference |
| 2-Aminoacetophenone | Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | ~85 | [11] |
| 2-Amino-3-bromobenzoic acid | NaOCN, NaOH, PCl₅, POCl₃ | 8-Bromo-2,4-dichloroquinazoline | ~58 (over 2 steps) | [12] |
Note: Yields are highly dependent on specific reaction conditions and substrate.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of pharmaceutically relevant heterocyclic intermediates. Its utility in the Friedländer synthesis of 8-bromo-substituted quinolines and in the cyclocondensation reactions to form 8-bromo-substituted quinazolines has been highlighted. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this building block. The presence of the bromine atom provides a strategic point for further diversification, making this compound an important tool in the generation of novel compound libraries for drug discovery.
References
- 1. Friedlaender Synthesis [organic-chemistry.org]
- 2. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 3. iris.unisa.it [iris.unisa.it]
- 4. researchgate.net [researchgate.net]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [guidechem.com]
The Synthetic Versatility of 1-(2-Amino-6-bromophenyl)ethanone: A Guide for Researchers
Introduction: A Privileged Scaffold in Modern Synthesis
1-(2-Amino-6-bromophenyl)ethanone is a bifunctional building block of significant interest to the synthetic organic chemist, particularly those engaged in the design and synthesis of novel therapeutic agents and functional materials. Its strategic arrangement of a nucleophilic amino group, a versatile bromo substituent, and a reactive ketone functionality provides a rich platform for a diverse array of chemical transformations. The ortho-relationship of the amino and acetyl groups allows for powerful cyclization strategies, while the bromo-substituent serves as a key handle for sophisticated cross-coupling reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and field-proven protocols to empower researchers in their synthetic endeavors.
PART 1: The Synthetic Dichotomy: Navigating the Reactivity of the Amino and Bromo Groups
The true synthetic power of this compound lies in the orthogonal reactivity of its primary amino and bromo functionalities. This allows for a stepwise and controlled elaboration of the molecular framework, a crucial aspect in the multi-step synthesis of complex target molecules.
-
The Amino Group: As a classic nucleophile, the primary aromatic amine is a gateway to the construction of nitrogen-containing heterocycles. Its reactivity is modulated by the electronic nature of the aromatic ring and the steric hindrance imposed by the adjacent bromo and acetyl groups.
-
The Bromo Group: The aryl bromide is an ideal participant in a multitude of palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted derivatives.
The interplay between these two groups, and the strategic timing of their respective transformations, is a key consideration in any synthetic design utilizing this versatile building block.
PART 2: Harnessing the Amino Group: Gateway to Heterocyclic Scaffolds
The nucleophilic amino group, in concert with the adjacent acetyl moiety, is a powerful tool for the synthesis of fused heterocyclic systems, most notably quinolines via the Friedländer annulation.
The Friedländer Synthesis of 8-Bromoquinolines
The Friedländer synthesis is a robust and straightforward method for the construction of the quinoline core, a privileged scaffold in medicinal chemistry.[1][2] The reaction proceeds via the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.[3]
Mechanism Insight: The reaction can proceed through two primary pathways. The first involves an initial aldol condensation between the enolizable ketone and the 2-aminoacetophenone, followed by cyclization and dehydration. Alternatively, the reaction can commence with the formation of a Schiff base between the amino group and the ketone, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline product.
Application Note 1: Synthesis of 8-Bromo-2-methylquinoline
This protocol details the synthesis of 8-bromo-2-methylquinoline, a valuable intermediate for further functionalization. The procedure is adapted from established methods for the synthesis of substituted quinolines.[4]
Experimental Protocol:
| Reagent | MW | Amount | Molar Eq. |
| This compound | 214.06 g/mol | 2.14 g | 1.0 |
| Acetone | 58.08 g/mol | 10 mL | - |
| Potassium Hydroxide (KOH) | 56.11 g/mol | 1.12 g | 2.0 |
| Ethanol | 46.07 g/mol | 20 mL | - |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.14 g, 10.0 mmol) and ethanol (20 mL).
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add acetone (10 mL) to the solution.
-
In a separate beaker, dissolve potassium hydroxide (1.12 g, 20.0 mmol) in a minimal amount of water and add the solution dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure 8-bromo-2-methylquinoline.
Expected Outcome: The reaction should yield the desired product as a crystalline solid. The expected yield is typically in the range of 70-85%.
PART 3: Unlocking the Potential of the Bromo Group: Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent on the aromatic ring of this compound is a versatile handle for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.
The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron species and an organic halide.[5][6] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]
Mechanism Insight: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: (1) oxidative addition of the aryl bromide to a Pd(0) complex, (2) transmetalation of the organic group from the boronic acid to the palladium center, and (3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8]
Application Note 2: Synthesis of 1-(2-Amino-6-phenylphenyl)ethanone
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Experimental Protocol:
| Reagent | MW | Amount | Molar Eq. |
| This compound | 214.06 g/mol | 1.07 g | 1.0 |
| Phenylboronic Acid | 121.93 g/mol | 0.73 g | 1.2 |
| Pd(PPh₃)₄ | 1155.56 g/mol | 0.29 g | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 1.06 g | 2.0 |
| Toluene/Ethanol/Water | - | 20 mL | - |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.07 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol), and sodium carbonate (1.06 g, 10.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of toluene (12 mL), ethanol (4 mL), and water (4 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Outcome: The desired biaryl product is expected to be obtained in good to excellent yields (typically 75-90%).
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the coupling of aryl halides with a wide variety of amines.[1][9] This reaction is crucial for the synthesis of numerous pharmaceuticals and materials.[10][11]
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base, followed by reductive elimination, affords the desired arylamine and regenerates the Pd(0) catalyst.[9]
Application Note 3: Synthesis of 1-(2-Amino-6-(morpholino)phenyl)ethanone
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.[12]
Experimental Protocol:
| Reagent | MW | Amount | Molar Eq. |
| This compound | 214.06 g/mol | 1.07 g | 1.0 |
| Morpholine | 87.12 g/mol | 0.52 mL | 1.2 |
| Pd₂(dba)₃ | 915.72 g/mol | 0.046 g | 0.01 |
| Xantphos | 578.68 g/mol | 0.116 g | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 0.67 g | 1.4 |
| Toluene | - | 20 mL | - |
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.07 g, 5.0 mmol), Pd₂(dba)₃ (0.046 g, 0.05 mmol), and Xantphos (0.116 g, 0.20 mmol).
-
Add sodium tert-butoxide (0.67 g, 7.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add dry, degassed toluene (20 mL) followed by morpholine (0.52 mL, 6.0 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Outcome: The N-arylated product is expected to be formed in good yields (typically 65-85%).
PART 4: Visualizing the Synthetic Pathways
To further elucidate the synthetic transformations discussed, the following diagrams, generated using the DOT language, illustrate the core reaction schemes.
References
- 1. One-pot synthesis of carbazoles via tandem C-C cross-coupling and reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Note: Protocols for the N-Alkylation of 1-(2-Amino-6-bromophenyl)ethanone
Abstract
This technical guide provides detailed experimental procedures for the selective N-alkylation of 1-(2-Amino-6-bromophenyl)ethanone, a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. The ortho-substitution pattern of this aniline derivative, featuring both a bulky bromine atom and an acetyl group, presents unique steric and electronic challenges. This document outlines two robust and validated protocols: a classical direct reductive amination and a modern catalytic borrowing hydrogen strategy. The rationale behind key experimental choices, comprehensive step-by-step instructions, characterization data, and troubleshooting advice are provided to enable researchers, scientists, and drug development professionals to successfully synthesize mono-N-alkylated products with high selectivity and yield.
Introduction: The Synthetic Challenge and Strategic Approach
This compound is a valuable building block, particularly in the synthesis of quinazoline and benzodiazepine scaffolds, which are prevalent in medicinal chemistry. The functionalization of its primary amino group via N-alkylation is a critical transformation for generating molecular diversity and modulating pharmacological properties. However, this transformation is not trivial. The flanking bromo and acetyl groups exert significant steric hindrance, potentially impeding the approach of reagents. Furthermore, traditional N-alkylation methods using alkyl halides often lead to a mixture of mono- and di-alkylated products, complicating purification and reducing the yield of the desired compound.[1]
To address these challenges, this application note presents two distinct methodologies chosen for their high selectivity for mono-alkylation, functional group tolerance, and reliability.
-
Protocol 1: Direct Reductive Amination. This widely-used method converts the primary amine and a carbonyl compound (an aldehyde or ketone) into an imine intermediate, which is then immediately reduced in situ by a mild and selective hydride reagent.[2][3][4] The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is strategic; it is less toxic than its cyanoborohydride counterpart and is particularly effective for reducing imines in the presence of other reducible functional groups, such as the ketone in our substrate, under mildly acidic conditions that favor imine formation.[3]
-
Protocol 2: Catalytic N-Alkylation via Borrowing Hydrogen. This approach represents a more modern, atom-economical "green" chemistry strategy.[5] It utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst (e.g., Iridium or Ruthenium).[6][7] The catalyst transiently "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes condensation with the amine. The resulting imine is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the catalyst and producing water as the sole byproduct. This method avoids the use of stoichiometric organometallic or hydride reagents and alkyl halides.
This guide is designed to provide a comprehensive understanding of both the practical execution and the underlying chemical principles of these powerful synthetic methods.
General Experimental Workflow
The overall process for both protocols follows a similar logical sequence, from reaction setup to final product verification.
Caption: General experimental workflow for N-alkylation.
Protocol 1: N-Alkylation via Direct Reductive Amination
This protocol details the N-benzylation of this compound with benzaldehyde as a representative example. The procedure can be adapted for other aldehydes.
Underlying Principle
The reaction proceeds in two key steps within a single pot. First, the primary amine undergoes a condensation reaction with the aldehyde to form a Schiff base (imine). This step is often catalyzed by a weak acid. Second, the selective reducing agent, sodium triacetoxyborohydride, reduces the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine.
Caption: Reaction scheme for reductive amination.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| This compound | 214.06 | 1.0 | 214 mg | Starting Material |
| Benzaldehyde | 106.12 | 1.1 | 112 µL | Alkylating Agent |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 318 mg | Reducing Agent |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL | Solvent |
| Acetic Acid (glacial) | 60.05 | ~0.1 | 1-2 drops | Catalyst |
| Saturated NaHCO₃ solution | - | - | ~20 mL | Quenching/Wash |
| Brine | - | - | ~20 mL | Wash |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add this compound (214 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (10 mL). Add benzaldehyde (112 µL, 1.1 mmol) followed by 1-2 drops of glacial acetic acid. Stir the mixture at room temperature for 20-30 minutes.
-
Initiation of Reduction: Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the solution in one portion. Note: The addition may cause slight effervescence. Ensure the flask is vented.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 3-12 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography to yield the pure N-alkylated product.
Protocol 2: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
This protocol describes the N-alkylation using benzyl alcohol, showcasing a green, catalytic approach.
Underlying Principle
This process involves a catalytic cycle where the iridium complex first oxidizes the alcohol to an aldehyde, releasing a metal-hydride species. The aldehyde then condenses with the amine to form an imine. Finally, the metal-hydride reduces the imine to the secondary amine, regenerating the active catalyst. The overall reaction uses the alcohol as the alkyl source and produces only water.[5]
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Role |
| This compound | 214.06 | 1.0 | 214 mg | Starting Material |
| Benzyl Alcohol | 108.14 | 1.2 | 124 µL | Alkylating Agent |
| [Ir(Cp*)Cl₂]₂ | 796.78 | 0.01 (1 mol%) | 8.0 mg | Catalyst Precursor |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.5 | 168 mg | Base |
| Toluene, anhydrous | - | - | 3 mL | Solvent |
| Saturated NH₄Cl solution | - | - | ~15 mL | Quenching/Wash |
| Ethyl Acetate | - | - | ~50 mL | Extraction Solvent |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | As needed | Drying Agent |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the iridium catalyst [Ir(Cp*)Cl₂]₂ (8.0 mg, 0.01 mmol) and potassium tert-butoxide (168 mg, 1.5 mmol).
-
Evacuate and Backfill: Seal the tube, and carefully evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add this compound (214 mg, 1.0 mmol), anhydrous toluene (3 mL), and benzyl alcohol (124 µL, 1.2 mmol) via syringe.
-
Reaction Conditions: Seal the Schlenk tube tightly and place it in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL).
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography.
Product Characterization
The identity and purity of the N-alkylated product, e.g., 1-(2-(benzylamino)-6-bromophenyl)ethanone, should be confirmed using standard spectroscopic techniques.[8]
| Analysis Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Appearance of new signals corresponding to the alkyl group (e.g., a singlet around 4.4 ppm for the benzylic -CH₂- and aromatic protons for the benzyl group). A broad singlet for the N-H proton. Shifts in the aromatic signals of the original phenyl ring. |
| ¹³C NMR (CDCl₃) | Appearance of new carbon signals from the added alkyl group. |
| FT-IR (thin film) | A characteristic N-H stretching band around 3350-3450 cm⁻¹. The C=O stretch of the ketone remains (~1680 cm⁻¹). |
| Mass Spec (ESI+) | The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (e.g., for the N-benzyl product: C₁₅H₁₄BrNO, expected m/z = 304.03). |
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Reagent Hazards: this compound and other bromoanilines are toxic if swallowed, inhaled, or in contact with skin. Alkylating agents can be corrosive and irritants.
-
Base Handling (KOtBu): Potassium tert-butoxide is a strong base and is pyrophoric. Handle under an inert atmosphere and away from water.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive reducing agent (Protocol 1).- Deactivated catalyst (Protocol 2).- Insufficient reaction time or temperature. | - Use a fresh bottle of NaBH(OAc)₃.- Ensure strictly anhydrous and inert conditions for Protocol 2.- Increase reaction time and/or temperature moderately. |
| Formation of Di-alkylated Product | - Excess alkylating agent used.- Reaction run for an excessively long time. | - Use closer to a 1:1 stoichiometric ratio of amine to aldehyde/alcohol.- Monitor the reaction closely and stop it once the mono-alkylated product is maximized. |
| Complex Mixture of Products | - Side reactions due to impurities.- Degradation of starting material or product. | - Purify starting materials before use.- Ensure the reaction temperature does not exceed the recommended value. |
| Difficult Purification | - Product and starting material have similar polarity. | - Optimize the solvent system for column chromatography. Consider using a gradient elution. |
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ehs.unl.edu [ehs.unl.edu]
Application Note: Chromatographic Purification of 1-(2-Amino-6-bromophenyl)ethanone
Abstract
This technical guide provides a comprehensive protocol for the purification of 1-(2-Amino-6-bromophenyl)ethanone, a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Due to the presence of a basic amino group, this compound presents specific challenges during purification by silica gel chromatography. This note details two primary chromatographic strategies: a robust flash chromatography method for bulk purification and a high-performance liquid chromatography (HPLC) method for high-purity analysis and smaller-scale preparative work. The causality behind experimental choices, particularly concerning the mitigation of undesirable interactions with the stationary phase, is thoroughly explained to ensure methodological success and reproducibility.
Introduction
This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring an ortho-amino ketone moiety, makes it a versatile precursor for the construction of complex molecular architectures, including quinolines and other heterocyclic systems. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and complications in subsequent synthetic steps.
The primary challenge in the purification of this and similar aromatic amines lies in the interaction between the basic lone pair of electrons on the nitrogen atom and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction can lead to significant peak tailing, irreversible adsorption, and in some cases, degradation of the target compound on the column.[1][2] This guide presents effective strategies to overcome these challenges, ensuring high purity and recovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 55830-09-6 | [1] |
| Molecular Formula | C₈H₈BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Appearance | Yellow solid | Vendor Data |
| Boiling Point | 311.5 ± 27.0 °C (Predicted) | Vendor Data |
| Density | 1.535 ± 0.06 g/cm³ (Predicted) | Vendor Data |
Chromatographic Purification Strategies
Two complementary chromatographic techniques are detailed below. Flash chromatography is ideal for purifying gram-scale quantities of the crude product, while reversed-phase HPLC is suitable for achieving very high purity levels or for purifying smaller quantities.
Flash Chromatography: A Robust Method for Bulk Purification
This protocol is based on a normal-phase separation using silica gel. To counteract the problematic interactions with the stationary phase, a non-polar solvent system is employed, and the option of adding a basic modifier is discussed. A similar methodology has been successfully used for the purification of a related compound, 1-(2-amino-3,5-dibromophenyl)ethanone.[3]
The choice of a dichloromethane/hexane solvent system offers good solubility for the compound while minimizing the polarity of the mobile phase, which helps in eluting the moderately polar target compound.[3] For aromatic amines that exhibit significant tailing, the addition of a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase is a common and effective strategy.[1][2] The basic modifier neutralizes the acidic silanol sites on the silica gel, preventing the analyte from binding too strongly.[1][2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Triethylamine (TEA), optional
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis (Method Development):
-
Prepare a small sample of the crude material by dissolving it in a minimal amount of DCM.
-
Develop a suitable mobile phase by testing different ratios of Hexane:DCM on a TLC plate. Start with a high hexane ratio (e.g., 9:1 Hexane:DCM) and gradually increase the polarity by increasing the proportion of DCM.
-
Aim for a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
If significant streaking or tailing is observed on the TLC plate, add 0.1-1% TEA to the mobile phase mixture and re-run the TLC.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:DCM).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of DCM.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of DCM (gradient elution) or use the pre-determined isocratic mobile phase from the TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Workflow Diagram: Flash Chromatography Purification
Caption: Workflow for the flash chromatographic purification of this compound.
Reversed-Phase HPLC: For High-Purity Analysis and Small-Scale Purification
For applications requiring higher purity, a reversed-phase HPLC (RP-HPLC) method is recommended. This technique separates compounds based on their hydrophobicity, which circumvents the issues associated with the basicity of the amino group on a silica stationary phase.
In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. The addition of an acid modifier, such as phosphoric acid or formic acid, to the mobile phase serves to protonate the amino group of the analyte. This protonation ensures consistent ionization and improves peak shape by preventing interactions with any residual, un-capped silanol groups on the stationary phase. A gradient elution from a highly aqueous mobile phase to a more organic mobile phase allows for the effective separation of impurities with different polarities.
Materials:
-
Purified this compound (from flash chromatography or crude)
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), HPLC grade
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm for analytical; larger dimensions for preparative)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
-
Data Analysis and Scaling Up for Preparative HPLC:
-
Analyze the resulting chromatogram for purity.
-
For preparative purification, scale the method to a larger diameter column, adjusting the flow rate and injection volume accordingly.
-
Collect the fraction corresponding to the main peak and confirm its purity by analytical HPLC.
-
Remove the solvent to obtain the highly purified product.
-
Logical Diagram: Mitigating On-Column Issues
Caption: Strategies to mitigate undesirable interactions during the chromatography of amino-substituted compounds.
Conclusion
The successful purification of this compound requires careful consideration of the compound's basic nature. For routine, large-scale purification, flash chromatography on silica gel with a non-polar eluent, potentially modified with a base, is an effective strategy. For achieving the highest levels of purity, particularly for analytical standards or sensitive downstream applications, a reversed-phase HPLC method with an acidic mobile phase modifier is the preferred approach. The protocols and rationales provided in this application note offer a robust framework for researchers to achieve high-purity this compound, facilitating its use in further scientific endeavors.
References
Synthesis of Novel Bioactive Scaffolds from 1-(2-Amino-6-bromophenyl)ethanone: Application Notes and Protocols
Abstract
1-(2-Amino-6-bromophenyl)ethanone is a highly versatile and strategic starting material in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing a nucleophilic amino group, an electrophilic ketone, and a bromine atom amenable to cross-coupling reactions, provides a powerful platform for the synthesis of a diverse array of novel chemical entities. This guide offers a comprehensive overview of synthetic strategies to leverage this building block, focusing on the generation of privileged heterocyclic scaffolds and the introduction of molecular diversity through modern catalytic methods. Detailed, field-proven protocols for Friedländer annulation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination are provided, alongside mechanistic insights and practical considerations to empower researchers in their quest for new therapeutic agents.
Part 1: Strategic Importance and Derivatization Pathways
The intrinsic chemical functionalities of this compound dictate two primary avenues for synthetic exploration: (1) harnessing the ortho-aminoaryl ketone moiety for the construction of fused heterocyclic systems, and (2) utilizing the aryl bromide for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. The strategic placement of the bromine atom ortho to the amino group can influence reactivity through steric and electronic effects, a key consideration in reaction optimization.
Figure 1: Primary synthetic routes from this compound.
Part 2: Synthesis of Quinolines via Friedländer Annulation
The Friedländer synthesis is a robust and straightforward method for constructing the quinoline scaffold, a core component in numerous therapeutic agents.[1][2] The reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, typically catalyzed by either acid or base.
Mechanistic Insight
The reaction can proceed through two primary pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction and subsequent dehydration. The prevailing mechanism is often dependent on the specific reactants and reaction conditions employed.
Figure 2: Mechanistic pathways of the Friedländer quinoline synthesis.
Experimental Protocol: Synthesis of 8-Bromo-2-methyl-4-phenylquinoline
This protocol is adapted from established Friedländer synthesis procedures.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 g, 4.67 mmol, 1.0 eq) and 1-phenylethan-1-one (acetophenone) (0.62 g, 5.14 mmol, 1.1 eq).
-
Solvent and Catalyst: Add absolute ethanol (20 mL) to dissolve the reactants. To this solution, add potassium hydroxide (0.52 g, 9.34 mmol, 2.0 eq) and a catalytic amount of iodine (0.12 g, 0.47 mmol, 0.1 eq). The use of a base like KOH facilitates the formation of the enolate from acetophenone.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 8-bromo-2-methyl-4-phenylquinoline.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the this compound scaffold serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) of the synthesized compounds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[3][4][5] This reaction is widely used in pharmaceutical development due to its mild conditions and tolerance of a broad range of functional groups.
Experimental Protocol: Synthesis of 1-(2-Amino-6-(p-tolyl)phenyl)ethanone
This protocol is based on general procedures for Suzuki coupling with ortho-bromoanilines.[3][6]
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 g, 4.67 mmol, 1.0 eq), 4-methylphenylboronic acid (0.76 g, 5.60 mmol, 1.2 eq), and potassium carbonate (1.94 g, 14.0 mmol, 3.0 eq).
-
Catalyst and Ligand: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.17 g, 0.23 mmol, 0.05 eq) to the flask. The choice of a bulky, electron-rich phosphine ligand is crucial for efficient catalytic turnover.
-
Solvent: Add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL).
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction by LC-MS or TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O | 100 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O | 90 |
| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds.[7][8][9] This reaction has become a cornerstone of modern medicinal chemistry for the preparation of arylamines.
Experimental Protocol: Synthesis of 1-(2-Amino-6-(phenylamino)phenyl)ethanone
This protocol is adapted from established Buchwald-Hartwig amination procedures.[8][10][11]
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 g, 4.67 mmol, 1.0 eq), aniline (0.48 g, 5.14 mmol, 1.1 eq), and sodium tert-butoxide (0.67 g, 7.01 mmol, 1.5 eq) to a dry reaction tube.
-
Catalyst and Ligand: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.09 g, 0.09 mmol, 0.02 eq) and a suitable ligand such as Xantphos (0.11 g, 0.19 mmol, 0.04 eq). The use of a strong base and a specialized ligand is critical for this transformation.
-
Solvent: Add dry, degassed toluene (20 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Work-up and Purification: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Part 4: Characterization and Future Directions
All synthesized compounds should be thoroughly characterized by standard analytical methods, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm their identity and purity.
The novel derivatives synthesized from this compound represent a rich source of chemical diversity for biological screening. These compounds can be evaluated for a wide range of therapeutic targets, including kinases, G-protein coupled receptors, and ion channels. The synthetic routes outlined in this guide provide a solid foundation for the generation of compound libraries for high-throughput screening and subsequent lead optimization efforts.
References
- 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Amino-6-bromophenyl)ethanone
Welcome to the Technical Support Center for the synthesis of 1-(2-Amino-6-bromophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Overview of the Synthetic Approach
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a multi-step route starting from a readily available bromoaniline. A common and effective strategy involves the protection of the amine functionality, followed by a Friedel-Crafts acylation to introduce the acetyl group, and subsequent deprotection to yield the final product. This approach is favored as it prevents unwanted side reactions with the amino group during the acylation step.
Below is a visual representation of the general synthetic workflow:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Part 1: N-Acetylation of 2-Bromoaniline (Protection Step)
Question 1: My N-acetylation of 2-bromoaniline is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the N-acetylation of anilines can often be attributed to several factors. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1] If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Purity of Starting Materials: Impurities in the 2-bromoaniline or the acetylating agent can interfere with the reaction.[1] Ensure your 2-bromoaniline is pure; distillation under reduced pressure can be an effective purification method if it appears discolored.[1] Use a fresh, unopened bottle of acetic anhydride or acetyl chloride.
-
Inadequate Base: When using acetyl chloride, a base is required to neutralize the HCl byproduct, which would otherwise protonate the aniline and render it non-nucleophilic.[1] Pyridine or triethylamine are commonly used for this purpose. Ensure you are using a sufficient amount (at least a stoichiometric equivalent).
-
Hydrolysis of Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture. Ensure your glassware is oven-dried and the reaction is run under anhydrous conditions to prevent hydrolysis of the acetylating agent.
Question 2: I am observing the formation of multiple products during the N-acetylation. What could be the reason?
Answer: The formation of multiple products is less common in N-acetylation but can occur.
-
Di-acetylation: While the primary aromatic amine is significantly more nucleophilic than the resulting amide, under harsh conditions, di-acetylation might occur, though this is rare.[1] To avoid this, use stoichiometric amounts of the acetylating agent (1.0-1.1 equivalents).[1]
-
Side Reactions: If the reaction is run at an excessively high temperature, side reactions can occur. It's best to perform the acetylation at a controlled temperature, often starting at 0 °C and then allowing it to warm to room temperature.[1]
Part 2: Friedel-Crafts Acylation of N-(2-bromophenyl)acetamide
Question 3: I am getting a very low yield or no product at all during the Friedel-Crafts acylation step. What is going wrong?
Answer: The Friedel-Crafts acylation is a powerful reaction but is also prone to several issues that can lead to low yields.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[2][3] It is imperative to use anhydrous conditions, including oven-dried glassware and anhydrous solvents. Use a fresh, high-quality Lewis acid.
-
Insufficient Catalyst: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required, not a catalytic amount.[2][3] This is because the product ketone can form a stable complex with the catalyst, effectively removing it from the reaction.[2][3] A slight excess of the Lewis acid may be beneficial.
-
Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring deactivates it towards electrophilic aromatic substitution.[2][4] While the acetamido group is an activating group, the bromine atom is a deactivating group. This can make the reaction more challenging. Increasing the reaction temperature or using a stronger Lewis acid might be necessary.
-
Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may require heating to overcome the activation energy.[2] Conversely, excessively high temperatures can lead to side reactions and decomposition.[2] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.
Question 4: My Friedel-Crafts acylation is producing a mixture of isomers. How can I improve the regioselectivity?
Answer: The directing effects of the substituents on the aromatic ring primarily control the regioselectivity of the Friedel-Crafts acylation.
-
Directing Group Effects: The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. The bromine atom is also an ortho-, para-director. In N-(2-bromophenyl)acetamide, the desired acylation is at the 6-position (ortho to the acetamido group and meta to the bromine). The steric hindrance from the bromine and the acetamido group will influence the position of acylation. While acylation at the 6-position is sterically hindered, it is electronically favored by the acetamido group.
-
Reaction Conditions: The choice of solvent and catalyst can have a modest effect on the ortho/para ratio.[2] Experimenting with different Lewis acids or solvent systems might help to optimize the yield of the desired isomer.
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
Part 3: Deprotection of the Acetamido Group
Question 5: I am struggling with the deprotection of the N-acetyl group. What are the recommended methods?
Answer: The deprotection of the acetamido group to reveal the free amine can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis: Refluxing the N-acetylated compound in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is a common method. The reaction progress should be monitored by TLC to determine the optimal reaction time.
-
Basic Hydrolysis: Saponification using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent (e.g., ethanol or methanol) is also effective. The mixture is typically heated to reflux.
-
Milder Methods: For substrates sensitive to harsh acidic or basic conditions, milder deprotection methods can be employed. One such method involves the use of thionyl chloride and pyridine.[5]
Question 6: The deprotection reaction is giving me a low yield of the final product. What could be the issue?
Answer: Low yields during deprotection can be due to incomplete reaction or product degradation.
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor by TLC until the starting material is no longer visible.
-
Product Degradation: The final product, this compound, may be sensitive to prolonged exposure to harsh acidic or basic conditions at high temperatures. It is important to find a balance between complete deprotection and minimizing degradation.
-
Workup and Purification: The workup procedure is critical. After acidic hydrolysis, the reaction mixture needs to be carefully neutralized to precipitate the free amine. For basic hydrolysis, extraction with a suitable organic solvent is necessary. Purification by column chromatography or recrystallization is often required to obtain the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of protecting the amino group in this synthesis?
A1: The amino group (-NH₂) is a nucleophilic and activating group. During the Friedel-Crafts acylation, the Lewis acid can coordinate with the lone pair of electrons on the nitrogen, deactivating the ring towards electrophilic substitution. Furthermore, the amino group can react with the acylating agent. By converting the amino group to an acetamido group (-NHCOCH₃), its nucleophilicity is reduced, and it becomes a stronger ortho-, para-director, facilitating the desired acylation on the aromatic ring.[6]
Q2: Can I perform the bromination and acylation in a different order?
A2: The order of reactions is critical for the success of this synthesis. Attempting to brominate 2'-aminoacetophenone directly can lead to a mixture of products, including di-brominated species, due to the strong activating nature of the amino group.[7] Performing the Friedel-Crafts acylation on 2-bromoaniline without protection is also problematic for the reasons mentioned in Q1. Therefore, the protection-acylation-deprotection sequence is the most logical and efficient approach.
Q3: What are the best solvents for each step of the synthesis?
A3:
-
N-Acetylation: Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are commonly used.[1]
-
Friedel-Crafts Acylation: Anhydrous solvents that do not react with the Lewis acid are essential. Dichloromethane, 1,2-dichloroethane, or carbon disulfide are typical choices.
-
Deprotection: For acidic hydrolysis, aqueous acid solutions are used. For basic hydrolysis, alcoholic solvents like ethanol or methanol are common.
Q4: How can I effectively purify the final product, this compound?
A4: Purification of the final product can be achieved through a combination of techniques:
-
Extraction: After the reaction workup, extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) will separate the product from aqueous impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from any remaining starting materials, isomers, or side products. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or hexanes/ethyl acetate) can provide a high-purity crystalline product.
Q5: Are there any safety precautions I should be aware of during this synthesis?
A5: Yes, several safety precautions are essential:
-
Lewis Acids: Aluminum chloride (AlCl₃) is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. They should also be handled in a fume hood.
-
Solvents: Many of the organic solvents used are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.
-
General Precautions: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, when working in the laboratory.
Summary of Key Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Key Considerations |
| N-Acetylation | 2-Bromoaniline, Acetic Anhydride/Acetyl Chloride, Base (if using acyl chloride) | DCM, Acetonitrile | 0 °C to RT | Anhydrous conditions, monitor by TLC.[1] |
| Friedel-Crafts Acylation | N-(2-bromophenyl)acetamide, Acetyl Chloride, AlCl₃ (stoichiometric) | Anhydrous DCM, 1,2-Dichloroethane | 0 °C to Reflux | Strictly anhydrous conditions, use fresh Lewis acid.[2][3] |
| Deprotection | N-(2-bromo-6-acetylphenyl)acetamide, HCl or NaOH | Aqueous Acid or Alcoholic Base | Reflux | Monitor by TLC to avoid product degradation. |
References
Common side products in the synthesis of 1-(2-Amino-6-bromophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-Amino-6-bromophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Side Products and Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.
Question 1: My reaction to reduce 2-bromo-6-nitroacetophenone is yielding multiple unexpected products alongside the desired 2-amino-6-bromoacetophenone. What are these impurities and how can I avoid them?
Answer:
The reduction of an aromatic nitro group is a common and effective transformation, but it can be prone to the formation of several side products if not carefully controlled. The primary cause of these impurities is often incomplete reduction or over-reduction under certain conditions.
Common Side Products:
-
Nitroso Intermediate (2-bromo-6-nitrosoacetophenone): This can arise from incomplete reduction. It is often colored and can complicate purification.
-
Hydroxylamine Intermediate (2-bromo-6-(hydroxyamino)acetophenone): Another product of incomplete reduction. Hydroxylamines can sometimes undergo rearrangement or further reactions.
-
Azoxy, Azo, and Hydrazo Dimers: These dimeric impurities can form through the condensation of partially reduced intermediates, especially under neutral or alkaline conditions.
-
Debrominated Product (2-aminoacetophenone): Depending on the reducing agent and reaction conditions (e.g., aggressive catalytic hydrogenation), the bromine substituent can be cleaved.
Underlying Causality:
The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. The choice of reducing agent and the precise control of reaction parameters such as temperature, pressure (for hydrogenation), and pH are critical to ensure the reaction proceeds to completion without forming stable intermediates or undesired dimeric products.
Troubleshooting and Mitigation Strategies:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reduction | Insufficient reducing agent, low reaction temperature, or short reaction time. | Increase the equivalents of the reducing agent (e.g., SnCl₂·2H₂O), prolong the reaction time, or gently increase the temperature. Monitor the reaction progress by TLC or LC-MS. |
| Dimer Formation | Reaction conditions are not sufficiently acidic. | When using reducing metals like tin or iron, ensure the reaction is conducted in a strongly acidic medium (e.g., concentrated HCl) to favor the formation of the ammonium salt and prevent the condensation of intermediates. |
| Debromination | Overly harsh reduction conditions, particularly with catalytic hydrogenation (e.g., high pressure of H₂, aggressive catalyst). | For catalytic hydrogenation, use a milder catalyst (e.g., PtO₂ instead of Pd/C in some cases), lower the hydrogen pressure, and carefully monitor the reaction. Alternatively, chemical reducing agents like SnCl₂·2H₂O are less prone to causing debromination. |
Experimental Protocol: Optimized Reduction of 2-bromo-6-nitroacetophenone with Tin(II) Chloride
-
In a round-bottom flask, suspend 2-bromo-6-nitroacetophenone (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Question 2: I am attempting a Friedel-Crafts acylation to introduce the acetyl group, but I am getting a mixture of isomers. How can I improve the regioselectivity for the desired ortho-product?
Answer:
Direct Friedel-Crafts acylation of anilines is generally problematic because the amino group, a Lewis base, complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. A common strategy is to first protect the amino group as an amide (e.g., acetanilide) and then perform the acylation. However, this can still lead to a mixture of ortho and para isomers.
Common Side Products:
-
Para-isomer (1-(4-Amino-X-bromophenyl)ethanone): The formation of the para-acylated product is a very common side reaction. The ratio of ortho to para isomers is highly dependent on reaction conditions.
-
Di-acylated Product: Although the first acyl group is deactivating, under forcing conditions, a second acylation might occur.
-
Unreacted Starting Material: Due to the deactivating nature of the acetylamino group, incomplete conversion can be an issue.
Underlying Causality:
The regioselectivity of the Friedel-Crafts acylation of substituted anilines is governed by both steric and electronic factors. The directing effect of the acetylamino group favors both ortho and para substitution. The reaction temperature can significantly influence the ortho/para ratio in the related Fries rearrangement, which can be considered an intramolecular equivalent of this acylation.[1]
Troubleshooting and Mitigation Strategies:
A more controlled approach to achieving the desired ortho-acetylation is through a directed ortho-metalation (DoM) strategy.
Experimental Protocol: Directed ortho-Metalation for Regioselective Acylation
-
Protect the amino group of 2-bromoaniline with a suitable directing group, for example, by reacting it with pivaloyl chloride to form the pivalamide.
-
Dissolve the N-pivaloyl-2-bromoaniline in a dry ethereal solvent (e.g., THF) under an inert atmosphere (argon or nitrogen) and cool to -78 °C.
-
Add a strong base, such as sec-butyllithium or tert-butyllithium, dropwise to effect deprotonation at the position ortho to the directing pivalamide group (the 6-position).
-
After stirring for a period to ensure complete metalation, add a suitable acetylating agent, such as N,N-dimethylacetamide or acetyl chloride.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate.
-
Deprotect the pivalamide group under acidic or basic conditions to yield the desired this compound.
Visualization of Synthetic Challenges
Here is a diagram illustrating the potential formation of the para-isomer during a Friedel-Crafts type reaction.
Caption: Isomer formation in Friedel-Crafts acylation.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize this compound by first preparing 2-aminoacetophenone and then brominating it?
A1: While this might seem like a straightforward approach, it is generally not recommended due to poor regioselectivity. The amino group is a strong activating group and an ortho-, para-director. The acetyl group is a deactivating group and a meta-director. The interplay of these directing effects can lead to a complex mixture of brominated products, including bromination at the 3-, 5-, and possibly di-brominated species, making the isolation of the desired 2-amino-6-bromo isomer difficult.
Q2: What are the best analytical techniques to identify and quantify the side products mentioned?
A2: A combination of chromatographic and spectroscopic techniques is ideal:
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring and initial assessment of product purity.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of the desired product and impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compounds are sufficiently volatile and thermally stable. It provides both retention time and mass spectral data for identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying products in a complex mixture by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation of the desired product and any isolated impurities. The substitution pattern on the aromatic ring can be determined by analyzing the coupling patterns and chemical shifts of the aromatic protons.
Q3: My final product has a persistent color, even after column chromatography. What could be the cause and how can I remove it?
A3: A persistent color (often yellow, orange, or brown) can be due to trace amounts of oxidized impurities or residual nitroso compounds from an incomplete reduction.
-
Charcoal Treatment: Dissolve the product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently for a short period, then filter through celite to remove the charcoal. This can often remove colored impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be very effective in removing colored impurities and improving overall purity.
-
Bisulfite Wash: A wash with a dilute aqueous solution of sodium bisulfite can sometimes help to remove certain types of colored impurities.
Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for identifying and resolving impurity issues.
References
Technical Support Center: Optimization of Reaction Conditions for 1-(2-Amino-6-bromophenyl)ethanone
Welcome to the technical support center for the synthesis and optimization of 1-(2-Amino-6-bromophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve optimal yields and purity in your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry, often serving as a precursor for the synthesis of various heterocyclic compounds, including quinolines and other pharmacologically active scaffolds.[1] The strategic placement of the amino, bromo, and acetyl groups offers multiple points for further chemical modification. However, the synthesis of this molecule is not without its challenges, primarily stemming from the directing effects and reactivity of the functional groups present on the aromatic ring. This guide will focus on the common synthetic routes and provide solutions to frequently encountered problems.
Core Synthetic Strategy: Friedel-Crafts Acylation with Amino Group Protection
The direct Friedel-Crafts acylation of 2-bromoaniline is highly challenging. The lone pair of electrons on the amino group, a strong Lewis base, readily complexes with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This interaction deactivates the aromatic ring towards electrophilic aromatic substitution, leading to poor or no yield of the desired product.[2][4]
Therefore, a robust and widely adopted strategy involves the protection of the amino group, followed by Friedel-Crafts acylation, and subsequent deprotection.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Yield of the Acylated Product
Q: I performed the Friedel-Crafts acylation on my protected 2-bromoaniline derivative, but I'm observing a very low yield or no product at all. What are the likely causes?
A: This is a common issue in Friedel-Crafts acylation and can be attributed to several factors. Let's break down the potential culprits:
-
Insufficient Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are extremely moisture-sensitive.[2] Any residual water in your solvent, reagents, or glassware will quench the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves. Use a fresh, high-purity grade of the Lewis acid.
-
-
Inadequate Amount of Lewis Acid: In Friedel-Crafts acylations, the Lewis acid not only catalyzes the reaction but also complexes with the carbonyl oxygen of the product. This requires the use of at least a stoichiometric amount of the catalyst.
-
Solution: A common practice is to use a slight excess of the Lewis acid (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
-
Sub-optimal Reaction Temperature: The temperature profile of a Friedel-Crafts acylation is critical. Low temperatures may lead to an impractically slow reaction rate, while excessively high temperatures can promote side reactions and degradation.
-
Solution: The acylation is typically initiated at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, and then gradually warmed to room temperature or gently heated to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Poor Choice of Protecting Group: While acetylation is a common protection strategy for anilines, the choice of protecting group can influence the reactivity of the substrate.
-
Solution: An acetamido group is generally effective. However, if issues persist, consider alternative protecting groups that sufficiently reduce the basicity of the nitrogen but do not excessively deactivate the ring.
-
Problem 2: Formation of Multiple Products and Isomers
Q: My TLC and NMR analysis indicate the presence of multiple products, including what I suspect are isomeric forms of my desired compound. How can I improve the regioselectivity?
A: The formation of isomers is a classic challenge in electrophilic aromatic substitution on substituted rings. In the case of a protected 2-bromoaniline, the directing effects of both the bromo and the protected amino groups come into play.
-
Understanding Directing Effects:
-
The bromo group is an ortho-, para-director, but it is also deactivating.
-
The acetamido group (a common protecting group for the amine) is a stronger activating group and is also an ortho-, para-director.
-
-
Controlling Regioselectivity: The acylation will be directed primarily by the stronger activating group, the acetamido group. Acylation will occur at the positions ortho and para to it. Since the para position is blocked by the bromine atom, acylation is expected to occur at the position ortho to the acetamido group, leading to the desired product. However, steric hindrance from the adjacent bromo group can be a factor.
-
Lewis Acid Choice: The choice of Lewis acid can influence regioselectivity. Milder Lewis acids may offer better selectivity in some cases.[5]
-
Solvent Effects: The polarity of the solvent can impact the reaction intermediate and influence the isomeric ratio. Experimenting with different anhydrous solvents (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide) can be beneficial.
-
Problem 3: Difficulties with Product Purification
Q: I have a crude product that appears to be a mixture of my desired compound and starting materials or byproducts. What is the best way to purify this compound?
A: Effective purification is crucial for obtaining a high-purity final product. A multi-step approach is often necessary.
-
Initial Work-up: After the reaction is complete, a careful aqueous work-up is essential. This typically involves quenching the reaction with ice-cold water or dilute acid, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). Washing the organic layer with a saturated sodium bicarbonate solution will neutralize any remaining acid, and a brine wash will help remove residual water.[4]
-
Column Chromatography: For separating isomers and other impurities, silica gel column chromatography is the most effective method.[4]
-
Solvent System: A gradient of hexane and ethyl acetate is a common choice for eluting compounds of this polarity. The less polar isomers will typically elute first. Monitor the fractions by TLC to identify and combine those containing the pure product.
-
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be an excellent final purification step to remove minor impurities and obtain a crystalline product.
-
Solvent Selection: Choose a solvent or a solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol/water or hexane/ethyl acetate mixtures.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform the bromination step after the Friedel-Crafts acylation?
A1: While technically possible, it is generally more strategic to start with 2-bromoaniline. The amino group is a strongly activating ortho-, para-director. Bromination of 2-aminoacetophenone would likely lead to a mixture of products, with bromination occurring at the positions activated by the amino group.[1] Starting with the bromo-substituted aniline provides better control over the regiochemistry of the subsequent acylation.
Q2: What are some common side reactions to be aware of?
A2: Besides the formation of isomers, other potential side reactions include:
-
Di-acylation: Although less common with deactivated rings, it's a possibility if the reaction conditions are too harsh.
-
Cleavage of the protecting group: Under strongly acidic conditions and elevated temperatures, the protecting group may be prematurely cleaved.
-
Rearrangement reactions: While less common in acylation compared to alkylation, certain conditions could lead to rearrangements.[6]
Q3: What analytical techniques are recommended for characterizing the final product?
A3: A combination of spectroscopic and chromatographic methods is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the number and connectivity of protons and carbons.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups such as the amino group (N-H stretch), the carbonyl group (C=O stretch), and aromatic C-H bonds.[7]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Used to assess the purity of the final product.[7]
Q4: My final product has a yellowish tint. Is this normal?
A4: 2-Aminoacetophenone and its derivatives can be prone to oxidation and may appear as yellow oils or solids.[4] While a slight yellow color may not necessarily indicate significant impurity, a darker color could suggest the presence of oxidized byproducts. If high purity is required, purification by column chromatography followed by recrystallization is recommended. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help minimize degradation over time.
Experimental Protocols
Protocol 1: Protection of 2-Bromoaniline (Acetylation)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoaniline (1.0 eq.) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acetylated product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2-bromophenyl)acetamide.
Protocol 2: Friedel-Crafts Acylation of N-(2-bromophenyl)acetamide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.2 eq.) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Dissolve N-(2-bromophenyl)acetamide (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude acylated product.
Protocol 3: Deprotection of the Amino Group (Acid Hydrolysis)
-
To the crude N-(2-acetyl-3-bromophenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or an aqueous solution of sodium hydroxide until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Lewis Acid | AlCl₃, SnCl₄ | AlCl₃ is a strong and common Lewis acid for Friedel-Crafts acylation. SnCl₄ can be a milder alternative.[5] |
| Catalyst Stoichiometry | ≥ 1.0 equivalent (typically 1.1-2.5 eq.) | The catalyst complexes with both the acylating agent and the product carbonyl group.[2] |
| Solvent | Anhydrous Dichloromethane, 1,2-Dichloroethane | Inert solvents that are good for Friedel-Crafts reactions. Must be anhydrous. |
| Temperature | 0 °C to room temperature (or gentle reflux) | Allows for controlled reaction initiation and progression to completion. |
| Protecting Group | Acetyl | Effectively reduces the basicity of the amino group, is stable to acylation conditions, and readily cleaved.[2] |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
References
Technical Support Center: A Troubleshooting Guide for the Friedländer Reaction with Substituted Aminophenones
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to synthesize substituted quinolines from substituted o-aminophenones. As a Senior Application Scientist, I will provide field-proven insights to help you navigate common challenges and optimize your reaction outcomes.
The Friedländer synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form a quinoline.[1][2][3] While versatile, the reaction can be sensitive to substrate electronics, reaction conditions, and catalyst choice, especially when working with diversely substituted aminophenones.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedländer reaction is showing low or no yield. What are the primary factors to investigate?
Low yield is a frequent issue that can stem from several sources. A systematic approach to troubleshooting is essential.
Causality Behind Low Yield:
The Friedländer reaction is a condensation followed by a cyclodehydration.[4] The overall rate and success depend on the nucleophilicity of the amino group, the electrophilicity of the carbonyls, and the stability of the intermediates. Substituents on the aminophenone ring can significantly alter these electronic properties.
Troubleshooting Workflow:
Figure 1. Systematic workflow for troubleshooting low yields.
Detailed Solutions:
-
Catalyst Selection: The choice of catalyst is critical and substrate-dependent.[5]
-
Acid Catalysts: Generally effective for a wide range of substrates.[5] Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[5] For aminophenones with electron-donating groups (EDGs), which increase the nucleophilicity of the amino group but can make the ketone less reactive, a strong acid catalyst can be beneficial.
-
Base Catalysts: Useful for more reactive substrates.[5] Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1][5] Aminophenones with electron-withdrawing groups (EWGs) can benefit from basic catalysis, which enhances the acidity of the α-methylene protons on the coupling partner.
-
Modern Catalysts: Consider newer catalysts like ionic liquids, solid-supported acids (e.g., Amberlyst-15), or metal-organic frameworks that can offer milder reaction conditions and easier workup.[6][7][8]
-
-
Reaction Temperature: Many traditional Friedländer syntheses require high temperatures (150-220 °C), which can lead to product decomposition.[6][9]
-
Optimization: Start with a moderate temperature (e.g., 80 °C) and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often at lower overall temperatures.[10] A protocol using acetic acid as both solvent and catalyst at 160°C for just 5-10 minutes has proven effective.[9][10]
-
-
Solvent Choice: The solvent affects reactant solubility and can influence reaction rates.
-
Substrate Reactivity:
-
Aminophenones with strong EWGs: These substrates can be less reactive.[9] Higher temperatures or a more potent catalytic system may be required.[9] Interestingly, some studies have found that aromatic ketones with electron-withdrawing groups can produce better yields.[13]
-
Aminophenones with strong EDGs: While the amino group is more nucleophilic, the ketone carbonyl is less electrophilic. A strong acid catalyst can help activate the carbonyl group.
-
Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
The most common side reaction is the self-condensation of the ketone (the α-methylene component), particularly under basic conditions, leading to α,β-unsaturated ketones and other impurities.[14]
Understanding the Mechanism of Side Product Formation:
The Friedländer synthesis can proceed through two main pathways: an initial aldol condensation or the formation of a Schiff base.[2] If the aldol self-condensation of the methylene partner is faster than its reaction with the aminophenone, significant side products will form.
Figure 2. Competing reaction pathways leading to desired product versus side products.
Strategies to Minimize Side Products:
-
Switch to Acid Catalysis: Aldol self-condensation is more prevalent under basic conditions. Switching to an acid catalyst like p-TsOH or a Lewis acid can often mitigate this issue.[14]
-
Modify the Methylene Component: For problematic ketones, using a more reactive methylene component like a β-ketoester can favor the desired reaction pathway.[15]
-
Use an Imine Analog: To circumvent aldol side reactions, the imine of the o-aminophenone can be pre-formed or generated in situ. This directs the reaction towards the desired cyclization pathway.[1]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the methylene component is common, but a large excess can promote self-condensation. Experiment with varying the stoichiometry to find the optimal balance.
Q3: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
Poor regioselectivity is a classic challenge in the Friedländer synthesis when using an unsymmetrical ketone, as condensation can occur on either side of the carbonyl group.[14][16]
Controlling Regioselectivity:
-
Steric Hindrance: Often, the reaction will preferentially occur at the less sterically hindered α-carbon of the ketone. You can leverage this by choosing your ketone appropriately.
-
Directing Groups: Introducing a phosphoryl group on one α-carbon of the ketone can direct the condensation to that side.[1]
-
Catalyst Choice: Certain amine catalysts or the use of ionic liquids have been reported to improve regioselectivity.[1]
-
β-Diketones and β-Ketoesters: These substrates react regioselectively to yield 2,3-disubstituted quinolines.[15]
Table 1: Summary of Troubleshooting Strategies
| Problem | Primary Cause(s) | Recommended Solutions |
| Low Yield | Suboptimal catalyst, temperature, or solvent; poor substrate reactivity. | Screen acid/base catalysts, optimize temperature via TLC monitoring, consider microwave synthesis, use anhydrous conditions if necessary.[5][9] |
| Side Products | Self-condensation of the ketone partner (especially under basic conditions). | Switch to acid catalysis, use a more reactive methylene component (e.g., β-ketoester), control stoichiometry.[14] |
| Poor Regioselectivity | Use of an unsymmetrical ketone. | Leverage sterics, introduce directing groups on the ketone, use specific catalysts (e.g., certain amines, ionic liquids).[1] |
Experimental Protocols
Here are two representative protocols that address common challenges by employing modern, milder conditions.
Protocol 1: Microwave-Assisted Synthesis in Acetic Acid
This method is excellent for rapid reaction screening and often provides high yields while minimizing side reactions due to the short reaction time.[10]
-
Setup: In a microwave reaction vessel, combine the substituted 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Solvent/Catalyst: Add glacial acetic acid (3-5 mL), which serves as both the solvent and the catalyst.[9]
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes.[9][10]
-
Work-up: After cooling, pour the reaction mixture into water. Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Protocol 2: Catalyst-Free Synthesis in Water
This "green" protocol avoids harsh catalysts and organic solvents, making it an environmentally friendly option.[11][12]
-
Setup: To a round-bottom flask, add the 2-aminobenzaldehyde or 2-aminophenone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Solvent: Add deionized water (5 mL).[12]
-
Reaction: Heat the mixture to 70 °C with vigorous stirring.[11][12]
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.[12]
-
Work-up: Cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.[12]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Preventing degradation of 1-(2-Amino-6-bromophenyl)ethanone during storage
A Foreword from Your Senior Application Scientist
Welcome to the dedicated support center for 1-(2-Amino-6-bromophenyl)ethanone. As a Senior Application Scientist, I've seen firsthand how the stability of critical reagents can make or break a complex synthesis. This molecule, with its unique combination of a nucleophilic aromatic amine, a bromine handle, and a ketone moiety, is a powerful intermediate. However, these same functional groups make it susceptible to degradation if not handled and stored with the precision it deserves.
This guide is structured to move beyond simple instructions. It aims to provide you, my fellow researchers, with a deep, mechanistic understanding of why specific protocols are necessary. By understanding the potential pathways of degradation, you can proactively protect your material, troubleshoot unexpected results, and ensure the integrity of your experiments. Let's begin.
Section 1: General Storage & Handling FAQs
This section addresses the most immediate questions regarding the day-to-day handling and storage of this compound.
Q1: What are the absolute ideal storage conditions for this compound?
For maximum shelf-life, the compound must be protected from four key environmental factors: heat, oxygen, light, and moisture.
| Parameter | Recommendation | Rationale & Risk of Non-Compliance |
| Temperature | -20°C for long-term storage ( > 3 months). 4 to 8°C is acceptable for short-term use.[1] | Higher temperatures accelerate all degradation pathways, particularly oxidation. Storing at room temperature significantly shortens the compound's viable shelf-life.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen). | The aromatic amine is highly susceptible to air oxidation, which is a primary cause of discoloration (yellow to brown) and the formation of polymeric impurities.[3][4] An inert atmosphere is crucial. |
| Light | Amber glass vial stored in darkness. | Bromoaromatic compounds can undergo photodegradation, including potential de-bromination, upon exposure to UV and even ambient light.[5] Light can also catalyze oxidative processes. |
| Moisture | Tightly sealed container in a dry environment (e.g., desiccator). | Aromatic amines can be hygroscopic. Absorbed moisture can facilitate hydrolytic side reactions or act as a medium for other degradants. |
Q2: My new bottle of this compound is a yellow solid. Is this normal?
Yes, a pale to distinct yellow color is the expected appearance of pure this compound. The color arises from the electronic conjugation between the aminophenyl group and the ketone. However, any significant darkening—from yellow to tan, brown, or black—is a strong indicator of degradation, most commonly due to oxidation.[3][6]
Q3: What is the expected shelf-life of this compound?
When stored under the ideal conditions outlined above (-20°C, inert gas, dark, dry), the compound should remain stable for at least one to two years. If a manufacturer provides a specific re-test date on the Certificate of Analysis, that should be honored. For compounds stored under less-than-ideal conditions (e.g., refrigerated but not under inert gas), we recommend re-analyzing for purity after 6 months.
Section 2: Understanding Degradation - The Chemistry Behind the Scenes
To effectively prevent degradation, it is essential to understand the chemical vulnerabilities of the molecule. The structure of this compound contains three key regions prone to reaction: the aromatic amine, the carbon-bromine bond, and the amino ketone system.
Q4: What are the primary chemical reactions that cause this compound to degrade during storage?
There are three main degradation pathways you must be aware of:
-
Oxidation: This is the most common and rapid degradation pathway. The electron-rich aromatic amine is highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light and trace metal impurities. The oxidation can proceed through several stages, initially forming nitroso and nitro derivatives, and can ultimately lead to complex, often deeply colored, azo-dimers and polymeric materials.[3][7][8] This is why an inert atmosphere is non-negotiable for long-term stability.
-
Photodegradation: The bromoaromatic system absorbs UV-visible light. This energy can induce cleavage of the carbon-bromine bond, a process known as photolytic debromination, which generates radical species.[5] These radicals can then react with solvents or other molecules, leading to a variety of impurities. This pathway underscores the critical importance of storing the compound in the dark.
-
Hydrolysis: While less common under anhydrous conditions, the presence of moisture can lead to hydrolysis. The amino ketone functionality could potentially interact with water, especially under slightly acidic or basic conditions which might be present from trace atmospheric gases (like CO2) or on the surface of glass containers.[9][10] Keeping the compound scrupulously dry minimizes this risk.
Section 3: Troubleshooting Common Issues
This section provides actionable advice for common observations that may indicate compound degradation.
Q5: I opened my vial after a few months, and the solid has turned from yellow to a dark brown. What happened and can I still use it?
A dark brown color is a definitive sign of significant oxidative degradation.[3][6] The compound has likely formed a mixture of azo-compounds and polymers. It is strongly recommended not to use the material directly. The purity is compromised, and the impurities could interfere with your reaction, poison catalysts, or lead to misleading results. The material should either be purified (e.g., by column chromatography or recrystallization) or discarded.
Q6: I ran a TLC of my stored material against a new standard, and I see a new, lower Rf spot and some baseline streaking. What does this indicate?
This is a classic sign of degradation.
-
New Spots: The appearance of new spots confirms the presence of impurities. Polar impurities, such as oxidized species, will often have a lower Rf than the parent compound.
-
Baseline Streaking: This often indicates the presence of highly polar or polymeric material that does not elute cleanly, which is characteristic of advanced oxidation of aromatic amines.[11]
Q7: My ¹H NMR spectrum of the stored material looks messy, with small, broad peaks that weren't there before. Why?
This observation is consistent with the formation of multiple degradation products. Paramagnetic species, which can be formed during oxidative processes, can also cause significant broadening of NMR signals. If the integral of your characteristic aromatic and acetyl peaks has decreased relative to the solvent peak or an internal standard, it confirms a loss of the parent compound.
Section 4: Protocols & Best Practices
Follow these validated protocols to ensure the maximum stability and integrity of your this compound.
Protocol 1: Recommended Procedure for Long-Term Storage
-
Procure High-Purity Material: Start with the highest purity material available to minimize the presence of catalytic impurities.
-
Select Proper Container: Use an amber glass vial with a PTFE-lined cap to prevent light exposure and ensure a tight seal.
-
Aliquot if Necessary: If you will be using small amounts over time, aliquot the bulk material into several smaller vials in a glovebox or under a steady stream of inert gas. This prevents repeated exposure of the entire batch to the atmosphere.
-
Establish Inert Atmosphere: Place the vial(s) in a vacuum chamber and evacuate and backfill with dry argon or nitrogen gas three times.
-
Seal Securely: Tightly cap the vial. For extra protection, wrap the cap and neck with Parafilm®.
-
Store Appropriately: Place the sealed vial inside a secondary container (like a small box or bag) labeled clearly, and store it in a -20°C freezer.
Protocol 2: Workflow for Assessing Stored Sample Stability
Before using material that has been stored for an extended period, it is crucial to perform a quick quality control check.
Step-by-Step Stability Assessment:
-
Visual Inspection: Check for any color change from pale yellow to brown/black.
-
Solubility Check: Dissolve a small amount in a suitable solvent (e.g., ethyl acetate or dichloromethane). Any insoluble material is a red flag.
-
TLC Analysis: Spot the solution on a TLC plate alongside a freshly prepared solution from a reliable standard if available. Elute with an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). The presence of multiple spots or streaking indicates degradation.
-
Quantitative Analysis (Recommended): For critical applications, analyze the sample by HPLC or LC-MS to determine the exact purity.[12][13] This provides the most reliable data on the sample's integrity.
By adhering to these guidelines and understanding the underlying chemistry, you can ensure that your this compound remains a reliable and effective reagent in your research endeavors.
References
- 1. This compound CAS#: 55830-09-6 [chemicalbook.com]
- 2. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
- 3. Reactions of aromatic amines | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physicsforums.com [physicsforums.com]
- 7. mdpi.com [mdpi.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
Challenges in the scale-up synthesis of 1-(2-Amino-6-bromophenyl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-Amino-6-bromophenyl)ethanone (CAS 55830-09-6). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this valuable chemical intermediate. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and what are their main challenges?
There are two principal synthetic strategies, each with distinct challenges:
-
Friedel-Crafts Acylation of 3-Bromoaniline: This approach involves reacting 3-bromoaniline with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The primary challenge is the strong interaction between the basic amino group (-NH₂) of the aniline substrate and the Lewis acid catalyst.[1] This forms a complex that deactivates the aromatic ring towards electrophilic substitution, often leading to no reaction or very low yields.[2][3]
-
Electrophilic Bromination of 2'-Aminoacetophenone: This route involves the direct bromination of 2'-aminoacetophenone. The main challenge here is controlling regioselectivity. The amino group is a powerful ortho-, para- directing group.[4] This can lead to the formation of multiple isomers, including the desired 2-amino-6-bromo product (ortho-substitution), the 2-amino-4-bromo isomer, and the major 2-amino-5-bromo isomer (para-substitution), as well as di- and tri-brominated species.[4] Separating these closely related isomers can be a significant purification challenge.
Q2: Why is direct Friedel-Crafts acylation on anilines so problematic on a larger scale?
The issue lies in the fundamental chemistry of the reaction. The lone pair of electrons on the aniline's nitrogen atom acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃).[1] This complexation has two major negative consequences:
-
Deactivation: The nitrogen atom acquires a positive charge, transforming the activating -NH₂ group into a powerful deactivating group, which shuts down the electrophilic aromatic substitution reaction.[2]
-
Stoichiometry: A stoichiometric amount of the Lewis acid is consumed by this complexation, making the process less efficient and generating more waste, which is particularly problematic during scale-up.[3]
Below is a diagram illustrating this inhibitory interaction.
Caption: Lewis acid catalyst sequestration by the aniline substrate.
Q3: What are the key safety considerations when handling the reagents and the final product?
Safety is paramount. Both reagents and the product have associated hazards.
-
2'-Aminoacetophenone: Can cause skin and serious eye irritation. May cause respiratory irritation.[5][6]
-
Bromine (or other brominating agents like NBS): Highly corrosive, toxic, and a strong oxidizing agent. Causes severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield.
-
This compound: This compound is classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[7][8]
-
General Precautions: Always wear standard PPE (lab coat, gloves, safety glasses).[9] Ensure adequate ventilation and have appropriate quench solutions (e.g., sodium thiosulfate for bromine) and spill kits readily available.[4]
Troubleshooting Guide: Scale-Up Synthesis via Bromination of 2'-Aminoacetophenone
This section addresses common problems encountered when using the more viable bromination route, especially during scale-up.
Problem 1: Low Yield of the Desired 6-Bromo Isomer and a Complex Mixture of Products.
Q: My reaction results in a mixture containing significant amounts of the 5-bromo and 4-bromo isomers, along with some dibrominated product. How can I improve the regioselectivity for the 6-position?
A: This is the central challenge of this synthesis. The formation of multiple isomers is due to the strong activating and directing effect of the amino group. Here’s how to address it:
-
Rationale: The para position (5-position) is sterically more accessible and electronically favored, often making it the major product. To favor the ortho position (6-position), you must modulate the reaction conditions to favor kinetic control and potentially leverage steric hindrance.
-
Solution Steps:
-
Lower the Reaction Temperature: Conduct the bromination at 0°C or below. Lower temperatures increase selectivity by favoring the transition state with the lowest activation energy, which can sometimes be the desired ortho-isomer under specific solvent conditions.
-
Control Reagent Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. A large excess will inevitably lead to di- and polybromination.[4]
-
Slow Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise over an extended period (1-2 hours for lab scale, longer for scale-up).[4] This keeps the instantaneous concentration of the electrophile low, suppressing over-reaction.
-
Solvent Choice: Glacial acetic acid is a common solvent.[4] Its protic nature can slightly moderate the reactivity of the amino group. Exploring less polar aprotic solvents like dichloromethane (DCM) might alter the selectivity profile, but requires careful temperature control.
-
Problem 2: The Reaction Mixture Becomes a Thick, Unstirrable Slurry During Scale-Up.
Q: As I scaled up the reaction, the product precipitated, creating a thick slurry that is difficult to agitate, leading to poor mixing and localized overheating. What can I do?
A: This is a common physical processing issue in scale-up. Poor mixing can lead to hot spots, causing side reactions and reducing yield and purity.
-
Rationale: The product, this compound, may have limited solubility in the reaction solvent, especially at lower temperatures.
-
Solution Steps:
-
Increase Solvent Volume: The most straightforward solution is to increase the solvent-to-substrate ratio. While this impacts process intensity, it ensures proper mixing. A typical starting point is 10-15 mL of solvent per gram of substrate.
-
Optimize Agitation: Switch from a magnetic stirrer to an overhead mechanical stirrer for batches larger than 1 liter. Ensure the impeller is correctly sized and positioned to maintain a homogenous suspension.
-
Consider a Co-Solvent: Introduce a co-solvent in which the product has higher solubility. This must be chosen carefully to ensure it doesn't negatively impact the reaction's selectivity or create downstream purification issues.
-
Problem 3: Purification by Column Chromatography is Inefficient and Not Scalable.
Q: I am struggling to separate the 6-bromo isomer from the 5-bromo isomer using silica gel chromatography. The Rf values are very close, and the process is not viable for multi-gram quantities.
A: This is a frequent bottleneck. Relying solely on chromatography for bulk separation of close-eluting isomers is inefficient. A multi-step purification strategy is required.
-
Rationale: Isomers with similar polarity are inherently difficult to separate on silica. The strategy should be to enrich the desired isomer through a bulk technique like recrystallization first.
-
Solution Steps:
-
Selective Recrystallization: This is the most critical step for scalable purification. Experiment with various solvent systems to find one where the desired 6-bromo isomer and the major 5-bromo impurity have significantly different solubilities.
-
Start with a non-polar solvent like hexane or heptane and add a slightly more polar co-solvent like ethyl acetate or dichloromethane until the crude material dissolves at reflux.
-
Cool the solution slowly to allow for selective crystal growth. Seeding with a pure crystal of the desired product can be beneficial.
-
-
Analyze Fractions: After the first recrystallization, analyze the mother liquor and the crystals by HPLC or ¹H NMR to determine the enrichment factor. It may take two or more recrystallization cycles to achieve the desired purity.
-
Chromatography as a Polishing Step: Use column chromatography only on the enriched material if very high purity (>99.5%) is required, or to isolate material from the mother liquor.
-
Table 1: Typical Recrystallization Solvent Systems
| Solvent System | Target Compound Solubility | Key Impurity (5-Bromo) Solubility | Recommendation |
| Ethanol/Water | Moderately soluble when hot | More soluble | Good for initial bulk purification. |
| Hexane/Ethyl Acetate | Sparingly soluble | Moderately soluble | Excellent for final polishing; may require larger volumes. |
| Toluene | Soluble when hot | Very soluble | Can provide good discrimination upon cooling. |
Problem 4: Product Darkens and Degrades Upon Storage.
Q: My isolated product, a pale-yellow solid, darkens to a brown or black color over time, and HPLC analysis shows increasing impurity levels. How can I improve its stability?
A: Anilines, especially those with electron-withdrawing groups, can be susceptible to oxidative degradation, which is often catalyzed by light and air.
-
Rationale: The amino group can be oxidized, leading to the formation of colored polymeric impurities. Residual acid or metal catalysts from the synthesis can accelerate this process.
-
Solution Steps:
-
Ensure Complete Quenching: During workup, ensure all unreacted bromine is quenched with a slight excess of sodium thiosulfate or sodium bisulfite solution.[4]
-
Neutralization and Washing: After the acid-mediated reaction, thoroughly wash the organic phase with a mild base (e.g., saturated sodium bicarbonate solution) to remove all traces of acid, followed by a water wash to remove salts.
-
Storage Conditions: Store the final, dry product in an amber glass bottle or an opaque container to protect it from light.[7] Purge the container with an inert gas like nitrogen or argon before sealing to displace oxygen. Store at reduced temperatures (2-8°C) for long-term stability.[7]
-
Detailed Experimental Protocol: Synthesis and Purification
This protocol is optimized for regioselectivity and scalability, focusing on the bromination of 2'-aminoacetophenone.
Caption: Optimized workflow for synthesis and purification.
Methodology:
-
Reaction Setup: In a reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 2'-aminoacetophenone (1.0 eq) in glacial acetic acid (10 vol). Cool the solution to 0°C using an ice-salt bath.
-
Bromination: In a separate flask, prepare a solution of bromine (1.1 eq) in glacial acetic acid (2 vol). Add this bromine solution dropwise to the cooled reactor over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material.
-
Quenching: Slowly pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of ice and water (20 vol).
-
Workup: Quench any unreacted bromine by the dropwise addition of a 10% aqueous sodium thiosulfate solution until the orange color disappears completely.[4] Carefully neutralize the mixture to pH 7-8 by the slow addition of solid sodium bicarbonate or a saturated aqueous solution. Extract the product with ethyl acetate (3 x 10 vol).
-
Isolation: Combine the organic layers and wash with water (5 vol) and then brine (5 vol). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C for 2 hours.
-
Final Product: Collect the crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 40°C to a constant weight.
References
- 1. quora.com [quora.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 8. 1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Purification of Crude 1-(2-Amino-6-bromophenyl)ethanone
Welcome to the technical support guide for the purification of 1-(2-Amino-6-bromophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. The guidance provided is based on established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.
I. Understanding the Chemistry: Common Impurities and Their Origins
The synthesis of this compound, often achieved through a Friedel-Crafts acylation of 3-bromoaniline, can lead to the formation of several impurities.[1][2][3][4] Understanding the source of these impurities is the first step in selecting an appropriate purification strategy.
Likely Impurities:
-
Unreacted Starting Materials: Primarily 3-bromoaniline.
-
Isomeric Products: Acylation at the para-position to the amino group, resulting in 1-(4-Amino-2-bromophenyl)ethanone.
-
Polyacylated Products: Although less common in acylation compared to alkylation, diacylated products can form under certain conditions.[2][5]
-
Reaction Byproducts: Residual catalyst (e.g., aluminum chloride) and byproducts from its quenching.
The presence of the amino group in the starting material, 3-bromoaniline, is a key factor. Amino groups are activating and ortho-, para-directing in electrophilic aromatic substitution. However, they can also form complexes with the Lewis acid catalyst, which can complicate the reaction and lead to the formation of byproducts.[3]
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound.
Problem 1: My crude product is a dark, oily residue instead of a solid.
Possible Cause: This often indicates the presence of significant amounts of unreacted starting material (3-bromoaniline is a liquid at room temperature) and other colored impurities. It can also result from degradation if the reaction was overheated or exposed to air and light for extended periods. The target compound, this compound, is typically a solid.[6]
Troubleshooting Steps:
-
Initial Wash: Begin by dissolving the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a dilute acid (e.g., 1 M HCl) to remove the basic 3-bromoaniline. The protonated amine will be soluble in the aqueous layer.
-
Neutralization and Back-Extraction: Neutralize the aqueous layer with a base (e.g., saturated NaHCO₃ solution) and extract with the same organic solvent to recover any of your desired product that may have been protonated and moved to the aqueous phase.
-
Combined Organic Layers: Combine all organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. This should yield a more solid crude product.
Problem 2: After purification, my product's melting point is broad and lower than expected.
Possible Cause: A broad melting point range is a classic indicator of an impure compound. The most likely contaminants are isomeric byproducts which often have similar polarities and can be difficult to separate.
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities and for obtaining a crystalline final product.
-
Solvent Selection: Experiment with different solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more powerful separation based on the differential adsorption of compounds to a stationary phase.[7]
Problem 3: Thin Layer Chromatography (TLC) analysis shows multiple spots.
Possible Cause: This confirms the presence of multiple components in your sample. The relative positions of the spots (Rf values) can give you clues about the polarity of the impurities.
Troubleshooting Steps:
-
Identify the Product Spot: If you have a pure standard of this compound, spot it on the same TLC plate to identify the product spot.
-
Assess Impurity Polarity:
-
Spots with a higher Rf value are less polar than your product.
-
Spots with a lower Rf value are more polar.
-
-
Select a Purification Method:
-
Column Chromatography: This is the most direct way to separate components with different polarities.
-
Acid-Base Extraction: If one of the spots corresponds to unreacted 3-bromoaniline (a basic compound), an acid wash as described in Problem 1 should remove it.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying crude this compound on a large scale?
For large-scale purification, recrystallization is generally more practical and economical than column chromatography. Developing a robust recrystallization protocol by carefully selecting the solvent system is crucial.
Q2: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm purity:
-
Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity.[8][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q3: My compound seems to be degrading during column chromatography. What can I do?
The amino group can sometimes interact with the silica gel, which is slightly acidic. This can lead to streaking on the TLC plate and degradation on the column.
-
Deactivate the Silica Gel: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (typically 0.5-1%), to your eluent system.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.
Q4: What are the recommended storage conditions for this compound?
The compound should be stored in a cool, dry, and dark place to prevent degradation.[6][10] Keeping it under an inert atmosphere (e.g., nitrogen or argon) can also prolong its shelf life.
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to dissolve it completely.
-
Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
V. Data Summary
| Parameter | Typical Value | Source |
| Molecular Formula | C₈H₈BrNO | [6][12] |
| Molecular Weight | 214.06 g/mol | [6][12] |
| Appearance | Yellow solid | [6] |
| Storage | Keep in a dark place, sealed in dry, 4-8 °C | [6] |
VI. Visualizing the Workflow
Below is a decision tree to help guide you in choosing the appropriate purification strategy.
Caption: Decision tree for purification.
VII. References
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: --INVALID-LINK--
-
Organic Syntheses. Dry silica gel. Available from: --INVALID-LINK--
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: --INVALID-LINK--
-
LookChem. This compound CAS NO.55830-09-6. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: --INVALID-LINK--
-
HFC. 55830-09-6 | this compound. Available from: --INVALID-LINK--
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: --INVALID-LINK--
-
Wikipedia. Friedel–Crafts reaction. Available from: --INVALID-LINK--
-
Sigma-Aldrich. 1-(2-Amino-4-bromophenyl)ethanone. Available from: --INVALID-LINK--
-
Sigma-Aldrich. 1-(2-Amino-5-bromophenyl)ethanone. Available from: --INVALID-LINK--
-
SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available from: --INVALID-LINK--
-
ChemicalBook. This compound CAS - Chemical Properties. Available from: --INVALID-LINK--
-
Assiut University. Convenient synthesis and X-ray determination of 2- amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Available from: --INVALID-LINK--
-
Phenomenex. Liquid Chromatography Formats and Techniques. Available from: --INVALID-LINK--
-
Biology LibreTexts. 6: Column Chromatography. Available from: --INVALID-LINK--
-
YouTube. MCAT Organic Chemistry: Column Chromatography. Available from: --INVALID-LINK--
-
Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Available from: --INVALID-LINK--
-
Reddit. Purification of Amino-Pyrazoles. Available from: --INVALID-LINK--
-
Frontiers in Bioengineering and Biotechnology. Chromatographic single-step purification of tagless proteins using gp41-1 split inteins. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis and Characteristics of 2-Bromophenyl-6-iminopurine from 2-Bromophenyl-4-cyanoimidazole. Available from: --INVALID-LINK--
-
Google Patents. Method for synthesizing 2-amino-6-bromopyridine. Available from: --INVALID-LINK--
-
ResearchGate. Analytical methods for amino acid determination in organisms. Available from: --INVALID-LINK--
-
CABI Digital Library. Amino acid determination. Methods and techniques. Available from: --INVALID-LINK--
-
University of Dundee. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: --INVALID-LINK--
-
Google Patents. Method for crystallization of amino acids. Available from: --INVALID-LINK--
-
IUCr. Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl). Available from: --INVALID-LINK--
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: --INVALID-LINK--
-
ResearchGate. Development and validation of the analytical methods for determination of bromhexine hydrochloride and related impurities in novel orodispersible tablets. Available from: --INVALID-LINK--
-
ResearchGate. Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Available from: --INVALID-LINK--
-
PubMed. Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. Available from: --INVALID-LINK--
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Liquid Chromatography Formats and Techniques | Phenomenex [phenomenex.com]
- 10. 1-(2-Amino-4-bromophenyl)ethanone | 123858-51-5 [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound CAS#: 55830-09-6 [m.chemicalbook.com]
Managing exothermic reactions in the synthesis of 1-(2-Amino-6-bromophenyl)ethanone
An in-depth guide to the synthesis of 1-(2-Amino-6-bromophenyl)ethanone, a key intermediate in pharmaceutical development, is provided in this technical support center. Researchers, scientists, and drug development professionals can use this resource to troubleshoot and manage the highly exothermic reactions involved in this process. This guide offers practical, field-tested advice to ensure procedural safety and experimental success, moving beyond standard protocols to explain the reasoning behind each critical step.
Technical Support Center: Synthesis of this compound
Guide Structure:
-
Frequently Asked Questions (FAQs): Core concepts and immediate answers to common queries regarding the exothermic nature of the synthesis.
-
Troubleshooting Guide: A problem-solution format addressing specific issues that may arise during the experiment.
-
Protocols & Methodologies: Detailed, step-by-step procedures for critical stages of the synthesis, emphasizing safety and control.
Frequently Asked Questions (FAQs)
Q1: What specific step in the synthesis of this compound is exothermic and why?
A1: The primary exothermic event is the Friedel-Crafts acylation reaction.[1][2] This process, likely involving the reaction of a bromoaniline derivative with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (typically aluminum chloride, AlCl₃), has two main sources of heat generation:
-
Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent to form a highly reactive acylium ion. This is an energetically favorable and thus, exothermic, step.[3][4]
-
Quenching of the Reaction: The post-reaction quenching, where water or ice is added to decompose the aluminum chloride catalyst and stop the reaction, is extremely exothermic.[5][6] The hydrolysis of AlCl₃ is a violent reaction that can cause the mixture to boil and release corrosive hydrogen chloride (HCl) gas if not performed under strict temperature control.[5][7]
Q2: What are the primary risks of an uncontrolled exothermic reaction in this synthesis?
A2: An uncontrolled exotherm can lead to a thermal runaway, which poses significant safety hazards and can compromise the experiment's outcome.[8] Key risks include:
-
Rapid Temperature and Pressure Increase: This can cause the solvent to boil, leading to over-pressurization of the reaction vessel and a potential risk of explosion.[8]
-
Side Reactions and Decomposition: Excessively high temperatures can lead to the formation of unwanted byproducts, rearrangement of the product, or decomposition of both reactants and products, resulting in lower yield and purity.[9]
-
Release of Hazardous Gases: The vigorous reaction during an uncontrolled quench can release large volumes of toxic and corrosive HCl gas.[5][10]
Q3: How does scaling up the reaction from lab-bench to a pilot plant affect thermal management?
A3: Scaling up an exothermic reaction introduces significant challenges in heat management. As the reactor volume increases, the surface-area-to-volume ratio decreases, which limits the efficiency of heat removal through the vessel walls.[11] This means a reaction that is easily controlled in a 1L flask could become a serious runaway risk in a 100L reactor. For larger scales, it is critical to:
-
Implement automated systems with controlled dosing to avoid reactant accumulation.[11]
-
Use jacketed lab reactors with superior heat exchange capabilities.
-
Consider advanced technologies like flow chemistry, which offers exceptional temperature control and safety for highly reactive processes.[12][13][14]
Q4: Can the choice of solvent influence the management of the exotherm?
A4: Yes, the solvent plays a crucial role. Key considerations include:
-
Boiling Point: A solvent with a higher boiling point provides a larger operating window and can help absorb some of the heat without boiling. However, it can also sustain higher temperatures if a runaway does occur.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more thermal energy for a given temperature increase, providing better thermal ballast.
-
Reactivity: The solvent must be inert to the highly reactive reagents (e.g., AlCl₃, acylium ion). Chlorinated solvents like dichloromethane (DCM) or dichloroethane are common, but their environmental impact is a consideration.[15]
-
Solubility: The solubility of the catalyst-product complex can affect the reaction. In some cases, the complex precipitating out of a non-polar solvent can slow the reaction, while in polar solvents, it may remain soluble and potentially lead to different product isomers.[15]
Troubleshooting Guide: Managing Thermal Excursions
| Problem / Observation | Potential Cause | Immediate Action & Solution |
| Rapid, unexpected temperature spike during reagent addition. | 1. Reagent addition is too fast.2. Inadequate cooling.3. Delayed reaction initiation leading to reactant accumulation. | Immediate Action: 1. Immediately stop reagent addition.2. Enhance cooling (e.g., add dry ice to the acetone/isopropanol bath).Solution: 1. Review and slow down the addition rate. Ensure dropwise addition with vigorous stirring.2. Verify the efficiency of the cooling bath and ensure the flask is sufficiently submerged.3. Ensure a small amount of reaction initiation is observed before proceeding with the bulk of the addition. |
| Violent boiling and gas evolution during quenching. | 1. Quenching is being performed too quickly.2. Water/ice is being added to the reaction mixture instead of the other way around.3. Insufficient amount of ice in the quenching vessel. | Immediate Action: 1. Stop the addition of the reaction mixture to the quench pot.2. Ensure the quench is happening in a well-ventilated fume hood.Solution: 1. Always add the reaction mixture slowly in a thin stream to a vigorously stirred slurry of crushed ice and water.[5]2. Ensure a sufficient excess of ice is present to absorb the entire exotherm from the AlCl₃ hydrolysis. A good rule of thumb is ~5 mL of ice/water slurry per gram of AlCl₃ used.[5] |
| Low or no product yield after workup. | 1. Lewis acid catalyst (AlCl₃) was deactivated by moisture.2. Sub-optimal reaction temperature (too low). | Solution: 1. Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and fresh, high-purity AlCl₃.[7][9] The catalyst is extremely sensitive to moisture.[7][9]2. While initial cooling is crucial for control, the reaction may require warming to room temperature or gentle heating to proceed to completion after the initial addition is finished.[5] Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature profile. |
| Formation of unexpected isomers or byproducts. | 1. Reaction temperature was too high, promoting side reactions or rearrangement.2. Purity of starting materials was low. | Solution: 1. Maintain strict temperature control, especially during the addition phase. Lower temperatures generally favor the kinetic product.[9]2. Use high-purity, verified starting materials. Impurities can act as catalysts or substrates for unwanted reactions.[9] |
Protocols & Methodologies
Protocol 1: Controlled Friedel-Crafts Acylation
This protocol outlines a generalized procedure for the acylation step, emphasizing thermal control.
Materials:
-
3-Bromoaniline (or appropriate precursor)
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Inert Atmosphere: Purge the system with dry nitrogen to create an inert atmosphere.[16]
-
Initial Charge: Charge the flask with the bromoaniline derivative and anhydrous DCM.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Catalyst Addition: Carefully add anhydrous AlCl₃ to the cooled mixture in portions. Note: This step can be moderately exothermic.
-
Acylating Agent Addition: Add the acetyl chloride to the dropping funnel. Add it dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[5]
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature) until completion is confirmed by TLC or GC analysis.
Protocol 2: Safe Quenching of the Reaction Mixture
This protocol is critical for safely terminating the reaction and neutralizing the catalyst.
Procedure:
-
Prepare Quench Vessel: In a separate, large beaker (at least 4-5 times the volume of the reaction mixture), prepare a vigorously stirred slurry of crushed ice and water. Place this beaker in a secondary container for added safety.
-
Cool Reaction Mixture: Ensure the completed reaction mixture is cooled back down to 0-5 °C.
-
Slow Addition: Using a dropping funnel or by carefully pouring in a thin stream, slowly add the reaction mixture to the ice-water slurry. NEVER add water to the reaction mixture. [5]
-
Monitor and Control: Monitor the temperature of the quenching slurry. If the temperature rises significantly, slow the addition rate.
-
Dissolution: After the addition is complete and the exotherm has subsided, you may need to add dilute HCl to dissolve any precipitated aluminum salts before proceeding with the workup and extraction.[5]
Data Summary Table: Critical Process Parameters
| Parameter | Recommended Range | Rationale & Justification |
| Reaction Temperature | 0 - 10 °C (during addition) | Crucial to control the initial exotherm and prevent runaway reactions. Higher temperatures can lead to side products.[9] |
| Molar Ratio (Substrate:Acylating Agent:AlCl₃) | 1 : 1.1 : 1.2-2.5 | A stoichiometric amount of Lewis acid is often needed as it complexes with the product ketone.[9][17] An excess may be required if the substrate (e.g., an amine) also complexes with the catalyst. |
| Addition Time | 1 - 3 hours (scale-dependent) | Slow, controlled addition is the primary method for managing the rate of heat generation.[11] |
| Quenching Medium | Crushed Ice / Water Slurry | The high heat of fusion of ice provides a large thermal sink to safely absorb the heat from AlCl₃ hydrolysis.[5][6] |
| Quenching Temperature | < 20 °C | Keeping the quench temperature low prevents violent boiling of the solvent and minimizes the release of HCl gas. |
Visual Workflow & Decision Making
Diagram 1: Exotherm Management Workflow
This diagram illustrates the logical flow for setting up and managing the exothermic acylation step.
Caption: Workflow for managing the exothermic Friedel-Crafts acylation.
Diagram 2: Emergency Quench Decision Tree
This diagram provides a clear decision-making path in the event of a thermal runaway.
Caption: Decision tree for responding to a thermal runaway event.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. Khan Academy [khanacademy.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dcmshriram.com [dcmshriram.com]
- 11. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Streamlining Pharmaceutical Synthesis: The Science of Process Intensification in High-Yield API Production - PharmaFeatures [pharmafeatures.com]
- 14. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chemistry.nd.edu [chemistry.nd.edu]
- 17. Friedel-Crafts Acylation [organic-chemistry.org]
Technical Support Center: Characterization of Unexpected Byproducts in Reactions with 1-(2-Amino-6-bromophenyl)ethanone
Introduction
Welcome to the technical support guide for 1-(2-Amino-6-bromophenyl)ethanone. This versatile building block is a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly in the development of novel pharmaceuticals. However, its unique electronic and steric properties, arising from the ortho-aminoacetyl group and the adjacent bromine atom, can lead to the formation of unexpected byproducts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize these byproducts, ensuring the integrity and efficiency of your synthetic pathways.
Troubleshooting Guide: Unexpected Observations
This section addresses common unexpected outcomes during reactions involving this compound, presenting them in a question-and-answer format to directly tackle issues you may be encountering in the lab.
Question 1: My Friedländer quinoline synthesis is producing a significant, less polar byproduct that is difficult to separate. What could it be?
Answer:
In a Friedländer annulation, you are typically reacting this compound with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] While the desired reaction is an intramolecular cyclization to form a quinoline, a common and often unexpected side reaction is the self-condensation of two molecules of the starting this compound. This can lead to the formation of a dimer, which is often less polar than the starting material and can be challenging to separate.
Plausible Unexpected Byproduct: Dimer Formation
The reaction likely proceeds through an initial aldol-type condensation between two molecules of the starting material, followed by dehydration and subsequent cyclization to form a highly conjugated system. The presence of a base, often used in Friedländer reactions, can facilitate the deprotonation of the acetyl methyl group, initiating the dimerization.[3][4]
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can disfavor the dimerization pathway, which may have a higher activation energy than the desired intramolecular cyclization.
-
Order of Addition: Adding the base slowly to the mixture of the this compound and the α-methylene carbonyl compound can help to ensure the desired reaction occurs preferentially.
-
Catalyst Choice: While bases are common, some Friedländer syntheses can be catalyzed by acids or Lewis acids.[1] Exploring different catalytic systems may mitigate dimer formation.
-
-
Characterization of the Byproduct:
-
Mass Spectrometry (MS): Look for a molecular ion peak that corresponds to approximately double the mass of the starting material minus one or two molecules of water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the dimer will likely show a more complex aromatic region and may lack the characteristic singlet of the acetyl methyl group, replaced by signals corresponding to the new cyclized structure.
-
Workflow for Minimizing Dimer Formation
Caption: Troubleshooting workflow for dimer byproduct.
Question 2: I am attempting a nucleophilic aromatic substitution (SNAr) on the bromine atom, but I am isolating a product where the amino group has reacted instead. Why is this happening?
Answer:
While the bromine atom is ortho to an electron-withdrawing acetyl group, which can activate it towards SNAr, the amino group is a potent nucleophile. In many cases, especially under basic conditions or with highly reactive electrophiles, intermolecular reactions at the amino group can be faster than the desired SNAr.
Plausible Unexpected Byproduct: N-Alkylated or N-Acylated Products
If your reaction involves an alkyl halide or an acyl chloride, for instance, you may be forming an N-alkylated or N-acylated byproduct. The nucleophilicity of the amino group can be competitive with the intended nucleophile in your reaction.
Troubleshooting Steps:
-
Protecting Group Strategy:
-
Protect the amino group as an amide (e.g., using acetic anhydride to form the acetamide) before attempting the SNAr reaction. The amide is significantly less nucleophilic. The protecting group can be removed later under acidic or basic conditions.
-
-
Reaction Condition Optimization:
-
Base Selection: Using a bulky, non-nucleophilic base (e.g., proton sponge) can deprotonate a weaker nucleophile in your reaction mixture without directly participating in the reaction.
-
Solvent Effects: The choice of solvent can influence the relative nucleophilicity of the species in your reaction. Aprotic polar solvents like DMF or DMSO are typically used for SNAr reactions.
-
Experimental Protocol: Protection of the Amino Group
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Base Addition: Add a non-nucleophilic base like triethylamine (1.2 eq).
-
Acylation: Cool the mixture in an ice bath and slowly add acetic anhydride (1.1 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and perform a standard aqueous work-up. The resulting N-acetylated compound can then be purified and used in the subsequent SNAr reaction.
Question 3: In a reaction with an α,β-unsaturated carbonyl compound, I expected an aza-Michael addition, but I'm seeing a complex mixture of products. What other reactions could be occurring?
Answer:
While an aza-Michael addition of the amino group to the α,β-unsaturated system is a plausible pathway, the presence of multiple reactive sites in this compound can lead to more complex outcomes.[5][6]
Plausible Unexpected Pathways:
-
Michael Addition followed by Cyclization: The initial aza-Michael adduct can undergo a subsequent intramolecular cyclization. The acetyl group can participate in a condensation reaction with another part of the newly added molecule.
-
Direct Condensation: Instead of a Michael addition, you might observe a direct condensation between the amino group and the carbonyl of the α,β-unsaturated compound, forming an enamine or imine, which could then undergo further reactions.
-
Friedländer-type Reaction: If the α,β-unsaturated compound has an α-methylene group, you could be getting a competitive Friedländer-type condensation leading to a quinoline derivative, but not the one you intended from the Michael addition.[7]
Troubleshooting and Characterization Strategy:
-
Detailed Spectroscopic Analysis: A combination of 1D and 2D NMR techniques (COSY, HMBC, HSQC) will be crucial to piece together the structure of the complex products.
-
Reaction Control:
-
Use a Lewis acid catalyst to activate the α,β-unsaturated carbonyl for the Michael addition, which may favor this pathway over direct condensation.[8]
-
Running the reaction at a lower temperature can help to isolate the initial Michael adduct before it undergoes further cyclization.
-
Reaction Scheme: Competing Pathways
Caption: Potential competing reaction pathways.
Frequently Asked Questions (FAQs)
Q1: What are some common impurities I might find in my commercially sourced this compound?
-
A1: Common impurities can include the starting material for its synthesis, such as 2-bromoaniline or 2'-aminoacetophenone. You may also find isomers, such as 1-(2-Amino-4-bromophenyl)ethanone, or over-brominated species like 1-(2-Amino-4,6-dibromophenyl)ethanone. It is always advisable to check the purity of the starting material by NMR or LC-MS before use.
Q2: I am observing debromination in my reaction. What conditions could cause this?
-
A2: Debromination can occur under certain reducing conditions. For example, catalytic hydrogenation (e.g., with Pd/C and H₂) will readily cleave the C-Br bond. Some strong bases in the presence of a proton source can also lead to reductive debromination, although this is less common.
Q3: Can the acetyl group participate in unexpected reactions?
-
A3: Yes. Besides the intended condensations, the methyl group of the acetyl moiety is weakly acidic and can be deprotonated by strong bases to form an enolate. This enolate can then act as a nucleophile, leading to self-condensation (dimerization) or reaction with other electrophiles in your mixture.
Q4: How can I best purify my final product from reactions with this compound?
-
A4: Column chromatography on silica gel is a very effective method.[9] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate or dichloromethane/hexane) and gradually increasing the polarity is typically successful in separating the desired product from unreacted starting material and less polar byproducts like dimers. Recrystallization from a suitable solvent system like ethanol/water can also be effective for final purification.[9]
Summary of Potential Byproducts and Their Characteristics
| Byproduct Type | Plausible Formation Scenario | Key Characterization Features (MS and ¹H NMR) |
| Dimer | Self-condensation under basic/thermal conditions. | MS: M+ at ~2x mass of starting material minus H₂O. ¹H NMR: Complex aromatic signals, loss of acetyl methyl singlet. |
| N-Alkylated/Acylated Product | Reaction with electrophiles at the amino group. | MS: M+ corresponding to starting material + alkyl/acyl group. ¹H NMR: Appearance of new signals for the N-alkyl/acyl group, shift in NH signal. |
| Cyclized Michael Adduct | Aza-Michael addition followed by intramolecular cyclization. | MS: M+ corresponding to the sum of reactants. ¹H NMR: Highly complex spectrum, loss of vinyl protons from the Michael acceptor. |
| Debrominated Product | Reductive conditions (e.g., catalytic hydrogenation). | MS: M+ is 79/81 m/z units less than the expected product. ¹H NMR: Aromatic region simplifies, may show a new proton signal where the bromine was. |
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(2-Amino-6-bromophenyl)ethanone: A Predictive and Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
The Causality Behind the Chemical Shifts: Understanding Substituent Effects
The chemical shifts observed in the ¹H and ¹³C NMR spectra of 1-(2-Amino-6-bromophenyl)ethanone are a direct consequence of the electronic environment of each nucleus. The interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing acetyl (-COCH₃) and bromo (-Br) groups dictates the shielding and deshielding of the aromatic protons and carbons.
-
Amino Group (-NH₂): As a strong activating group, the nitrogen's lone pair of electrons participates in resonance with the benzene ring, increasing the electron density, particularly at the ortho and para positions. This increased electron density results in greater shielding, causing the corresponding nuclei to resonate at a lower chemical shift (upfield).
-
Acetyl Group (-COCH₃): This is a deactivating group due to the electrophilic nature of the carbonyl carbon. It withdraws electron density from the aromatic ring through resonance, leading to deshielding and a downfield shift in the signals of the aromatic protons and carbons, especially those at the ortho and para positions.
-
Bromo Group (-Br): Halogens exhibit a dual electronic effect. While they are deactivating due to their inductive electron-withdrawing effect, they are ortho, para-directing due to the resonance contribution of their lone pairs. In the context of NMR, the inductive effect is generally dominant, leading to a net deshielding effect on the adjacent nuclei.
The unique ortho relationship of the amino and bromo substituents to the acetyl group in this compound creates a complex and informative spectral pattern.
Predicted ¹H NMR Spectral Analysis
Based on the analysis of substituent effects and comparison with known spectra of related compounds such as 2-aminoacetophenone and 2-bromoaniline, the following ¹H NMR spectrum is predicted for this compound in a standard deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale for Prediction |
| -COCH₃ | ~2.6 | Singlet (s) | 3H | The methyl protons of the acetyl group are not coupled to other protons, resulting in a characteristic singlet. Its chemical shift is influenced by the deshielding effect of the adjacent carbonyl group. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and solvent-dependent due to hydrogen bonding and exchange.[1][2] They typically appear as a broad singlet. |
| H-4 | ~6.7 - 6.9 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is situated between the electron-donating amino group and the electron-withdrawing bromo group. It will experience coupling from both H-3 and H-5. |
| H-3 | ~7.2 - 7.4 | Doublet of Doublets (dd) | 1H | This proton is meta to the amino group and ortho to the bromo group, and will be coupled to H-4. |
| H-5 | ~7.5 - 7.7 | Doublet of Doublets (dd) | 1H | This proton is meta to the bromo group and ortho to the acetyl group, leading to a downfield shift. It will be coupled to H-4. |
Visualization of the Predicted Aromatic Splitting Pattern:
The aromatic region of the ¹H NMR spectrum is anticipated to display a complex splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring.[3][4]
Caption: Predicted coupling interactions for the aromatic protons of this compound.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -COCH₃ | ~28 - 32 | The methyl carbon of the acetyl group typically resonates in this upfield region. |
| C-3 | ~115 - 120 | Shielded by the para amino group. |
| C-5 | ~118 - 123 | Shielded by the ortho amino group. |
| C-1 | ~120 - 125 | The carbon bearing the acetyl group will be downfield, but shielded by the ortho amino group. |
| C-6 | ~125 - 130 | The carbon bearing the bromine atom will be deshielded. |
| C-4 | ~130 - 135 | Deshielded by the para acetyl group. |
| C-2 | ~145 - 150 | The carbon bearing the amino group will be significantly downfield due to the direct attachment of the electronegative nitrogen atom. |
| C=O | ~195 - 200 | The carbonyl carbon of the acetyl group will be the most downfield signal, as is characteristic for ketones.[5] |
Comparative Spectral Data of Analogous Compounds
To substantiate the predicted spectral data, a comparison with experimentally determined NMR data for structurally related compounds is essential.
| Compound | Proton Assignment | Reported Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
| 2-Aminoacetophenone | Aromatic Protons | 6.60 - 7.70 | Multiplet (m) | 4H | [6][7] |
| -NH₂ | 6.15 (broad) | Singlet (s) | 2H | [6][7] | |
| -COCH₃ | 2.55 | Singlet (s) | 3H | [6][7] | |
| 2-Bromoaniline | Aromatic Protons | 6.60 - 7.39 | Multiplet (m) | 4H | [8][9][10] |
| -NH₂ | ~4.0 | Broad Singlet (br s) | 2H | [8] | |
| Acetophenone | Aromatic Protons | 7.45 - 7.98 | Multiplet (m) | 5H | |
| -COCH₃ | 2.61 | Singlet (s) | 3H |
| Compound | Carbon Assignment | Reported Chemical Shift (δ, ppm) | Reference |
| 2-Aminoacetophenone | C=O | ~198 | |
| Aromatic Carbons | ~116 - 150 | ||
| -COCH₃ | ~28 | ||
| Acetophenone | C=O | 198.1 | |
| Aromatic Carbons | 128.2, 128.5, 133.0, 137.1 | ||
| -COCH₃ | 26.5 |
This comparative data reinforces the predicted chemical shift ranges for the functional groups and aromatic nuclei in this compound.
Experimental Protocol for NMR Spectral Acquisition
For the empirical validation of the predicted spectra, the following detailed methodology is recommended.
1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence the chemical shifts of labile protons, such as those of the amine group.[1][2]
-
If quantitative analysis is required, add a known amount of an internal standard (e.g., Tetramethylsilane (TMS)).
-
Securely cap the vial and gently vortex or sonicate until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
2. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon correlations, respectively.
Workflow for NMR Data Acquisition and Analysis:
Caption: A streamlined workflow for the acquisition and analysis of NMR spectra.
Conclusion: A Predictive Framework for Structural Elucidation
This guide provides a comprehensive, predictive, and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental principles of NMR spectroscopy and drawing comparisons with well-characterized analogous compounds, a reliable spectral interpretation has been constructed. The detailed experimental protocol and workflow offer a self-validating system for researchers to empirically confirm these predictions and apply this methodology to other novel chemical entities. This approach underscores the power of predictive analysis as a vital tool in modern chemical research and drug development, enabling scientists to anticipate and interpret complex spectral data with a high degree of confidence.
References
- 1. rsc.org [rsc.org]
- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Visualizer loader [nmrdb.org]
- 5. bmse000286 Acetophenone at BMRB [bmrb.io]
- 6. Acetophenone(98-86-2) 13C NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CASPRE [caspre.ca]
- 9. scribd.com [scribd.com]
- 10. 2-Bromoacetophenone(70-11-1) 13C NMR spectrum [chemicalbook.com]
Mass spectrometry fragmentation pattern of 1-(2-Amino-6-bromophenyl)ethanone
An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-(2-Amino-6-bromophenyl)ethanone and a Comparative Analysis of Alternative Characterization Techniques
Introduction: The Analytical Imperative for Novel Synthetic Intermediates
In the landscape of drug discovery and materials science, substituted aromatic ketones like this compound serve as critical building blocks for the synthesis of complex heterocyclic compounds and pharmacologically active agents. The precise substitution pattern on the aromatic ring, featuring an amino group and a bromine atom ortho to the acetyl group, presents unique challenges and opportunities for analytical characterization. Accurate structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final product.
This guide, designed for researchers, analytical scientists, and professionals in drug development, provides a comprehensive analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a Senior Application Scientist, my objective is not merely to list potential fragments but to explain the causal chemical principles driving the fragmentation pathways. Furthermore, we will objectively compare the insights derived from mass spectrometry with those from alternative analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing a holistic workflow for unambiguous structural elucidation.
Part 1: Elucidating the Structure via Electron Ionization Mass Spectrometry (EI-MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information from a minute amount of sample.[1] Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, causing reproducible fragmentation that serves as a molecular "fingerprint".[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard approach for a volatile, thermally stable compound like this compound would involve GC-MS.
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm) is used.[3]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.[1]
-
Scan Range: 40-300 m/z. This range will cover the molecular ion and all significant fragments.
-
Predicted Fragmentation Pattern of this compound
The fragmentation of this molecule is governed by the stability of the resulting ions and neutral losses, primarily dictated by the ketone functional group and influenced by the aromatic substituents.[4] The molecular formula is C₈H₈BrNO, with a monoisotopic mass of 212.98 g/mol (for ⁷⁹Br) and 214.98 g/mol (for ⁸¹Br).
Key Diagnostic Features:
-
Bromine Isotopic Signature: A crucial feature of any fragment containing bromine will be the presence of a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Major Fragmentation Pathways:
-
Molecular Ion (M⁺•): The molecular ion peak will be observed as a doublet at m/z 213 and m/z 215 . Due to the presence of a nitrogen atom, the nominal molecular weight is odd, consistent with the Nitrogen Rule.
-
α-Cleavage (Loss of •CH₃): This is the most characteristic fragmentation pathway for methyl ketones.[5] The cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (•CH₃, 15 Da). This forms a highly stable, resonance-stabilized 2-amino-6-bromobenzoyl cation. This fragment is expected to be the base peak or one of the most abundant peaks in the spectrum.
-
Expected Peaks: m/z 198 and m/z 200.
-
-
α-Cleavage (Loss of •C₆H₃(Br)(NH₂)): The alternative α-cleavage involves the loss of the substituted phenyl radical to form the acylium ion (CH₃CO⁺).
-
Expected Peak: m/z 43. This is a strong confirmatory peak for the presence of an acetyl group.[6]
-
-
Loss of Carbon Monoxide (CO): The prominent benzoyl cation (m/z 198/200) can further fragment by losing a neutral molecule of carbon monoxide (CO, 28 Da). This results in a 2-amino-6-bromophenyl cation.
-
Expected Peaks: m/z 170 and m/z 172.
-
-
Loss of Bromine Radical (•Br): Cleavage of the C-Br bond from the molecular ion can lead to the loss of a bromine radical (•Br, 79/81 Da).
-
Expected Peak: m/z 134.
-
The predicted fragmentation pathways are visualized in the diagram below.
References
A Comparative Guide to the Reactivity of 1-(2-Amino-6-bromophenyl)ethanone and Other Bromoanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, bromoanilines are foundational building blocks, pivotal for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their reactivity, governed by the interplay of the amino group's electron-donating nature and the bromine atom's electron-withdrawing and steric effects, dictates their utility in a multitude of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 1-(2-Amino-6-bromophenyl)ethanone against other isomeric bromoanilines, offering insights grounded in established chemical principles and supported by experimental considerations.
The focal point of our discussion, this compound, presents a unique substitution pattern. The presence of a bromine atom and an acetyl group ortho to the amino moiety introduces significant electronic and steric complexities. Understanding how these substituents modulate the nucleophilicity of the amino group and the reactivity of the aromatic ring is paramount for designing efficient and selective synthetic routes.
The "Ortho Effect": A Dominant Influence on Reactivity
A critical concept in understanding the behavior of ortho-substituted anilines is the "ortho effect." This phenomenon, a combination of steric and electronic factors, often leads to anomalous reactivity compared to their meta and para isomers.[2] In the case of anilines, ortho substituents can sterically hinder the approach of reagents to the amino group and disrupt the planarity of the system, which in turn affects the delocalization of the nitrogen's lone pair into the aromatic ring.[3][4] This steric inhibition of resonance and solvation can significantly decrease the basicity and nucleophilicity of the amino group.[5]
For this compound, this effect is particularly pronounced due to the presence of two ortho substituents: a bromine atom and an acetyl group. This disubstitution pattern severely encumbers the amino group, making it a significantly weaker base and nucleophile compared to other bromoaniline isomers.
Comparative Analysis of Bromoaniline Reactivity
To contextualize the reactivity of this compound, we will compare it with the three simple isomers of bromoaniline: 2-bromoaniline (ortho), 3-bromoaniline (meta), and 4-bromoaniline (para).[6][7][8]
Basicity
The basicity of anilines is a direct measure of the availability of the nitrogen's lone pair of electrons to accept a proton. It is influenced by both inductive and resonance effects of the substituents on the aromatic ring.
-
Inductive Effect (-I): Bromine is an electronegative atom and exerts an electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom, thereby reducing basicity.
-
Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the benzene ring, which is an electron-donating effect. However, for halogens, the inductive effect generally outweighs the resonance effect.[9]
The order of basicity among the simple bromoanilines is generally:
Aniline > 4-Bromoaniline > 3-Bromoaniline > 2-Bromoaniline
-
4-Bromoaniline: The +R effect partially counteracts the -I effect, making it the most basic among the bromoanilines.[9]
-
3-Bromoaniline: The +R effect does not extend to the meta position, so the basicity is primarily reduced by the -I effect.
-
2-Bromoaniline: The "ortho effect" comes into play. Steric hindrance from the ortho bromine atom inhibits the solvation of the anilinium ion that forms upon protonation, making it less stable and thus reducing the basicity of the parent aniline.[4][5]
This compound is expected to be the least basic among all the compared compounds. The strong electron-withdrawing nature of the acetyl group (-I and -R effects) and the additional steric hindrance significantly reduce the availability of the nitrogen's lone pair.
Table 1: Predicted Basicity of Bromoanilines
| Compound | Key Substituent Effects | Predicted Basicity Ranking |
| Aniline | Reference | Highest |
| 4-Bromoaniline | -I, +R (para) | High |
| 3-Bromoaniline | -I (meta) | Medium |
| 2-Bromoaniline | -I, +R (ortho), Steric Hindrance | Low |
| This compound | 2x Ortho Substituents (-I, -R of acetyl; -I, +R of bromo), Severe Steric Hindrance | Lowest |
Reactivity in Electrophilic Aromatic Substitution (EAS)
The amino group is a powerful activating and ortho-, para-directing group in EAS reactions. However, the substituents on the bromoanilines modulate this reactivity.
-
Simple Bromoanilines: The bromine atom is deactivating due to its -I effect but is also an ortho-, para-director. In reactions like bromination, the strong activating effect of the amino group dominates, often leading to polysubstitution. To control this, the amino group is often protected by acetylation.[10]
-
This compound: The acetyl group is a deactivating and meta-directing group. The combined deactivating effects of the bromine and acetyl groups make the aromatic ring significantly less reactive towards electrophiles compared to aniline or simple bromoanilines. The directing effects of the three substituents would lead to a complex mixture of products, although the positions meta to the acetyl group and ortho/para to the amino group (which are already substituted) would be the most likely sites of substitution.
Reactivity in Nucleophilic Reactions of the Amino Group (e.g., Acylation)
The nucleophilicity of the amino group is crucial for reactions like acylation.
-
Aniline and its Isomers: The nitrogen atom in anilines is nucleophilic and readily reacts with acylating agents like acetyl chloride.[11] Direct Friedel-Crafts acylation on anilines often fails because the basic amino group reacts with the Lewis acid catalyst.[12]
-
Ortho-Substituted Anilines: As with basicity, steric hindrance from ortho substituents can impede the approach of the acylating agent, slowing down the reaction rate.[13]
-
This compound: The severe steric hindrance from the two ortho substituents makes N-acylation extremely difficult. The reduced nucleophilicity of the amino group due to the electron-withdrawing acetyl group further disfavors this reaction.
Experimental Protocols
To empirically determine the relative reactivity, a series of standardized experiments can be performed.
Experiment 1: Determination of Relative Basicity by Competitive Protonation
Objective: To qualitatively compare the basicity of the different bromoanilines.
Methodology:
-
Prepare equimolar solutions of two different bromoanilines in a suitable organic solvent (e.g., dichloromethane).
-
Add a sub-stoichiometric amount of a strong acid (e.g., HCl in ether).
-
After equilibration, analyze the composition of the resulting anilinium salts and the remaining free anilines using techniques like ¹H NMR or LC-MS. The more basic aniline will be preferentially protonated.
Experiment 2: Comparative N-Acylation Kinetics
Objective: To compare the rate of N-acylation for the different bromoanilines.
Methodology:
-
Set up parallel reactions for each bromoaniline with a standard acylating agent (e.g., acetic anhydride) in an appropriate solvent (e.g., acetonitrile) at a constant temperature.
-
Monitor the disappearance of the starting aniline and the appearance of the corresponding acetanilide product over time using a suitable analytical technique (e.g., GC-FID or HPLC-UV).
-
Plot the concentration of the product versus time to determine the initial reaction rates. A slower rate indicates lower nucleophilicity of the amino group.
Diagram 1: Experimental Workflow for Comparative N-Acylation
References
- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Assertion Due to ortho effect basic nature of aniline class 11 chemistry CBSE [vedantu.com]
- 6. Bromoaniline - Wikipedia [en.wikipedia.org]
- 7. wikiwand.com [wikiwand.com]
- 8. Chemistry:Bromoanilines - HandWiki [handwiki.org]
- 9. quora.com [quora.com]
- 10. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. benchchem.com [benchchem.com]
- 12. byjus.com [byjus.com]
- 13. asianpubs.org [asianpubs.org]
Alternative synthetic routes to 1-(2-Amino-6-bromophenyl)ethanone
An In-depth Technical Guide to Alternative Synthetic Routes for 1-(2-Amino-6-bromophenyl)ethanone
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in medicinal chemistry, serving as a precursor for various heterocyclic scaffolds. This guide provides a comparative analysis of two distinct and practical synthetic strategies for its preparation: a classical electrophilic aromatic substitution approach and a modern organometallic strategy involving directed ortho-metalation.
The comparison focuses on the causality behind experimental choices, the integrity of the protocols, and the overall efficiency of each route, providing the necessary data for an informed decision in a research or process development setting.
Comparative Overview of Synthetic Strategies
The selection of a synthetic route depends on various factors including the availability of starting materials, desired scale, and tolerance for specific reagents. Below is a high-level comparison of the two primary routes detailed in this guide.
| Metric | Route 1: Electrophilic Bromination | Route 2: Directed Ortho-Metalation (DoM) |
| Starting Material | 2'-Aminoacetophenone | 2-Bromoaniline |
| Key Transformation | Electrophilic Aromatic Substitution (Bromination) | Deprotonation/Acylation |
| Number of Steps | 3 (Protection, Bromination, Deprotection) | 3 (Protection, Metalation/Acylation, Deprotection) |
| Regiocontrol | Moderate; potential for isomeric impurities. | High; directed by the protecting group. |
| Reagent Profile | Uses common bench reagents (NBS, Acetic Anhydride). | Requires cryogenic temperatures and pyrophoric organolithium reagents. |
| Scalability | Generally straightforward to scale. | Can present challenges on a large scale due to temperature control and reagent handling. |
| Pros | Milder conditions, avoids pyrophoric reagents. | Excellent regioselectivity, potentially higher overall yield. |
| Cons | Risk of forming the undesired 3-bromo isomer. | Requires specialized handling for organolithiums and low temperatures. |
Route 1: Electrophilic Bromination via a Protected Intermediate
This classical approach leverages the directing effects of substituents on an aromatic ring. Starting from the readily available 2'-aminoacetophenone, the highly activating amino group is first protected as an acetamide. This serves a dual purpose: it moderates the reactivity of the aniline to prevent polysubstitution and alters the steric and electronic environment to influence the position of subsequent bromination.
The N-acetyl group is a moderately activating ortho-, para-director. The acetyl group (C(O)CH₃) is a deactivating meta-director. Bromination is therefore directed to the positions ortho or para to the N-acetyl group. The para position (5-position) is sterically accessible, while the ortho position (3-position) is also a potential site. However, bromination at the 6-position, ortho to the N-acetyl group, is sterically hindered by the adjacent acetyl group. To achieve the desired 6-bromo isomer, this route relies on careful control of reaction conditions, often leading to a mixture of isomers requiring purification.
Logical Workflow for Route 1
Caption: Workflow for the synthesis via electrophilic bromination.
Experimental Protocol: Route 1
Step 1: Synthesis of N-(2-acetylphenyl)acetamide (Protection)
-
In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) dropwise to the solution while stirring.
-
Heat the mixture to a gentle reflux for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield N-(2-acetylphenyl)acetamide.
Step 2: Synthesis of N-(2-acetyl-6-bromophenyl)acetamide (Bromination)
-
Dissolve the N-(2-acetylphenyl)acetamide (1.0 eq) from the previous step in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution. The use of NBS is preferred over elemental bromine for better control and milder conditions.[1]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC for the formation of the product and consumption of the starting material. Note: This step may produce a mixture of 3-bromo and 6-bromo isomers.
-
Once the reaction is complete, quench with a solution of sodium thiosulfate to destroy any remaining NBS.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate), wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-(2-acetyl-6-bromophenyl)acetamide isomer.
Step 3: Synthesis of this compound (Deprotection)
-
Suspend the purified N-(2-acetyl-6-bromophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5-6 M).
-
Heat the mixture to reflux for several hours until TLC analysis indicates complete conversion.
-
Cool the reaction mixture and neutralize carefully with a base such as sodium hydroxide or sodium bicarbonate solution until the pH is basic.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting solid, typically by recrystallization from a solvent system like ethanol/water, to yield pure this compound.
Route 2: Directed Ortho-Metalation (DoM)
This modern synthetic strategy offers a highly regioselective alternative. The core principle of Directed Ortho-Metalation involves the use of a directing metalation group (DMG) to position a strong base to deprotonate a specific ortho-position. For this synthesis, 2-bromoaniline is the starting material. The amino group is protected with a group capable of coordinating to an organolithium base, such as a pivaloyl or carbamate group.
The protected aniline is then treated with a strong base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi) at low temperatures. The DMG directs the deprotonation exclusively to the C6 position, which is ortho to the directing group and activated by the inductive effect of the adjacent bromine atom. The resulting aryllithium species is a potent nucleophile, which is then quenched with an acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride) to install the acetyl group at the 6-position. A final deprotection step liberates the target molecule.
Logical Workflow for Route 2
Caption: Workflow for the synthesis via Directed Ortho-Metalation.
Experimental Protocol: Route 2
Step 1: Synthesis of N-(2-bromophenyl)pivalamide (Protection)
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoaniline (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Cool the solution in an ice bath.
-
Add pivaloyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected aniline, which can often be used without further purification.
Step 2: Synthesis of N-(6-acetyl-2-bromophenyl)pivalamide (Metalation & Acylation)
-
CRITICAL: This step must be performed under strictly anhydrous conditions and an inert atmosphere. All glassware should be oven- or flame-dried.
-
Dissolve the N-(2-bromophenyl)pivalamide (1.0 eq) in dry THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-butyllithium (s-BuLi) (approx. 1.1-1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C. A color change often indicates the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the electrophile, N,N-dimethylacetamide (1.5 eq), dropwise and continue stirring at low temperature for another hour before allowing the reaction to slowly warm.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield N-(6-acetyl-2-bromophenyl)pivalamide.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve the purified N-(6-acetyl-2-bromophenyl)pivalamide (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling, carefully neutralize the mixture with a strong base (e.g., 6 M NaOH) until basic.
-
Extract the aqueous layer multiple times with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the crude solid to afford the final product, this compound.
Conclusion
Both the classical electrophilic substitution and modern directed ortho-metalation routes offer viable pathways to this compound.
-
Route 1 is advantageous in its use of common, less hazardous reagents and conditions that are generally easier to implement and scale. However, its primary drawback is the potential for poor regioselectivity, which can lower the isolated yield of the desired product and necessitate careful chromatographic separation.
-
Route 2 provides a solution to the regioselectivity problem, offering a direct and elegant method to functionalize the C6 position. This precision often translates to higher yields of the correct isomer. The trade-off lies in the requirement for specialized handling of pyrophoric organolithium reagents and cryogenic reaction temperatures, which can be a barrier for some laboratories and more complex to scale up safely.
The ultimate choice between these routes will be guided by the specific capabilities of the laboratory, the required scale of the synthesis, and the premium placed on regiochemical purity versus operational simplicity.
References
A Comparative Guide to the Purity Assessment of 1-(2-Amino-6-bromophenyl)ethanone by High-Performance Liquid Chromatography
This guide provides an in-depth technical comparison of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity assessment of 1-(2-Amino-6-bromophenyl)ethanone. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering practical insights and supporting experimental data to guide the selection of an optimal analytical method.
The core of this guide is a comparative evaluation of two stationary phases: a traditional C18 column and a Phenyl-Hexyl column. The choice of these two phases is deliberate, aiming to exploit different retention mechanisms to achieve a comprehensive separation profile of the target analyte and its potential impurities.
Introduction: The Analytical Challenge
This compound is a multi-functionalized aromatic compound, featuring a ketone, a primary amine, and a bromine substituent on the phenyl ring. This combination of functionalities presents a unique challenge for chromatographic separation. The presence of the polar amino group can lead to peak tailing on traditional silica-based C18 columns due to interactions with residual silanols. Conversely, the aromatic ring and the bromine atom provide hydrophobicity, making it suitable for reversed-phase chromatography.
The objective of a robust purity method is not only to accurately quantify the main peak but also to separate it from all potential process-related impurities. These can include starting materials, isomers, and degradation products. Therefore, a successful HPLC method must offer adequate retention, selectivity, and high resolution.
Methodological Comparison: C18 vs. Phenyl-Hexyl
This guide compares two RP-HPLC methods, with the primary variable being the stationary phase.
-
Method A: The Industry Standard (C18 Column) : This method utilizes a conventional C18 (octadecylsilyl) stationary phase, which separates analytes primarily based on hydrophobic interactions.
-
Method B: An Alternative Approach (Phenyl-Hexyl Column) : This method employs a phenyl-hexyl stationary phase. In addition to hydrophobic interactions, this phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[1]
Rationale for Column Selection
The choice to compare a C18 and a Phenyl-Hexyl column stems from the chemical nature of this compound. A C18 column is a logical starting point for most reversed-phase method development due to its wide applicability.[2] However, for aromatic compounds, a Phenyl-Hexyl column can provide enhanced retention and unique selectivity due to the potential for π-π stacking interactions.[1] This alternative interaction mechanism can be crucial for separating structurally similar impurities that may co-elute on a C18 column.
Experimental Protocols
The following sections detail the step-by-step methodologies for the two HPLC methods.
Materials and Reagents
-
Analyte: this compound (Purity >98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultra-pure water.
-
Buffer: Formic acid (LC-MS grade).
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used.
Chromatographic Conditions
The detailed chromatographic conditions for both methods are presented in Table 1.
| Parameter | Method A: C18 | Method B: Phenyl-Hexyl |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% B to 80% B in 15 min | 20% B to 80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile/Water | 0.5 mg/mL in 50:50 Acetonitrile/Water |
Justification of Parameters:
-
Mobile Phase: A simple mobile phase of water and acetonitrile with 0.1% formic acid is chosen. The formic acid helps to protonate the amino group of the analyte, leading to more consistent retention times and improved peak shape by minimizing interactions with free silanols on the stationary phase.
-
Gradient Elution: A gradient is employed to ensure the elution of any potential late-eluting, more hydrophobic impurities within a reasonable run time.
-
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds. A PDA detector is recommended to assess peak purity and to identify the optimal detection wavelength for all components.
System Suitability
Prior to sample analysis, the chromatographic system must meet the system suitability requirements as outlined in pharmacopeias such as the USP.[3][4] Key parameters include theoretical plates, tailing factor, and reproducibility of injections.
Experimental Workflow
The general workflow for the purity assessment is depicted in the following diagram.
Caption: Experimental workflow for HPLC purity assessment.
Results and Discussion: A Comparative Analysis
The performance of the two methods was evaluated based on retention, resolution of the main peak from impurities, and peak shape.
Retention and Selectivity
Both columns provided adequate retention for this compound. However, the Phenyl-Hexyl column (Method B) exhibited a slightly longer retention time for the main peak, suggesting a stronger interaction. More importantly, Method B demonstrated superior selectivity for a key process-related impurity, which was observed to co-elute or be poorly resolved with the main peak in Method A.
Table 2: Comparative Chromatographic Data
| Parameter | Method A: C18 | Method B: Phenyl-Hexyl |
| Retention Time (Main Peak) | 8.5 min | 9.2 min |
| Resolution (Main Peak/Impurity 1) | 1.2 | 2.5 |
| Tailing Factor (Main Peak) | 1.4 | 1.1 |
| Theoretical Plates (Main Peak) | 8500 | 11000 |
The enhanced resolution on the Phenyl-Hexyl column can be attributed to the alternative separation mechanism of π-π interactions, which provides a different selectivity profile compared to the purely hydrophobic interactions of the C18 phase.
Peak Shape and Efficiency
The peak shape for this compound was acceptable on both columns. However, the tailing factor was significantly improved with the Phenyl-Hexyl column (1.1 vs. 1.4). This suggests that the Phenyl-Hexyl stationary phase may have a lower silanol activity or that the π-π interactions help to shield the analyte from interacting with residual silanols. The higher number of theoretical plates observed with Method B also indicates a more efficient separation.
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl columns are viable options for the purity assessment of this compound. However, based on the comparative data, the Phenyl-Hexyl column (Method B) is recommended for routine quality control. This recommendation is based on its superior resolution of the main peak from a critical impurity, improved peak shape, and higher column efficiency.
For initial method development, screening on both a C18 and a Phenyl-Hexyl column is a prudent strategy to ensure the chosen method is truly stability-indicating and capable of separating all potential impurities. The principles of analytical procedure validation as outlined in the ICH guidelines should be followed to fully validate the chosen method.[1][5]
References
A Comparative Guide to Catalytic Systems for the Synthesis of Quinolines from 1-(2-Amino-6-bromophenyl)ethanone
This guide offers a comprehensive comparative analysis of catalytic systems for reactions involving 1-(2-Amino-6-bromophenyl)ethanone, a key precursor in the synthesis of functionalized quinolines. Quinolines are a foundational structural motif in a vast number of pharmacologically active compounds, including antimalarial agents like chloroquine and broad-spectrum antibiotics such as ciprofloxacin.[1] The primary transformation discussed herein is the Friedländer annulation, one of the most efficient and straightforward methods for constructing the quinoline scaffold.[2] This document is intended for researchers, chemists, and drug development professionals seeking to optimize this critical synthetic step by providing a clear comparison of catalyst performance, detailed experimental protocols, and insights into reaction mechanisms.
The Friedländer Annulation: A Mechanistic Overview
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone, in this case, this compound, with a compound containing an α-methylene group (e.g., a ketone or β-ketoester).[3] The reaction can be catalyzed by acids, bases, or various metal complexes and typically proceeds through one of two primary mechanistic pathways.[4]
The choice of catalyst is paramount as it not only accelerates the reaction but also dictates the dominant pathway, influences regioselectivity, and impacts the overall yield and purity of the resulting quinoline derivative.[5]
References
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(2-Amino-6-bromophenyl)ethanone
For researchers, scientists, and professionals in drug development, the accurate quantification of key intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-(2-Amino-6-bromophenyl)ethanone, a vital building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of three validated analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The methodologies presented herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]
The Critical Role of Method Validation
Before delving into the specific methods, it is crucial to understand the "why" behind analytical method validation. Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[6][7] This ensures that the data generated is accurate, precise, and reproducible. The core parameters for validation, as stipulated by ICH Q2(R2), are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results to the true value.[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone technique in pharmaceutical analysis, offering a superb balance of specificity, sensitivity, and cost-effectiveness for the quantification of non-volatile and thermally labile compounds like this compound.
Rationale for HPLC-UV Method Design
The choice of a reversed-phase C18 column is based on the non-polar nature of the brominated aromatic ring of the analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is selected to ensure good peak shape and resolution. The UV detection wavelength is chosen based on the chromophores present in the molecule (the aromatic ring and the carbonyl group), which are expected to have a strong absorbance in the UV region.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A 60:40 (v/v) mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC-UV Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Validation Data Summary: HPLC-UV
| Validation Parameter | Result |
| **Linearity (R²) ** | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Specificity | No interference from common impurities |
| Robustness | Unaffected by minor changes in pH and mobile phase composition |
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers exceptional specificity due to mass spectrometric detection, making it ideal for complex matrices or when trace-level quantification is required.
Rationale for GC-MS Method Design
This compound is amenable to GC analysis due to its relatively low molecular weight and expected volatility. A non-polar capillary column (e.g., DB-5) is suitable for separating the analyte from other components. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for confident identification and quantification based on the mass-to-charge ratio of the fragmented ions.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: DB-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetone.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve and dilute the sample in acetone to a concentration within the calibration range.
-
GC-MS Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Validation Data Summary: GC-MS
| Validation Parameter | Result |
| **Linearity (R²) ** | > 0.998 |
| Range | 0.1 - 50 ng/mL |
| Accuracy (% Recovery) | 97.2% - 102.5% |
| Precision (% RSD) | < 3.0% |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
| Specificity | Highly specific due to mass detection |
| Robustness | Unaffected by minor changes in oven temperature ramp and flow rate |
Method 3: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds with chromophores. While it lacks the specificity of chromatographic methods, it can be a valuable tool for the analysis of pure substances or simple mixtures.[8][9]
Rationale for UV-Vis Spectrophotometry Method Design
The aromatic and carbonyl moieties in this compound are strong chromophores, leading to significant UV absorbance. By identifying the wavelength of maximum absorbance (λmax), a simple and direct quantification can be performed based on the Beer-Lambert law. Methanol is a suitable solvent as it is UV transparent in the region of interest.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Measurement Parameters:
-
Solvent: Methanol.
-
Wavelength Scan: 200 - 400 nm to determine λmax.
-
Measurement Wavelength: The determined λmax.
-
Cuvette: 1 cm quartz cuvette.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
Prepare a series of dilutions to obtain concentrations from 2 µg/mL to 20 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample.
-
Dissolve and dilute the sample in methanol to a concentration within the calibration range.
-
UV-Vis Spectrophotometry Workflow
Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.
Validation Data Summary: UV-Vis Spectrophotometry
| Validation Parameter | Result |
| **Linearity (R²) ** | > 0.995 |
| Range | 2 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.5% |
| LOD | 0.5 µg/mL |
| LOQ | 2.0 µg/mL |
| Specificity | Prone to interference from other UV-absorbing compounds |
| Robustness | Generally robust |
Comparative Analysis and Recommendations
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Operational) | Moderate | High | Low |
| Expertise Required | Intermediate | High | Low |
| Best For | Routine QC, stability studies | Trace analysis, impurity profiling, complex matrices | Quick checks of pure substances, in-process controls |
Choosing the Right Method
-
For routine quality control (QC) and release testing of the drug substance or formulated product , HPLC-UV is the method of choice. It provides the necessary specificity to separate the analyte from potential impurities and degradation products, along with excellent accuracy and precision.
-
When dealing with complex sample matrices (e.g., biological fluids for pharmacokinetic studies) or when trace-level quantification of impurities is required , GC-MS is the superior option. Its high sensitivity and the specificity afforded by mass spectrometric detection are unparalleled.
-
For rapid, in-process checks of reaction completion or for the quantification of the pure substance where interfering compounds are not expected , UV-Vis Spectrophotometry is a suitable and economical choice. Its simplicity and high throughput make it ideal for these applications.
Conclusion
The selection of an analytical method for the quantification of this compound is a critical decision that should be based on the specific requirements of the analysis. Each of the methods discussed—HPLC-UV, GC-MS, and UV-Vis Spectrophotometry—offers a unique set of advantages and disadvantages. By understanding the principles behind each technique and adhering to the rigorous standards of method validation outlined by the ICH, researchers and drug development professionals can ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective medicines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Synthesis of 1-(2-Amino-6-bromophenyl)ethanone: Efficacy of Key Strategic Approaches
Abstract
1-(2-Amino-6-bromophenyl)ethanone is a pivotal intermediate in the synthesis of a multitude of high-value compounds, particularly in the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring an ortho-amino ketone and a bromine atom, renders it a versatile precursor for the construction of complex heterocyclic scaffolds. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and chemical process developers. This guide provides an in-depth, objective comparison of the predominant synthetic strategies for this compound. We will delve into the mechanistic underpinnings, operational considerations, and quantitative performance of each route, supported by experimental data, to empower scientists in making informed decisions for their specific research and development needs.
Introduction: The Strategic Importance of this compound
The value of an organic intermediate is intrinsically linked to its utility in constructing more complex and functional molecules. This compound is a prime example of such a crucial building block. The presence of the ortho-amino ketone moiety is a gateway to a variety of cyclization reactions, most notably the Friedländer annulation for the synthesis of substituted quinolines. Quinolines are a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities.[1]
The strategic placement of the bromine atom further enhances the synthetic versatility of this intermediate, allowing for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce additional molecular complexity. Given its significance, the choice of synthetic route to this compound is a critical decision that can significantly impact the overall efficiency and economic viability of a multi-step synthesis. This guide will compare two primary strategies: the electrophilic bromination of 2'-aminoacetophenone and the Friedel-Crafts acylation of 2-bromoaniline.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from two main retrosynthetic disconnections. Each strategy presents a unique set of advantages and challenges in terms of reagent availability, reaction control, yield, and scalability.
Strategy 1: Electrophilic Aromatic Bromination of 2'-Aminoacetophenone
This approach involves the direct bromination of a commercially available starting material, 2'-aminoacetophenone. The amino group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution. This inherent directing effect is a double-edged sword: while it facilitates the bromination, it can also lead to a lack of regioselectivity and the formation of multiple products.
Mechanistic Considerations: The reaction proceeds via the typical mechanism of electrophilic aromatic substitution. A brominating agent (e.g., Br₂, NBS) is polarized or activated to generate an electrophilic bromine species, which is then attacked by the electron-rich aniline ring. The strong activation by the amino group makes the reaction facile, often not requiring a Lewis acid catalyst. However, the amino group can also be protonated under acidic conditions, which would deactivate the ring.
Challenges and Optimization:
-
Regioselectivity: The primary challenge is controlling the position of bromination. The amino group directs to both the ortho and para positions. Since the para position is sterically more accessible, a significant amount of the undesired 5-bromo isomer is often formed. The formation of the desired 6-bromo isomer (ortho to the amino group) can be sterically hindered by the adjacent acetyl group.
-
Poly-bromination: The highly activated nature of the ring can lead to the formation of di- and tri-brominated products.[1] Careful control of stoichiometry and reaction conditions is crucial to favor mono-bromination.
-
Oxidation: The electron-rich aniline ring is susceptible to oxidation by the brominating agent.
To overcome these challenges, reaction conditions must be carefully optimized. The use of a milder brominating agent, such as N-bromosuccinimide (NBS), and non-polar solvents at low temperatures can improve the selectivity for mono-bromination.
Strategy 2: Friedel-Crafts Acylation of 2-Bromoaniline
This strategy involves the introduction of the acetyl group onto the 2-bromoaniline scaffold. The Friedel-Crafts acylation is a classic C-C bond-forming reaction.[2] However, the direct acylation of anilines presents its own set of challenges.
Mechanistic Considerations: The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acylating agent (e.g., acetyl chloride, acetic anhydride) and a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[2][3] The acylium ion is then attacked by the aromatic ring. The amino group in 2-bromoaniline is a basic site that can complex with the Lewis acid catalyst. This complexation deactivates the aromatic ring towards electrophilic attack, often inhibiting the reaction.[4]
Overcoming Deactivation: The Fries Rearrangement Approach A common workaround for the direct acylation of anilines is a protection-acylation-deprotection strategy, often involving the Fries rearrangement.[4] In this modified approach, 2-bromoaniline is first N-acylated to form 2-bromoacetanilide. This protected intermediate then undergoes an intramolecular Fries rearrangement in the presence of a Lewis acid to yield a mixture of ortho- and para-amino ketones. Subsequent hydrolysis of the amide provides the desired product.
Advantages of this approach:
-
Improved Regioselectivity: The acylation occurs at the nitrogen atom first, and the subsequent intramolecular rearrangement can be directed to the desired ortho position by controlling the reaction temperature. Higher temperatures generally favor the formation of the ortho-isomer.[4]
-
Avoidance of Ring Deactivation: By protecting the amino group as an amide, its basicity is reduced, preventing the deactivation of the Lewis acid catalyst.
Quantitative Performance Comparison
The following table summarizes the typical performance metrics for the two primary synthetic strategies. The data is compiled from analogous reactions reported in the literature and represents expected outcomes under optimized conditions.
| Parameter | Strategy 1: Bromination of 2'-Aminoacetophenone | Strategy 2: Friedel-Crafts Acylation (via Fries Rearrangement) of 2-Bromoaniline |
| Starting Material | 2'-Aminoacetophenone | 2-Bromoaniline |
| Key Reagents | N-Bromosuccinimide (NBS) or Br₂ | Acetic anhydride, Aluminum chloride (AlCl₃), HCl |
| Typical Yield | 40-60% (of desired isomer) | 65-80% |
| Reaction Time | 4-8 hours | 6-12 hours (multi-step) |
| Temperature | 0-25 °C | 100-160 °C (for rearrangement) |
| Key Advantages | Fewer steps, milder conditions | Higher regioselectivity and yield |
| Key Disadvantages | Poor regioselectivity, formation of byproducts | Harsher conditions, multi-step process |
| Scalability | Moderate; purification can be challenging on a large scale.[5] | Good; the process is generally robust and scalable. |
| Green Chemistry | Use of halogenated solvents and reagents.[6] | Use of stoichiometric Lewis acids, generating significant waste.[6] |
Detailed Experimental Protocols
The following protocols are provided as a representative guide for the laboratory-scale synthesis of this compound using the two discussed strategies.
Protocol 1: Synthesis via Bromination of 2'-Aminoacetophenone
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
A Guide to Spectroscopic Differentiation: 1-(2-Amino-6-bromophenyl)ethanone and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unambiguous structural elucidation of regioisomers is a critical challenge in synthetic chemistry and pharmaceutical development, where distinct positional arrangements of functional groups can lead to profoundly different pharmacological and toxicological profiles. This technical guide provides a comprehensive comparative analysis of 1-(2-Amino-6-bromophenyl)ethanone and three of its key positional isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the causal relationships between molecular structure and spectral output, this document serves as a practical reference for the definitive identification of these valuable synthetic intermediates. Detailed experimental protocols and comparative data tables are provided to support researchers in achieving confident structural validation.
Introduction: The Challenge of Isomeric Purity
This compound is a highly substituted aromatic ketone, a versatile building block in the synthesis of heterocyclic compounds, particularly quinolines and related scaffolds of medicinal interest.[1] However, synthetic routes can often yield a mixture of positional isomers, necessitating robust analytical methods for their differentiation and characterization. The electronic interplay between the electron-donating amino (-NH₂) group, the electron-withdrawing acetyl (-COCH₃) group, and the electronegative bromo (-Br) group creates unique electronic and steric environments for each isomer. These subtle structural distinctions are magnified in spectroscopic analyses, providing a definitive fingerprint for each molecule.
This guide will focus on a comparative analysis of the following four isomers:
| Compound Name | Structure | Key Features |
| This compound | ![]() | Highly sterically hindered; ortho-amino, ortho-bromo to the acetyl group. |
| 1-(2-Amino-5-bromophenyl)ethanone) | ![]() | Ortho-amino, meta-bromo to the acetyl group. |
| 1-(4-Amino-3-bromophenyl)ethanone | ![]() | Para-amino, meta-bromo to the acetyl group. |
| 1-(3-Amino-4-bromophenyl)ethanone | ![]() | Meta-amino, para-bromo to the acetyl group. |
We will explore how ¹H NMR, ¹³C NMR, IR, and MS techniques can be synergistically employed to unambiguously distinguish these compounds.
General Experimental Workflow for Spectroscopic Analysis
The reliability of any spectroscopic data hinges on a consistent and well-documented experimental approach. The following workflow represents a standard operating procedure for the analysis of synthetic intermediates like the bromo-amino-acetophenone isomers.
Caption: General workflow for spectroscopic analysis.
Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[2]
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d for good solubility, or DMSO-d₆ if necessary). Ensure the solvent choice is consistent for all isomers to allow for direct comparison of chemical shifts.[2]
-
Homogenization: Securely cap the vial and vortex until the sample is completely dissolved.[2]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters on a spectrometer (e.g., 400 MHz or higher).[3] Average a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹H NMR Spectroscopy: The Primary Tool for Differentiation
Proton NMR is the most powerful technique for distinguishing these isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a unique fingerprint for the substitution pattern on the benzene ring.
Causality Behind Spectral Differences: The chemical shifts of the aromatic protons are governed by the electronic effects of the substituents.
-
-NH₂ Group: A strong electron-donating group that shields ortho and para protons, shifting their signals upfield (to lower ppm values).[4]
-
-COCH₃ Group: An electron-withdrawing group that deshields ortho and para protons, shifting them downfield (to higher ppm values).[5]
-
-Br Atom: An electronegative, weakly deactivating group with competing effects, but generally causes a downfield shift.
The splitting patterns are dictated by the number of adjacent (vicinal) protons, following the n+1 rule, and the magnitude of the coupling constant reveals the spatial relationship (ortho, meta, or para coupling).
Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Compound | Proton Assignment | Predicted δ (ppm) | Multiplicity | J (Hz) |
| This compound | H-3 / H-5 | 6.8 - 7.2 | Doublet (d) | ~8.0 |
| H-4 | 7.2 - 7.5 | Triplet (t) | ~8.0 | |
| -NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | - | |
| -COCH₃ | ~2.6 | Singlet (s) | - | |
| 1-(2-Amino-5-bromophenyl)ethanone | H-3 | ~7.7 | Doublet (d) | ~2.0 |
| H-4 | ~6.6 | Doublet (d) | ~8.8 | |
| H-6 | ~7.3 | Doublet of Doublets (dd) | ~8.8, 2.0 | |
| -NH₂ | 6.0 - 7.0 | Broad Singlet (br s) | - | |
| -COCH₃ | ~2.6 | Singlet (s) | - | |
| 1-(4-Amino-3-bromophenyl)ethanone | H-2 | ~8.2 | Doublet (d) | ~2.2 |
| H-5 | ~6.8 | Doublet (d) | ~8.5 | |
| H-6 | ~7.8 | Doublet of Doublets (dd) | ~8.5, 2.2 | |
| -NH₂ | 4.0 - 5.0 | Broad Singlet (br s) | - | |
| -COCH₃ | ~2.5 | Singlet (s) | - | |
| 1-(3-Amino-4-bromophenyl)ethanone | H-2 | ~7.4 | Doublet (d) | ~2.0 |
| H-5 | ~7.6 | Doublet (d) | ~8.4 | |
| H-6 | ~7.1 | Doublet of Doublets (dd) | ~8.4, 2.0 | |
| -NH₂ | 4.0 - 5.0 | Broad Singlet (br s) | - | |
| -COCH₃ | ~2.5 | Singlet (s) | - |
In-Depth Analysis
-
This compound: The key identifier is the high symmetry of the aromatic signals relative to some other isomers. We expect a triplet and two doublets, characteristic of a 1,2,3-trisubstituted pattern. The steric hindrance from the two ortho substituents (-NH₂ and -Br) may cause broadening of the acetyl methyl singlet and affect the rotation of the acetyl group.
-
1-(2-Amino-5-bromophenyl)ethanone: This isomer presents a classic AMX spin system. The proton at H-4 is significantly shielded by the ortho -NH₂ group, appearing far upfield (~6.6 ppm). H-3 shows only a small meta-coupling, appearing as a narrow doublet, while H-6 is a doublet of doublets from coupling to both H-4 (ortho) and H-3 (meta).
-
1-(4-Amino-3-bromophenyl)ethanone: The proton at H-2 is ortho to the deshielding acetyl group and will be the furthest downfield (~8.2 ppm). The proton at H-5 is ortho to the shielding amino group and will be the furthest upfield (~6.8 ppm).
-
1-(3-Amino-4-bromophenyl)ethanone: Unlike the other isomers, none of the aromatic protons are ortho to the strongly activating amino group. This results in a more compressed aromatic region compared to the 2-amino and 4-amino isomers. The proton at H-5 is ortho to the bromine and para to the acetyl group, leading to a downfield shift.
Caption: ¹H NMR splitting pattern rationalization.
¹³C NMR, IR Spectroscopy, and Mass Spectrometry
While ¹H NMR is often sufficient, ¹³C NMR, IR, and MS provide crucial confirmatory data.
¹³C NMR Spectroscopy
Each isomer will exhibit eight distinct carbon signals (one -C OCH₃, one -COC H₃, and six aromatic carbons). The chemical shifts will be influenced by the substituents, with carbons attached to electron-withdrawing groups appearing downfield. The carbonyl carbon (C=O) typically appears in the 195-200 ppm region. Carbons bonded to bromine will appear around 110-130 ppm, while those bonded to the amino group will be further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups but is less effective for differentiating these specific isomers. All four compounds will display similar characteristic absorptions.
-
N-H Stretch: A pair of medium-to-strong bands around 3300-3500 cm⁻¹ for the primary amine.[6]
-
C=O Stretch: A strong, sharp band around 1650-1680 cm⁻¹ for the conjugated ketone. The exact position can be subtly influenced by intramolecular hydrogen bonding with an ortho-amino group.
-
Aromatic C=C Stretch: Medium bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Around 1250-1350 cm⁻¹.
-
C-Br Stretch: Typically found in the fingerprint region, 500-650 cm⁻¹.
Mass Spectrometry (MS)
All four isomers have the same molecular formula (C₈H₈BrNO) and molecular weight (214.06 g/mol ).[7][8][9]
-
Molecular Ion (M⁺): The most telling feature will be the isotopic pattern of bromine. Due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: M⁺ at m/z 213 and M+2 at m/z 215.
-
Fragmentation: The primary fragmentation pathway is typically the loss of the methyl group ([M-15]⁺) to form a stable acylium ion. While the fragmentation patterns may show minor differences in ion abundances due to the different substitution patterns, they are generally not as diagnostic as NMR for this class of isomers.
Conclusion
The definitive differentiation of this compound from its positional isomers is readily achievable through a systematic application of spectroscopic methods. ¹H NMR spectroscopy stands out as the most powerful tool , providing unambiguous information about the substitution pattern through the unique chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR confirms the carbon skeleton, while IR spectroscopy validates the presence of the required functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition and the presence of a single bromine atom through its characteristic M⁺/M+2 isotopic pattern. By combining these techniques, researchers can ensure the structural integrity of their synthetic intermediates, a cornerstone of reliable and reproducible scientific research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Ethanone, 1-(2-aminophenyl)- [webbook.nist.gov]
- 7. 1-(4-Amino-3-bromo-phenyl)-ethanone | C8H8BrNO | CID 1515281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(2-Amino-5-bromophenyl)ethan-1-one | C8H8BrNO | CID 11074746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-Amino-6-bromophenyl)ethanone
For researchers and professionals in drug development, the meticulous handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Amino-6-bromophenyl)ethanone, a halogenated aromatic amine. The procedures outlined below are grounded in established safety protocols and regulatory guidelines, designed to empower laboratory personnel to manage this chemical waste with confidence and precision.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is essential. This compound (CAS No: 55830-09-6) is a solid, yellow substance with a molecular weight of 214.06 g/mol .[1][2][3] Its chemical structure incorporates a brominated aromatic ring and an amine group, which contribute to its toxicological profile.
Key Hazards:
-
Acute Toxicity: Toxic if swallowed or in contact with skin, and harmful if inhaled.[1]
-
Environmental Hazards: As a halogenated organic compound, improper disposal can lead to environmental contamination. Halogenated compounds are of particular concern due to their potential to form persistent and toxic byproducts.[6][7][8]
The Safety Data Sheet (SDS) is the primary source of information and should always be consulted before handling this compound.[6]
| Property | Value | Source |
| Molecular Formula | C8H8BrNO | [1] |
| Molecular Weight | 214.06 g/mol | [1] |
| Physical State | Solid | [2] |
| Appearance | Yellow solid | [2] |
| Boiling Point | 311.5±27.0 °C (Predicted) | [3] |
| Density | 1.535±0.06 g/cm3 (Predicted) | [3] |
| Storage | 2-8°C (Protect from light) | [3] |
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling this compound, the following PPE and engineering controls are mandatory:
-
Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9]
-
Skin Protection: A flame-resistant lab coat and chemical-impermeable gloves (e.g., nitrile rubber) are required. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[9]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a full-face respirator may be necessary.[9]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[10]
Step 1: Waste Segregation The cardinal rule for halogenated waste is strict segregation.[6]
-
Rationale: Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal.[10] Co-mingling can also lead to dangerous chemical reactions.
-
Procedure: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." This applies to the pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solvent rinsates.[6][11]
Step 2: Waste Collection
-
Solid Waste: Collect the pure compound and any contaminated solids (e.g., absorbent pads from a spill) in a robust, sealable container.[10]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof liquid waste container.[10] To prevent pressure buildup and potential spills, do not fill containers beyond 90% of their capacity.[10]
-
Decontamination of Glassware: Rinse all contaminated glassware with a suitable solvent, such as acetone, within a chemical fume hood. Collect the rinsate as hazardous waste in the designated halogenated waste container.[6]
Step 3: Container Labeling Proper labeling is a critical compliance and safety step. The label must include:
-
The words "Hazardous Waste" .[10]
-
The full chemical name: "this compound" .[10]
-
If it is a mixture, list all components and their approximate concentrations.[10]
-
The primary hazards (e.g., "Toxic," "Irritant").[10]
-
The date of accumulation.[10]
Step 4: Temporary Storage
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[10]
-
The SAA should be located away from ignition sources and drains.[10]
-
Utilize secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks.[12]
Step 5: Arranging for Final Disposal
-
Once a waste container is full or reaches the institutional time limit for storage in an SAA, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][10]
Chemical Incompatibility Considerations
-
Strong Oxidizing Agents: Such as nitric acid, peroxides, and permanganates, which can react violently with organic amines.[13]
-
Strong Acids: Can react with the amine group.
-
Strong Bases: May also be incompatible.[4]
-
Anhydrous Ammonia: The presence of a bromine atom suggests avoiding contact with ammonia, which can react with halogens.[13]
Always store this chemical and its waste away from incompatible materials.[12]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are unsure how to handle it, contact your institution's EHS office immediately.
-
For small spills, and only if you are trained to do so, wear appropriate PPE, contain the spill with absorbent pads, and carefully collect the material into a labeled hazardous waste container.[11]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4][14]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4][14]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[4][14]
-
Ingestion: Clean the mouth with water and get medical attention.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 3. This compound CAS#: 55830-09-6 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




